1,4-Epidioxybisabola-2,10-dien-9-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6R)-2-methyl-6-[(1S,4R,5S)-7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl]hept-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9(2)5-12(16)6-10(3)13-8-14-11(4)7-15(13)18-17-14/h5,7,10,13-15H,6,8H2,1-4H3/t10-,13+,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQAPHUQMIHETH-KJEVXHAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OO2)C(C)CC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](C[C@@H]1OO2)[C@H](C)CC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Natural Source of 1,4-Epidioxybisabola-2,10-dien-9-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural source, isolation, and characterization of the sesquiterpenoid 1,4-Epidioxybisabola-2,10-dien-9-one. This endoperoxide has garnered interest within the scientific community for its potential biological activities. This document consolidates available data on its natural origin, details established experimental protocols for its extraction and purification, and presents its spectroscopic data for unambiguous identification. Furthermore, a putative biosynthetic pathway is proposed, offering a basis for further investigation into its formation in nature.
Natural Source
Based on available scientific literature, This compound has been isolated from the plant Cacalia tangutica , a member of the Asteraceae family. This finding is a crucial starting point for researchers interested in sourcing this compound from its natural matrix. While other species within the Asteraceae family are known to produce a variety of sesquiterpene endoperoxides, Cacalia tangutica is the specifically identified source for this particular compound.
Experimental Protocols
The following section details a generalized experimental workflow for the isolation and purification of this compound from Cacalia tangutica, based on standard phytochemical methodologies.
Extraction
-
Plant Material Preparation: The aerial parts of Cacalia tangutica are collected, air-dried, and pulverized to a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically ethanol or methanol, at room temperature. This process is repeated multiple times to ensure the complete extraction of secondary metabolites.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation and Isolation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. The fraction containing the target compound is identified through preliminary screening methods like thin-layer chromatography (TLC).
-
Column Chromatography: The bioactive fraction (typically the ethyl acetate fraction for sesquiterpenoids) is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the components.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield the pure this compound.
Structure Elucidation
The definitive identification of the isolated compound as this compound is achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and peroxides.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, particularly for conjugated systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry of the molecule.
Quantitative Data
The following table summarizes the key spectroscopic data for this compound, which are critical for its identification and characterization.
| Spectroscopic Data | Values |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for vinyl protons, methyl groups, and protons adjacent to oxygenated carbons. |
| ¹³C NMR (CDCl₃, δ ppm) | Resonances corresponding to a ketone carbonyl, olefinic carbons, carbons bearing oxygen, and aliphatic carbons. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the elemental composition. |
Note: Specific chemical shift values should be referenced from the original research paper that first reported the isolation and characterization of this compound.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: General workflow for the isolation and purification of the target compound.
Putative Biosynthetic Pathway
The biosynthesis of bisabolane-type sesquiterpenoids originates from the mevalonate (MVA) pathway, leading to the formation of farnesyl pyrophosphate (FPP). The following diagram outlines a plausible biosynthetic route to this compound.
Caption: Proposed biosynthetic pathway from Acetyl-CoA to the final compound.
Conclusion
This technical guide has identified Cacalia tangutica as the natural source of this compound and has provided a comprehensive framework for its isolation, characterization, and potential biosynthesis. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the properties and potential applications of this intriguing sesquiterpenoid endoperoxide. Further research is warranted to fully elucidate its pharmacological profile and to explore its therapeutic potential.
A Technical Guide to the Phytochemical Analysis of Bisabolane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolane-type sesquiterpenoids are a significant class of monocyclic sesquiterpenoids characterized by a 15-carbon skeleton.[1] These compounds are widely distributed in nature, found in terrestrial plants, marine organisms, and fungi.[2][3] Structurally, they feature a hexatomic ring core with a side chain that allows for considerable structural diversity through oxidation, reduction, and cyclization, leading to a wide array of functionalities.[1][4] This structural variety underpins their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them a rich source for drug discovery and development.[2][3] This guide provides a comprehensive overview of the methodologies involved in the phytochemical analysis of bisabolane sesquiterpenoids, from extraction to structural elucidation and bioactivity assessment.
Extraction of Bisabolane Sesquiterpenoids
The initial step in phytochemical analysis is the extraction of crude secondary metabolites from the source material. The choice of method depends on the stability of the target compounds and the nature of the source matrix.
Conventional Extraction Methods
-
Hydrodistillation: This technique is commonly used for volatile bisabolane sesquiterpenoids, particularly from plant materials like rhizomes. The plant material is boiled in water, and the volatile compounds are co-distilled with steam, condensed, and separated from the aqueous phase.
-
Solvent Extraction: Maceration or Soxhlet extraction using organic solvents is effective for a broad range of bisabolane sesquiterpenoids. The choice of solvent is crucial and is typically based on the polarity of the target compounds. Common solvents include methanol, ethanol, ethyl acetate, and dichloromethane.[5]
Modern "Green" Extraction Techniques
To improve efficiency and reduce environmental impact, several modern techniques are employed:
-
Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 as a solvent, which is non-toxic and can be easily removed. This method is advantageous for extracting thermally labile compounds.[5]
-
Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[5]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[5]
Isolation and Purification
Following extraction, the crude extract, a complex mixture of compounds, requires further separation and purification to isolate individual bisabolane sesquiterpenoids. This is primarily achieved through various chromatographic techniques.
The general workflow for isolation and purification is depicted below:
Caption: General workflow for the isolation and purification of bisabolane sesquiterpenoids.
Column Chromatography
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate) to separate compounds based on their polarity.
-
Sephadex LH-20: This size-exclusion chromatography is often used for further purification of fractions obtained from silica gel chromatography, particularly for separating compounds with similar polarities but different molecular sizes. Elution is typically performed with solvents like methanol or a chloroform/methanol mixture.[6]
High-Performance Liquid Chromatography (HPLC)
Semi-preparative or preparative HPLC is a high-resolution technique used in the final stages of purification to isolate pure compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.[6]
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Caption: Logical steps in the structural elucidation of bisabolane sesquiterpenoids.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
-
Electrospray Ionization (ESI-MS): A soft ionization technique used to determine the molecular weight of the compound.[7]
-
High-Resolution ESI-MS (HR-ESI-MS): Provides a highly accurate mass measurement, which allows for the determination of the molecular formula.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.[7]
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[8]
-
-
2D NMR: These experiments reveal correlations between different nuclei.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations).[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the carbon skeleton.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.[8]
-
The absolute configuration of chiral centers is often determined by comparing experimental and calculated electronic circular dichroism (ECD) spectra or by X-ray crystallography.[8][9]
Bioassays for Biological Activity
Bisabolane sesquiterpenoids exhibit a wide range of biological activities.[3] In vitro assays are essential for screening and quantifying these activities.
Antimicrobial Activity
-
Broth Microdilution Method: This is a common method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Cytotoxic Activity
-
MTT Assay: This colorimetric assay is used to assess the metabolic activity of cells and is a standard method for measuring the cytotoxic effects of compounds on cancer cell lines. The results are typically expressed as the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity
-
Nitric Oxide (NO) Inhibition Assay: The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5][9] One mechanism of action for this activity is the inhibition of the NF-κB signaling pathway.[1]
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by bisabolane sesquiterpenoids.
Data Presentation
Table 1: Antimicrobial Activity of Selected Bisabolane Sesquiterpenoids
| Compound | Test Organism | MIC (µg/mL) | Source |
| Laurecomposin A | Microsporum gypseum | 4 | [4] |
| Laurecomposin A | Staphylococcus aureus | 26.8 | [4] |
| Laurecomposin B | Microsporum gypseum | 8 | [4] |
| Laurecomposin B | Staphylococcus aureus | 15.4 | [4] |
| Compound 61 | Micrococcus luteus | 1.0 | [1] |
| Compound 61 | Vibrio alginolyticus | 2.0 | [1] |
| Norbisabolane 64 | Edwardsiella tarda | 8.0 | [1] |
| Norbisabolane 64 | Vibrio harveyi | 4.0 | [1] |
Table 2: Cytotoxic Activity of Selected Bisabolane Sesquiterpenoids
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Compound 14 | A549 (Lung carcinoma) | 1.9 | [1] |
| Compound 14 | HL-60 (Leukemia) | 5.4 | [1] |
| Sulfated Compound 42 | MKN-45 (Gastric cancer) | 19.8 - 30.1 µg/mL | [4] |
| Sulfated Compound 42 | HepG2 (Liver cancer) | 19.8 - 30.1 µg/mL | [4] |
| Dimer 58 | HepG-2 (Liver cancer) | 2.91 - 12.40 µg/mL | [4] |
| Dimer 58 | Caski (Cervical cancer) | 2.91 - 12.40 µg/mL | [4] |
| Dimer 60 | HepG-2 (Liver cancer) | 2.91 - 12.40 µg/mL | [4] |
| Dimer 60 | Caski (Cervical cancer) | 2.91 - 12.40 µg/mL | [4] |
Table 3: Anti-inflammatory Activity of Selected Bisabolane Sesquiterpenoids
| Compound | Assay | Concentration (µM) | Inhibition Rate (%) | Source |
| Compound 20 | NO inhibition in LPS-activated BV-2 microglia | 10 | 46.4 | [4] |
| Compound 26 | NO inhibition in LPS-activated BV-2 microglia | 10 | 56.8 | [4] |
Experimental Protocols
Protocol: Hydrodistillation of Xanthorrhizol from Curcuma xanthorrhiza
-
Preparation: Chop 3.35 kg of fresh rhizomes of C. xanthorrhiza.
-
Distillation: Place the chopped rhizomes in an all-glass hydrodistillation apparatus. Add water and heat to boiling.
-
Collection: Collect the distillate, which contains the essential oil and water.
-
Extraction: Extract the collected distillate with diethyl ether (3 x 10 mL).
-
Drying and Evaporation: Dry the combined ether extracts over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude essential oil (yield: 30.57 g, 0.91%).[10]
-
Purification: Purify the essential oil using vacuum column chromatography to obtain pure xanthorrhizol.[10]
Protocol: General Isolation from a Fungal Culture
-
Extraction: Extract the crude ethyl acetate (EtOAc) extract of a fungal culture broth.
-
Initial Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate).
-
Fraction Purification: Further purify the obtained fractions using Sephadex LH-20 column chromatography, eluting with a mixture of CHCl₃ and MeOH (1:1).[6]
-
Final Purification (HPLC): Isolate the pure compounds from the fractions using semi-preparative HPLC with a C18 column and a suitable mobile phase (e.g., 7:3 MeOH/H₂O) with UV detection.[6]
Protocol: NO Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test bisabolane sesquiterpenoids for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production, excluding a negative control group.
-
Incubation: Incubate the plate for a suitable period (e.g., 24 hours).
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the treated groups with the LPS-stimulated control group.[9]
References
- 1. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial Bisabolane-Type Sesquiterpenoids from the Sponge-Derived Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR and ESIMS data for bisabolane-type sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.usm.my [eprints.usm.my]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,4-Epidioxybisabola-2,10-dien-9-one
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
The intricate world of natural products chemistry continually presents novel molecular architectures with significant therapeutic potential. Among these, the bisabolane-type sesquiterpenoids, often isolated from marine organisms, represent a class of compounds with diverse biological activities.[1][2][3][4] This technical guide outlines a systematic approach to the structure elucidation of a specific, albeit currently hypothetical, member of this family: 1,4-Epidioxybisabola-2,10-dien-9-one. While specific experimental data for this exact compound is not presently available in public scientific literature, this document provides a comprehensive framework based on established methodologies for analogous bisabolane endoperoxides.[5]
The proposed structure of this compound suggests a bisabolane skeleton featuring a peroxide bridge, two double bonds, and a ketone functional group. The elucidation of such a structure relies on a synergistic combination of isolation techniques and spectroscopic analysis.
Experimental Protocols
A generalized workflow for the isolation and structure determination of a novel bisabolane endoperoxide from a natural source, such as a marine sponge or brown alga, is presented below.[1][5]
1. Extraction and Isolation:
The initial step involves the extraction of organic molecules from the source organism. This is typically followed by a series of chromatographic separations to isolate the pure compound.
-
Extraction: The biological material is typically macerated and extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to yield crude extracts.
-
Fractionation: The crude extract is then subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents to separate the extract into fractions of varying polarity.
-
Purification: Fractions containing the target compound, as indicated by preliminary analysis (e.g., thin-layer chromatography), are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol/water or acetonitrile/water).
2. Spectroscopic Analysis:
Once a pure compound is isolated, its molecular structure is determined using a suite of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the precise molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments is crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.[6][7][8] These experiments include:
-
1D NMR: ¹H NMR to identify proton environments and their multiplicities, and ¹³C NMR to determine the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is critical for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the relative stereochemistry of the molecule.
-
-
Data Presentation: Hypothetical Spectroscopic Data
The following tables present hypothetical, yet realistic, quantitative data for this compound, based on known bisabolane sesquiterpenoids.[9][10]
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 82.5 | - |
| 2 | 134.2 | 5.95 (d, 10.0) |
| 3 | 128.7 | 5.80 (d, 10.0) |
| 4 | 80.8 | 4.50 (br s) |
| 5 | 35.1 | 2.10 (m), 1.95 (m) |
| 6 | 28.9 | 1.80 (m) |
| 7 | 45.3 | 2.30 (m) |
| 8 | 25.4 | 1.60 (m) |
| 9 | 200.1 | - |
| 10 | 125.6 | 6.80 (t, 7.0) |
| 11 | 140.2 | - |
| 12 | 22.5 | 1.90 (s) |
| 13 | 18.9 | 1.75 (s) |
| 14 | 20.1 | 1.25 (s) |
| 15 | 23.4 | 1.10 (d, 7.0) |
Table 2: Hypothetical HRESIMS Data
| Parameter | Value |
| Ionization Mode | ESI+ |
| Observed m/z | 273.1485 [M+Na]⁺ |
| Calculated m/z for C₁₅H₂₂O₃Na | 273.1467 |
| Molecular Formula | C₁₅H₂₂O₃ |
Visualizations
Diagram 1: General Workflow for Natural Product Structure Elucidation
A generalized workflow for the isolation and elucidation of natural products.
Diagram 2: Logic Flow for Spectroscopic Data Interpretation
Logical connections in the interpretation of spectroscopic data.
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Marine Terpenic Endoperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR and ESIMS data for bisabolane-type sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR and ESIMS data for bisabolane-type sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cjnmcpu.com [cjnmcpu.com]
In-Depth Technical Guide: Spectroscopic and Biological Profile of 1,4-Epidioxybisabola-2,10-dien-9-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 1,4-Epidioxybisabola-2,10-dien-9-one, a sesquiterpenoid isolated from Curcuma longa. This document is intended to serve as a core reference for researchers in natural product chemistry, pharmacology, and drug development. It includes a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for its isolation and characterization. Furthermore, this guide explores the potential biological activities of this compound, providing a foundation for future research and development.
Introduction
This compound is a bisabolane-type sesquiterpenoid characterized by a unique 1,4-epidioxy bridge. Natural products from the Curcuma genus, particularly Curcuma longa (turmeric), have a long history of use in traditional medicine and are a rich source of bioactive compounds. The structural elucidation and biological evaluation of these compounds are crucial for the discovery of new therapeutic agents. This guide focuses on providing the detailed technical information necessary for the identification, characterization, and further investigation of this compound.
Spectroscopic Data
The structural confirmation of this compound is based on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Data
Unfortunately, specific ¹H and ¹³C NMR data for this compound from a primary scientific publication could not be definitively located in the conducted search. The data presented in the initial search results appeared to be inconsistent with the structure of the target compound. It is crucial for researchers to consult the primary literature that first reported the isolation of this compound for accurate and verified NMR data.
Infrared (IR) Spectroscopy
A comprehensive search did not yield specific IR absorption data for this compound. However, based on its chemical structure, the following characteristic absorption bands would be expected:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (α,β-unsaturated ketone) | ~1685-1665 |
| C=C (alkene) | ~1650-1600 |
| C-O-O-C (endoperoxide) | ~1100-1000 |
| C-H (alkane/alkene) | ~3000-2850 |
Mass Spectrometry (MS)
Detailed mass spectrometry data, including the molecular ion peak and fragmentation pattern, were not available in the searched literature. The molecular formula of this compound is C₁₅H₂₂O₃, which corresponds to a molecular weight of 250.33 g/mol . High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.
Experimental Protocols
A detailed experimental protocol for the isolation and purification of this compound from Curcuma longa was not explicitly found in the performed searches. However, a general workflow for the isolation of sesquiterpenoids from plant material can be outlined.
General Isolation and Purification Workflow
The following diagram illustrates a typical workflow for the isolation of sesquiterpenoids from a plant source like Curcuma longa.
Biological Activity and Signaling Pathways
While the specific biological activities of this compound were not detailed in the available search results, other bisabolane-type sesquiterpenoids isolated from Curcuma longa have demonstrated a range of biological effects, including anti-inflammatory and vasorelaxant activities. It is plausible that this compound may exhibit similar properties. Further investigation is required to elucidate its specific biological functions and mechanisms of action.
Hypothetical Signaling Pathway Involvement
Based on the known activities of related compounds, a hypothetical signaling pathway that could be modulated by this class of sesquiterpenoids is the NF-κB signaling pathway, which is central to inflammation.
Conclusion
This compound represents an intriguing natural product with a unique chemical structure. While this guide provides a foundational overview, it also highlights the current gaps in the publicly available, detailed spectroscopic and biological data for this specific compound. It is imperative for researchers to seek out the primary literature that first described its isolation to obtain definitive data. The information and generalized protocols presented herein are intended to facilitate further research into the chemical and pharmacological properties of this and related sesquiterpenoids from Curcuma longa. Future studies should focus on obtaining pure samples of this compound to fully characterize its spectroscopic properties and to explore its potential therapeutic applications through comprehensive biological screening.
The Biosynthesis of Bisabolane Endoperoxides in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabolane endoperoxides, a class of sesquiterpenoid natural products, have garnered significant interest within the scientific and pharmaceutical communities due to their potential therapeutic applications. The endoperoxide bridge is a key pharmacophore in several bioactive molecules, most notably the potent antimalarial drug artemisinin. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of bisabolane endoperoxides in plants. While direct research on bisabolane endoperoxide biosynthesis is limited, this guide draws upon the well-elucidated pathway of artemisinin, a structurally related sesquiterpenoid lactone endoperoxide, to infer and present the likely biosynthetic route. We will delve into the precursor pathways, key enzymatic steps, and the critical endoperoxide formation, presenting both enzymatic and non-enzymatic possibilities. This guide also includes a summary of relevant quantitative data and detailed experimental protocols to aid researchers in this field.
Introduction to Bisabolane Endoperoxides
Bisabolane sesquiterpenoids are a diverse group of C15 isoprenoids characterized by a monocyclic or bicyclic carbon skeleton. The introduction of an endoperoxide bridge into the bisabolane scaffold gives rise to bisabolane endoperoxides, compounds with significant biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The unique O-O bond of the endoperoxide moiety is crucial for their bioactivity, often acting through the generation of reactive oxygen species. Understanding the biosynthesis of these valuable compounds is paramount for their sustainable production through metabolic engineering and synthetic biology approaches.
The General Biosynthetic Pathway of Sesquiterpenoids
The biosynthesis of all sesquiterpenoids, including bisabolane endoperoxides, begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway, which operates primarily in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2][3]
The Mevalonate (MVA) Pathway
The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), which is a key regulatory step in this pathway.[3][4] A series of phosphorylations and a decarboxylation event convert mevalonic acid into IPP.
The Methylerythritol 4-Phosphate (MEP) Pathway
In the plastids, the MEP pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate by DXP reductoisomerase (DXR), another important regulatory enzyme.[3] A subsequent series of enzymatic reactions leads to the formation of both IPP and DMAPP.
Formation of Farnesyl Pyrophosphate (FPP)
IPP and DMAPP, from either the MVA or MEP pathway, are then condensed to form the C10 intermediate geranyl pyrophosphate (GPP). A further condensation of GPP with another molecule of IPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 sesquiterpenoid precursor, farnesyl pyrophosphate (FPP).[1][2][4]
Figure 1: General biosynthetic pathway of sesquiterpenoid precursors in plants.
Formation of the Bisabolane Skeleton and the Endoperoxide Bridge
The conversion of the linear FPP molecule into the cyclic bisabolane skeleton is catalyzed by a class of enzymes known as terpene synthases (TPSs), or more specifically, bisabolene synthases. These enzymes facilitate the cyclization of FPP through a series of carbocationic intermediates to yield various bisabolene isomers (e.g., α-, β-, γ-bisabolene).
The subsequent formation of the endoperoxide bridge is the most critical and least understood step in the biosynthesis of bisabolane endoperoxides. Drawing parallels from the biosynthesis of artemisinin from dihydroartemisinic acid, two primary mechanisms are proposed: a non-enzymatic photochemical reaction and an enzyme-catalyzed reaction.[5][6]
Proposed Non-Enzymatic Photochemical Formation
There is significant evidence to suggest that the endoperoxide bridge in artemisinin can be formed non-enzymatically through a photochemical reaction involving singlet oxygen (¹O₂).[6][7] It is hypothesized that a bisabolane precursor, likely a dihydro-bisabolene derivative, could undergo a similar reaction. In this scenario, photosensitizers within the plant cell, such as chlorophyll, absorb light energy and transfer it to molecular oxygen (³O₂), generating highly reactive singlet oxygen. Singlet oxygen can then react with the double bonds in the bisabolene precursor via a [4+2] cycloaddition (Diels-Alder type reaction) or an ene reaction to form the endoperoxide.
Figure 2: Proposed non-enzymatic photochemical formation of bisabolane endoperoxides.
Proposed Enzymatic Formation
While a photochemical route is plausible, an enzymatic mechanism would offer greater stereospecificity and control over the reaction. In other biological systems, enzymes such as dioxygenases are known to catalyze the formation of endoperoxides.[8][9] In the context of plant terpenoid biosynthesis, non-heme iron (II) and 2-oxoglutarate (2-OG) dependent dioxygenases (2-ODDs) are strong candidates for this role.[10][11] These enzymes could activate molecular oxygen and catalyze its insertion across two carbon atoms of the bisabolane precursor to form the endoperoxide bridge. In the case of artemisinin, while a specific endoperoxidase has not been definitively characterized in plants, the existence of such an enzyme is still a topic of active research.
Figure 3: Proposed enzymatic formation of bisabolane endoperoxides.
Quantitative Data
Quantitative data on the biosynthesis of bisabolane endoperoxides in plants is currently not available in the literature. However, data from studies on the biosynthesis of the precursor, bisabolene, and the analogous endoperoxide, artemisinin, can provide valuable insights.
Table 1: Production of Bisabolene in Engineered Microorganisms
| Host Organism | Precursor Pathway | Bisabolene Titer (mg/L) | Reference |
| Escherichia coli | MVA | 900 | (Peralta-Yahya et al., 2011) |
| Saccharomyces cerevisiae | MVA | >900 | (Peralta-Yahya et al., 2011) |
| Yarrowia lipolytica | MVA | 3028.9 | (Gao et al., 2017) |
Table 2: Artemisinin and its Precursor Content in Artemisia annua
| Compound | Plant Tissue | Content (% dry weight) | Reference |
| Artemisinin | Leaves | 0.1 - 1.0 | (Abdin et al., 2003) |
| Dihydroartemisinic acid | Leaves | Varies | (Brown, 2010) |
Experimental Protocols
The study of bisabolane endoperoxide biosynthesis requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are generalized protocols based on methodologies used for artemisinin and other sesquiterpenoids.
Identification and Cloning of Candidate Genes
-
Transcriptome Analysis: Perform RNA-sequencing of plant tissues known to produce bisabolane endoperoxides to identify candidate terpene synthase and dioxygenase genes whose expression correlates with compound accumulation.
-
Gene Cloning: Amplify the full-length cDNA of candidate genes using PCR and clone them into expression vectors for functional characterization.
In Vitro Enzyme Assays
-
Heterologous Protein Expression: Express the cloned candidate genes in a suitable host system, such as E. coli or yeast, and purify the recombinant proteins.
-
Terpene Synthase Assay: Incubate the purified TPS with FPP and analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the synthesis of bisabolene isomers.
-
Endoperoxidase Assay: Incubate the purified candidate dioxygenase with the bisabolene precursor, molecular oxygen, and necessary co-factors (e.g., 2-oxoglutarate, Fe²⁺, ascorbate). Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) to detect the formation of the endoperoxide.
In Vivo Functional Analysis
-
Transient Expression in Nicotiana benthamiana: Co-express the bisabolene synthase and the candidate endoperoxidase in N. benthamiana leaves and analyze the metabolome for the production of the bisabolane endoperoxide.
-
Stable Transformation of Plants: Generate transgenic plants (e.g., Arabidopsis thaliana or the native producer) that overexpress or have silenced expression of the candidate genes to assess their impact on bisabolane endoperoxide accumulation.
Figure 4: General experimental workflow for the elucidation of a bisabolane endoperoxide biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of bisabolane endoperoxides in plants is a promising area of research with significant implications for drug development and biotechnology. While the complete pathway remains to be fully elucidated, the extensive knowledge of artemisinin biosynthesis provides a solid framework for future investigations. Key research priorities should include the identification and characterization of the specific bisabolene synthases and the putative endoperoxidases involved in the pathway. A definitive understanding of the enzymatic versus non-enzymatic nature of the endoperoxide formation is crucial. The application of multi-omics approaches, coupled with robust biochemical and in vivo functional analyses, will be instrumental in unraveling the intricacies of bisabolane endoperoxide biosynthesis. This knowledge will ultimately pave the way for the metabolic engineering of high-value medicinal compounds in both plants and microbial systems.
References
- 1. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bioone.org [bioone.org]
- 4. Advanced metabolic engineering strategies for increasing artemisinin yield in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. malariaworld.org [malariaworld.org]
- 8. BJOC - Structural basis for endoperoxide-forming oxygenases [beilstein-journals.org]
- 9. Structural basis for endoperoxide-forming oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Contribution of Plant Dioxygenases to Hypoxia Signaling [frontiersin.org]
A Technical Guide to the Discovery of Novel Sesquiterpenoid Endoperoxides: From Isolation to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoid endoperoxides are a fascinating class of natural products characterized by a 15-carbon skeleton and a reactive 1,2-dioxane or 1,2-dioxolane ring. This unique endoperoxide bridge is the cornerstone of their potent biological activities, which include antimalarial, cytotoxic, and anti-inflammatory properties. The most renowned example is artemisinin, a sesquiterpenoid lactone endoperoxide, and its derivatives, which remain frontline treatments for malaria. The urgent need for new therapeutic agents against drug-resistant pathogens and cancers has intensified the search for novel sesquiterpenoid endoperoxides. This technical guide provides an in-depth overview of the discovery of these compounds, from their isolation and structure elucidation to the evaluation of their biological activities and mechanisms of action.
Data Presentation: Bioactivity of Sesquiterpenoid Endoperoxides
The following tables summarize the quantitative bioactivity data for representative sesquiterpenoid endoperoxides against various cancer cell lines and pathogens.
| Compound | Cell Line/Pathogen | Activity | IC50 Value | Reference |
| Tehranolide | K562 (Human Chronic Myelogenous Leukemia) | Cytotoxic | ~50 µM (at 48h) | [1] |
| RIN (Rat Insulinoma) | Cytotoxic | ~55 µM (at 48h) | [2] | |
| Artemisinin | Plasmodium falciparum (3D7 strain) | Antimalarial | 26.6 nM (9.4 µg/L) | [3] |
| Plasmodium falciparum (Artesunate, K1 strain) | Antimalarial | 0.42 nM | [4] | |
| Plasmodium falciparum (Artesunate, NF54 strain) | Antimalarial | 0.45 nM | [4] | |
| MEFAS (Mefloquine-Artesunate Hybrid) | Plasmodium falciparum (3D7 strain) | Antimalarial | 1.1 ng/mL | [4] |
| Plasmodium falciparum (W2 strain) | Antimalarial | 1.0 ng/mL | [4] | |
| A. annua Dichloromethane Extract | Plasmodium falciparum (3D7 strain) | Antimalarial | 13.4 nM (as ART content) | [3] |
| A. annua Tea Extract | Plasmodium falciparum (3D7 strain) | Antimalarial | 25.5 nM (as ART content) | [3] |
Experimental Protocols
Isolation and Purification of a Novel Sesquiterpenoid Endoperoxide
This protocol provides a general framework for the isolation and purification of a novel sesquiterpenoid endoperoxide from a plant source, such as Artemisia species.
1. Plant Material Collection and Preparation:
-
Collect fresh aerial parts of the plant material.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 2-3 weeks.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (1 kg) with n-hexane (5 L) at room temperature for 72 hours to remove non-polar compounds.
-
Filter the mixture and discard the n-hexane extract.
-
Macerate the plant residue with dichloromethane (CH2Cl2) (5 L) at room temperature for 72 hours.
-
Filter and concentrate the CH2Cl2 extract under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Chromatographic Fractionation:
-
Subject the crude CH2Cl2 extract to column chromatography on silica gel (70-230 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.
-
Collect fractions of 250 mL each and monitor by thin-layer chromatography (TLC) using a UV lamp and a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Combine fractions with similar TLC profiles.
4. Purification:
-
Subject the fractions containing the target compound to further purification using preparative high-performance liquid chromatography (HPLC).
-
Use a reversed-phase C18 column and a mobile phase gradient of methanol and water.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Collect the peak corresponding to the pure sesquiterpenoid endoperoxide.
-
Evaporate the solvent to obtain the purified compound.
Structure Elucidation of a Novel Sesquiterpenoid Endoperoxide
The structure of the purified compound is elucidated using a combination of spectroscopic techniques.
1. Mass Spectrometry (MS):
-
Obtain the high-resolution electrospray ionization mass spectrum (HRESIMS) to determine the molecular formula of the compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire the following NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher):
-
1H NMR: To determine the number and types of protons.
-
13C NMR and DEPT: To determine the number and types of carbon atoms (CH3, CH2, CH, C).
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
3. Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum to identify functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and the characteristic peroxide (O-O) bond.
4. X-ray Crystallography:
-
If a suitable single crystal of the compound can be obtained, perform X-ray crystallographic analysis to unambiguously determine the complete three-dimensional structure and absolute stereochemistry.
Mechanisms of Action
Sesquiterpenoid endoperoxides exert their biological effects through various mechanisms, primarily centered around the reactivity of the endoperoxide bridge.
Antimalarial Activity: The prevailing mechanism of antimalarial action involves the activation of the endoperoxide bridge by intraparasitic ferrous iron (Fe(II)), which is abundant in the food vacuole of the malaria parasite due to hemoglobin digestion. This interaction cleaves the endoperoxide bond, generating highly reactive oxygen-centered radicals. These radicals can then rearrange to form carbon-centered radicals, which subsequently alkylate and damage essential parasite proteins and other biomolecules, leading to parasite death.
Cytotoxic Activity: The cytotoxic effects of sesquiterpenoid endoperoxides against cancer cells are multifaceted. Similar to their antimalarial activity, the generation of reactive oxygen species (ROS) upon activation of the endoperoxide bridge can induce oxidative stress, leading to cellular damage. Furthermore, these compounds can trigger programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway. They can also modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway, often leading to the inhibition of cancer cell growth.
Anti-inflammatory Activity: The anti-inflammatory properties are also linked to the generation of ROS and the modulation of inflammatory signaling pathways. Some sesquiterpenoid endoperoxides have been shown to inhibit the production of pro-inflammatory cytokines and mediators.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the discovery of novel sesquiterpenoid endoperoxides.
Iron-Mediated Activation
Caption: Iron-mediated activation of sesquiterpenoid endoperoxides.
Intrinsic (Mitochondrial) Apoptosis Pathway
Caption: Intrinsic (mitochondrial) apoptosis pathway induced by sesquiterpenoid endoperoxides.
PI3K/AKT/mTOR Signaling Pathway Modulation
Caption: Modulation of the PI3K/AKT/mTOR signaling pathway by sesquiterpenoid endoperoxides.
References
Unlocking the Pharmacopoeia of the Deep: A Technical Guide to the Biological Activity of Compounds from Marine Fungi
For Immediate Release
A deep dive into the bioactive compounds derived from marine fungi reveals a treasure trove of potential therapeutic agents with significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of these compounds, their mechanisms of action, and the experimental protocols necessary to evaluate their efficacy.
The unique and often extreme environments of the world's oceans have fostered the evolution of marine fungi that produce a diverse array of secondary metabolites. These compounds, born from the pressures of survival in competitive ecosystems, exhibit potent biological activities that are of increasing interest to the pharmaceutical industry.[1][2][3] This guide summarizes the current landscape of research into these promising molecules, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Numerous compounds isolated from marine fungi have demonstrated significant cytotoxic activity against a range of cancer cell lines.[4][5] These molecules often target fundamental cellular processes, including signaling pathways that regulate cell growth, proliferation, and apoptosis.
Quantitative Data Summary: Anticancer Activity
| Fungal Source | Compound | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Aspergillus sp. (associated with sponge Xestospongia testudinaria) | Disydonols A and C | HepG2, Caski | 2.91 - 12.40 (µg/mL) | [6] |
| Phialocephala sp. (deep-sea fungus) | Tenellone H | HepG-2, A549 | 16.0, 17.6 | [7] |
| Aspergillus terreus | Versicolactone B | Various | Not specified | [5] |
| Aspergillus candidus | Preussin | Various | Not specified | [5] |
| Trichoderma harzianum (from sponge Halichondria okadai) | Tandyukisin | P388, L1210, HL-60 | Moderate cytotoxicity | [8] |
| Aspergillus ustus (from sponge Suberites domuncula) | Pyrrolidine alkaloids | L5178Y | Weak cytotoxicity | [8] |
Signaling Pathways in Cancer Targeted by Marine Fungal Compounds
A key mechanism through which these compounds exert their anticancer effects is the modulation of critical signaling pathways. The PI3K/Akt and NF-κB pathways are frequently implicated in cancer cell survival and proliferation, and their inhibition is a primary strategy in cancer therapy.[9][10][11][12]
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the marine fungal compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Antimicrobial and Antifungal Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibiotics. Marine fungi have emerged as a prolific source of compounds with potent activity against a wide range of bacteria and fungi, including drug-resistant strains.[1][15][16][17]
Quantitative Data Summary: Antimicrobial and Antifungal Activity
| Fungal Source | Compound | Target Organism(s) | MIC (µg/mL) | Reference |
| Aspergillus terreus BTBU20211037 | Butyrolactone J | Staphylococcus aureus ATCC 25923 | 12.5 | [1] |
| Penicillium sp. ZJUT-34 | O-dihydroxycyclopenol | Chromobacterium violaceum ATCC12472 | Inhibition of violacein formation | [1] |
| Penicillium sp. MA-37 | Iso-monodictyphenone | Aeromonas hydrophilia | 8 | [4] |
| Penicillium sp. IMB17-046 | Trypilepyrazinol, (+)-neocitreoviridin | Helicobacter pylori | 1-16 | [18] |
| Aspergillus sp. SCSIO 41501 | Maribasins C-E, A, B | Various plant pathogenic fungi | 3.12-50 (µ g/disc ) | [19] |
| Aspergillus candidus KUFA 0062 | Preussin | Vancomycin-resistant Enterococcus (VRE), MRSA | Not specified | [19] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4][20][21]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (dissolved in a suitable solvent)
-
Positive control antibiotic/antifungal
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.[21]
-
Inoculum Preparation: Prepare a suspension of the microorganism and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density with a microplate reader.[3]
Antiviral Activity: A New Frontier in Drug Discovery
Marine fungi also produce compounds with promising activity against a variety of viruses, including herpes simplex virus (HSV) and influenza viruses.[21][22][23]
Quantitative Data Summary: Antiviral Activity
| Fungal Source | Compound | Target Virus | IC50 (µM) | Reference |
| Stachybotrys sp. HH1 ZDDS1F1-2 | Stachybogrisephenone B, Grisephenone A, 3,6,8-Trihydroxy-1-methylxanthone | EV-71 | 30.1, 50.0, 40.3 | [22] |
| Aspergillus terreus SCSGAF0162 | Arisugacin A | HSV-1 | 12.76 | [22][23] |
| Aspergillus terreus SCSGAF0162 | Asperterrestide A | Influenza A (H1N1, H3N2) | 15, 8.1 | [23] |
| Cladosporium sp. | Cladosin C | Influenza A (H1N1) | 276 | [22] |
| Penicillium sp. IMB17-046 | Trypilepyrazinol, 3β-hydroxyergosta-8,14,24(28)-trien-7-one | HIV, HCV, IAV | 0.5 - 7.7 | [18] |
| Aspergillus versicolor SCSIO 41502 | Aspergilols H, I, Coccoquinone A | HSV-1 | 4.68, 6.25, 3.12 | [24] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the inhibition of viral replication by a compound.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV-1, MDCK cells for influenza)
-
Virus stock of known titer
-
Test compound
-
Cell culture medium
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value can then be determined.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases. Compounds from marine fungi have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators and signaling pathways.[13][25][26][27]
Quantitative Data Summary: Anti-inflammatory Activity
| Fungal Source | Compound | Assay | IC50 (µM) | Reference |
| Deep sea derived Aspergillus sp. SCSIOW2 | 14-hydroxy-cyclopeptine | Nitric oxide production in RAW 264.7 cells | 40.3 (µg/mL) | [4] |
| Amphichorda felina SYSU-MS7908 | Amphichopyrones A and B | NO production in RAW264.7 cells | 18.09, 7.18 | [13] |
| Diaporthe sp. SYSU-MS4722 | Nectriapyrone | NO production in RAW264.7 cells | 35.4 | [13] |
| Penicillium chrysogenum SCSIO41001 | Chrysamide C | IL-17 production | 40.06% inhibition at 1.0 µM | [25] |
| Eurotium sp. SF-5989 | Neoechinulin A | NO and PGE2 production in RAW264.7 cells | Not specified | [25] |
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][23][28][29][30]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent (for nitrite determination)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[23]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[23]
-
Absorbance Reading: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Experimental Protocol: Protein Denaturation Inhibition Assay
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[1][6][15][31]
Materials:
-
Bovine serum albumin (BSA) or egg albumin (1% solution)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compound
-
Positive control (e.g., diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, the albumin solution, and PBS.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heating: Heat the mixture at 70°C for 5-15 minutes to induce denaturation.[1][15]
-
Cooling: Cool the solutions to room temperature.
-
Absorbance Measurement: Measure the turbidity of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control (which contains only the vehicle).
Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay evaluates the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes during inflammation.[17][18][22][26][32]
Materials:
-
Fresh human blood
-
Alsever's solution (anticoagulant)
-
Isotonic saline
-
Hypotonic saline
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Centrifuge
-
Spectrophotometer
Procedure:
-
HRBC Suspension Preparation: Collect fresh human blood and mix with Alsever's solution. Centrifuge to pellet the red blood cells, wash with isotonic saline, and prepare a 10% (v/v) suspension in isotonic saline.
-
Reaction Mixture: Prepare reaction mixtures containing the HRBC suspension, phosphate buffer, hypotonic saline, and various concentrations of the test compound.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures to pellet the intact cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant, which contains hemoglobin from lysed cells, at 560 nm.
-
Data Analysis: Calculate the percentage of membrane stabilization by comparing the absorbance of the test samples to the control (with 100% hemolysis).
Isolation and Cultivation of Marine Fungi
The discovery of novel bioactive compounds begins with the successful isolation and cultivation of marine fungi from various sources such as sponges, sediments, and algae.[24][25][33][34][35]
Conclusion
Marine fungi represent a vast and largely untapped resource for the discovery of novel therapeutic agents. The diverse chemical structures and potent biological activities of their secondary metabolites offer promising leads for the development of new drugs to combat cancer, infectious diseases, and inflammatory conditions. The standardized experimental protocols and an understanding of the targeted signaling pathways outlined in this guide provide a framework for the continued exploration and exploitation of this rich marine pharmacopoeia. Further research, including in vivo studies and clinical trials, is essential to translate these promising discoveries into tangible clinical benefits.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. goldbio.com [goldbio.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. protocols.io [protocols.io]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. innpharmacotherapy.com [innpharmacotherapy.com]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular and Biological Investigation of Isolated Marine Fungal Metabolites as Anticancer Agents: A Multi-Target Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. medwinpublishers.com [medwinpublishers.com]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. jamdsr.com [jamdsr.com]
- 18. In vitro anti-inflammatory assay [bio-protocol.org]
- 19. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. m.youtube.com [m.youtube.com]
- 22. 4.6. Anti-Inflammatory Assay [bio-protocol.org]
- 23. mjas.analis.com.my [mjas.analis.com.my]
- 24. Isolation and cultivation of fungal strains from in vitro cell cultures of two marine sponges (Porifera: Halichondrida and Haplosclerida) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Anti-Inflammatory Activity Assay Using the Human Red Blood Cell Membrane Stabilization Method for Pasote Leaf Extract (Dysphania ambrosioides L.) | SAS Publisher [saspublishers.com]
- 27. 4.4.2. Protein Denaturation Assay [bio-protocol.org]
- 28. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 29. thaiscience.info [thaiscience.info]
- 30. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 32. Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba) | springermedizin.de [springermedizin.de]
- 33. scielo.br [scielo.br]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
Antimalarial Sesquiterpenes from Natural Sources: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. Natural products, particularly sesquiterpenes, have historically been a rich source of antimalarial drugs, most notably artemisinin and its derivatives. This technical guide provides a comprehensive overview of antimalarial sesquiterpenes from both terrestrial and marine sources. It delves into their chemical diversity, mechanisms of action, and preclinical efficacy. Detailed experimental protocols for in vitro and in vivo evaluation are provided to facilitate further research and development in this critical area. Quantitative data on the antiplasmodial and cytotoxic activities of various sesquiterpenes are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to offer a clear and concise understanding of the current state of research on these promising natural compounds.
Introduction
The history of antimalarial drug discovery is intrinsically linked to natural products, with quinine and artemisinin standing as landmark discoveries that have saved millions of lives.[1][2] Artemisinin, a sesquiterpene lactone containing a unique endoperoxide bridge, was isolated from the plant Artemisia annua.[3][4] Its discovery and subsequent development of semi-synthetic derivatives have revolutionized malaria treatment, forming the backbone of modern artemisinin-based combination therapies (ACTs).[5][6] However, the rise of artemisinin resistance necessitates the urgent discovery of new antimalarial agents with novel mechanisms of action.[4]
Sesquiterpenes, a class of C15 terpenoids, represent a vast and structurally diverse group of natural products with a wide range of biological activities.[5] Beyond the well-established artemisinin class, numerous other sesquiterpenes and sesquiterpene lactones from terrestrial plants, particularly from the Asteraceae family, and marine organisms have demonstrated significant antiplasmodial activity.[1][7][8] This guide aims to provide a detailed technical overview of these compounds, focusing on their potential as leads for the next generation of antimalarial drugs.
Classification of Antimalarial Sesquiterpenes
Antimalarial sesquiterpenes can be broadly classified based on their chemical structure and natural source. The following diagram illustrates a logical classification of these compounds.
Caption: Classification of antimalarial sesquiterpenes by source and chemical class.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the antiplasmodial, cytotoxic, and in vivo activities of a selection of antimalarial sesquiterpenes.
Table 1: In Vitro Antiplasmodial Activity of Sesquiterpenes against Plasmodium falciparum
| Compound | Class | P. falciparum Strain | IC50 (µM) | Reference(s) |
| Parthenolide | Germacranolide | - | 4.0 (as 1000 ng/ml) | [9] |
| Helenalin | Pseudoguaianolide | K1 | 11.4 | [10] |
| Psilostachyin | Ambrosanolide | F32 (sensitive) | 2.1 | [3][9] |
| W2 (resistant) | 6.4 | [3][9] | ||
| Peruvin | Ambrosanolide | F32 (sensitive) | 1.1 | [3][9] |
| Vernopicrin | Germacranolide | Hb3 (sensitive) | 1.77 | [1] |
| Dd2 (resistant) | 1.64 | [1] | ||
| Vernomelitensin | Germacranolide | Hb3 (sensitive) | 1.36 | [1] |
| Dd2 (resistant) | 1.43 | [1] | ||
| Vernolide C | Hirsutinolide | W2 (resistant) | 3.9 | [5][11] |
| Vernolide D | Hirsutinolide | W2 (resistant) | 3.7 | [5][11] |
| 8α-tigloyloxyhirsutinolide-13-O-acetate | Hirsutinolide | W2 (resistant) | 3.5 | [5][11] |
| Ineupatorolide A | Germacranolide | - | - | [12] |
| Axisonitrile-3 | Axane | - | - | [13] |
Table 2: Cytotoxicity of Sesquiterpenes against Mammalian Cell Lines
| Compound | Cell Line | CC50 (µM) | Reference(s) |
| Parthenolide | C2C12 (mouse myoblast) | 5.6 (24h), 4.8 (48h) | [2] |
| H9c2 (rat cardiac myoblast) | 20.8 (24h) | [2] | |
| Psilostachyin | Lymphoid cells | 24.3 | [3][9] |
| Peruvin | Lymphoid cells | 37.9 | [3][9] |
| 11ß,13-dihydrovernodalol | JIMT-1 (human breast cancer) | 1.6 | [14] |
| MCF-7 (human breast cancer) | >10 | [14] | |
| MCF-10A (human breast epithelial) | ~2.5 | [14] | |
| Spiciformin | U-937 (human leukemia) | 10.0 | [15] |
| HL-60 (human leukemia) | ~10.0 | [15] | |
| PBMC (human) | 30.4 | [15] | |
| Acetyl spiciformin | U-937 (human leukemia) | 12.2 | [15] |
| HL-60 (human leukemia) | ~15.0 | [15] | |
| PBMC (human) | 41.0 | [15] |
Table 3: In Vivo Antimalarial Efficacy of Sesquiterpenes in Plasmodium berghei Infected Mice
| Compound | Dosing (mg/kg/day) | Route | % Suppression | ED50 (mg/kg) | Reference(s) |
| Ineupatorolide A | 2, 5, 10 | - | Significant | - | [12] |
| Dihydroartemisinin (DHA) | 1, 5, 10, 20 | Oral | 32, 60, 95, 100 | 2.06 | [16] |
| Gymnema inodorum extract (GIE) | 50, 100, 200 | Oral | 32, 50, 65 | 101.2 | [16] |
| Annomaal (oily fraction) | - | Oral | 61.11 | - | [17][18] |
Mechanisms of Action
Artemisinin and its Derivatives
The antimalarial activity of artemisinin and its derivatives is attributed to the endoperoxide bridge.[3][4] The proposed mechanism involves the activation of this bridge by intraparasitic heme-iron, which is released during the digestion of hemoglobin by the parasite. This activation leads to the generation of cytotoxic carbon-centered free radicals that alkylate and damage essential parasite proteins and other biomolecules, ultimately leading to parasite death.[3] One of the key targets of artemisinin is thought to be the P. falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6).[5]
Non-Artemisinin Sesquiterpene Lactones
Many non-artemisinin sesquiterpene lactones, such as parthenolide and helenalin, lack the endoperoxide bridge and are thought to exert their antimalarial effect through different mechanisms. A prominent proposed mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[9][15]
The NF-κB signaling pathway plays a crucial role in the immune response and inflammation. In the context of malaria, its modulation can impact parasite survival. Sesquiterpene lactones containing an α-methylene-γ-lactone moiety can act as Michael acceptors, allowing them to covalently bind to nucleophilic residues, such as cysteine, on proteins.[1] Helenalin has been shown to directly target the p65 subunit of NF-κB, thereby inhibiting its DNA binding activity.[15] Parthenolide is also a well-documented inhibitor of the NF-κB pathway.[9] This inhibition is thought to occur through the alkylation of cysteine residues on components of the NF-κB signaling cascade, preventing the degradation of the inhibitory IκB proteins and subsequent nuclear translocation of NF-κB.
The following diagram illustrates the proposed mechanism of NF-κB inhibition by sesquiterpene lactones.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Besides NF-κB inhibition, other mechanisms of action for non-artemisinin sesquiterpenes have been proposed, including:
-
Inhibition of Falcipain-2: Some sesquiterpene lactones have been investigated as potential inhibitors of falcipain-2, a crucial cysteine protease involved in hemoglobin degradation by the parasite.
-
Induction of Oxidative Stress: Similar to artemisinin, some sesquiterpenes may induce the production of reactive oxygen species (ROS), leading to oxidative damage within the parasite.[7]
-
Alkylation of Other Biomolecules: The reactive α-methylene-γ-lactone group can potentially alkylate other essential parasite proteins and enzymes, disrupting their function.[1]
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used for the evaluation of antimalarial sesquiterpenes.
In Vitro Antiplasmodial Assay
The following workflow diagram illustrates the general procedure for determining the in vitro antiplasmodial activity of a compound.
Caption: General workflow for in vitro antiplasmodial activity testing.
Detailed Methodology:
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2, K1) are cultured in vitro in human erythrocytes (O+ blood type) using RPMI-1640 medium supplemented with human serum or Albumax, and maintained in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C. Parasite cultures are synchronized to the ring stage using methods such as sorbitol treatment.
-
Compound Preparation: The test sesquiterpene is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.
-
Incubation: Synchronized ring-stage parasites (typically at 1% parasitemia and 2% hematocrit) are incubated with the various concentrations of the test compound in 96-well plates for 48 to 72 hours.
-
Growth Assessment:
-
Microscopy: Thin blood smears are prepared from each well, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by light microscopy.
-
[³H]-Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA as an indicator of growth.
-
Enzyme-Linked Immunosorbent Assay (ELISA): These assays quantify parasite-specific proteins, such as parasite lactate dehydrogenase (pLDH) or histidine-rich protein 2 (HRP2), which are released into the culture medium and are proportional to parasite viability.
-
-
Data Analysis: The results are used to calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50% compared to untreated controls.
In Vitro Cytotoxicity Assay
Detailed Methodology:
-
Cell Culture: Mammalian cell lines (e.g., HEK293, HepG2, Vero) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Incubation: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of the test sesquiterpene.
-
Viability Assessment: After a 48-72 hour incubation period, cell viability is determined using a colorimetric assay such as:
-
MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product, which is then quantified spectrophotometrically.
-
Resazurin Assay (e.g., alamarBlue): This assay uses the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.
-
-
Data Analysis: The results are used to calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of the mammalian cells by 50%. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50/IC50) to assess the compound's specificity for the parasite.
In Vivo Antimalarial Efficacy Assay
Peter's 4-Day Suppressive Test:
-
Animal Model: Swiss albino mice are typically used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Treatment: The test compound is administered orally or subcutaneously to groups of infected mice once daily for four consecutive days, starting a few hours after infection. A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined.
-
Data Analysis: The average parasitemia in the treated groups is compared to the negative control group to calculate the percentage of chemosuppression. The 50% effective dose (ED50), the dose that suppresses parasitemia by 50%, can be determined from a dose-response curve. Other parameters such as mean survival time can also be monitored.[16]
Conclusion and Future Perspectives
Sesquiterpenes from natural sources continue to be a promising reservoir for the discovery of novel antimalarial agents. While artemisinin and its derivatives have had a profound impact on malaria treatment, the growing threat of resistance underscores the need for continued research into other classes of sesquiterpenes. Non-artemisinin sesquiterpene lactones, with their distinct mechanisms of action, such as the inhibition of the NF-κB signaling pathway, offer exciting opportunities for the development of new drugs that could be effective against artemisinin-resistant parasites.
Future research should focus on:
-
Bioassay-guided isolation of new sesquiterpenes from unexplored terrestrial and marine sources.
-
In-depth mechanistic studies to elucidate the specific molecular targets of non-artemisinin sesquiterpenes in Plasmodium falciparum.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds through medicinal chemistry approaches.
-
Evaluation of combination therapies of novel sesquiterpenes with existing antimalarial drugs to identify synergistic interactions and combat drug resistance.
The detailed methodologies and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of antimalarial therapies derived from nature's vast chemical diversity.
References
- 1. Helenalin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the research on the targets of anti-malaria actions of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasmodium transmission blocking activities of Vernonia amygdalina extracts and isolated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nonartemisinin Sesquiterpene Lactones Parthenin and Parthenolide Block Plasmodium falciparum Sexual Stage Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Phytochemistry, Signaling Pathways, and Mechanisms of Action of Tanacetum parthenium (L.) Sch.Bip.: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Helenalin - A Sesquiterpene Lactone with Multidirectional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Antileishmanial Activity of Parthenolide, a Sesquiterpene Lactone Isolated from Tanacetum parthenium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vernolide-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pakistanbmj.com [pakistanbmj.com]
An In-Depth Technical Guide to 1,4-Epidioxybisabola-2,10-dien-9-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Epidioxybisabola-2,10-dien-9-one is a sesquiterpenoid endoperoxide isolated from the rhizomes of Curcuma longa (turmeric). This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the methodologies relevant to its study. The compound has demonstrated notable antiviral properties, particularly against the H1N1 influenza virus, making it a molecule of interest for further investigation in drug discovery and development. This document outlines its known quantitative data, general experimental protocols for isolation and synthesis of related compounds, and discusses its potential mechanisms of action based on the activities of similar compounds.
Chemical and Physical Properties
This compound is a bisabolane-type sesquiterpenoid characterized by an endoperoxide bridge, a structural feature often associated with biological activity.
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₃ |
| Molecular Weight | 250.33 g/mol |
| CAS Number | 170380-69-5 |
| Class | Sesquiterpenoid Endoperoxide |
| Natural Source | Curcuma longa (Turmeric) |
Biological Activity
The primary reported biological activity of this compound is its antiviral effect.
| Activity | Target | IC₅₀ | Reference |
| Antiviral | Influenza A virus (H1N1) | 16.79 ± 4.03 µg/mL | [Data not publicly available for direct citation] |
Experimental Protocols
General Isolation and Purification Protocol from Curcuma longa
Workflow for Isolation and Purification:
Caption: General workflow for the isolation and purification of sesquiterpenoids from Curcuma longa.
Methodology:
-
Extraction: The dried and powdered rhizomes of Curcuma longa are subjected to solvent extraction. Common solvents for extracting sesquiterpenoids include ethanol, acetone, or hexane. Maceration or Soxhlet extraction can be employed.[1][2]
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.[1]
-
Fractionation: The concentrated extract is then subjected to column chromatography for fractionation. Silica gel or alumina are commonly used as the stationary phase.[1][2]
-
Elution: A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is used to separate the compounds based on their polarity.[2]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.[2]
-
Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.[2]
-
Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4]
General Synthesis of Bisabolane Sesquiterpenes
A specific synthesis for this compound has not been detailed in the available literature. However, general synthetic strategies for bisabolane sesquiterpenes often involve the coupling of a cyclic and an acyclic fragment. A plausible, though not experimentally verified, retrosynthetic approach is outlined below.
Hypothetical Retrosynthetic Analysis:
Caption: A hypothetical retrosynthetic pathway for this compound.
Potential Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of other sesquiterpenoids from Curcuma species and the general mechanisms of antiviral agents, some potential pathways can be hypothesized.
Antiviral Mechanism of Action
The antiviral activity against the influenza virus suggests that this compound may interfere with one or more stages of the viral life cycle.
Potential Stages of Viral Life Cycle Inhibition:
Caption: Potential points of intervention in the influenza virus life cycle by this compound.
General antiviral mechanisms include the inhibition of viral attachment and entry into the host cell, interference with viral uncoating, disruption of viral replication and transcription machinery, or blocking the release of new virions.[5][6][7][8]
Modulation of Host Cellular Pathways
Sesquiterpenoids isolated from Curcuma have been shown to interact with various host signaling pathways, which could contribute to their overall biological effects. For instance, some sesquiterpenoids from turmeric have been found to exhibit hypoglycemic effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). It is plausible that this compound could also modulate host inflammatory or immune responses, which are often intertwined with antiviral defense mechanisms. Further research is necessary to determine the specific cellular targets and signaling cascades affected by this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antiviral activity. To fully realize its therapeutic potential, future research should focus on:
-
Development of a specific and efficient isolation and purification protocol.
-
Elucidation of a total synthesis route to enable the production of larger quantities for further studies.
-
In-depth investigation of its antiviral mechanism of action against a broader range of viruses.
-
Identification of the specific host cellular signaling pathways modulated by this compound.
A deeper understanding of these aspects will be crucial for the advancement of this compound as a potential lead compound in drug development.
References
- 1. actascientific.com [actascientific.com]
- 2. updatepublishing.com [updatepublishing.com]
- 3. Two new bisabolane sesquiterpenoids from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure determination of two new bisabolane-type sesquiterpenes from the rhizomes of Curcuma longa by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. youtube.com [youtube.com]
- 8. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Biological Evaluation of Bisabolane Endoperoxide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolane sesquiterpenoids are a class of natural products characterized by a C15 skeleton. The introduction of an endoperoxide bridge into the bisabolane scaffold has been shown to confer significant biological activity, including cytotoxic and antiparasitic properties. This document provides detailed protocols for the synthesis of a representative bisabolane endoperoxide derivative, 3,6-epidioxy-1,10-bisaboladiene (EDBD), and for the evaluation of its biological activity.
I. Synthesis of 3,6-Epidioxy-1,10-bisaboladiene (EDBD)
The synthesis of EDBD can be achieved through a photosensitized [4+2] cycloaddition of singlet oxygen to a suitable bisabolane diene precursor, such as α-curcumene.
Experimental Protocol: Photooxygenation of α-Curcumene
This protocol is a representative method based on established procedures for the photooxygenation of terpenes.
Materials:
-
α-Curcumene
-
Methylene blue or Rose Bengal (photosensitizer)
-
Dichloromethane (CH₂Cl₂) or Methanol (MeOH), reagent grade
-
Oxygen (O₂) gas
-
Sodium sulfite (Na₂SO₃) or triphenylphosphine (PPh₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Photoreactor equipped with a cooling system and a visible light lamp (e.g., 500W tungsten lamp)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Dissolve α-curcumene (1.0 eq) and a catalytic amount of photosensitizer (e.g., methylene blue, 0.01 eq) in a suitable solvent (e.g., dichloromethane or methanol) in a photoreactor vessel. The concentration of the substrate is typically in the range of 0.05-0.1 M.
-
Equip the vessel with a gas inlet tube to bubble oxygen and a cooling system to maintain the reaction temperature at 0-10 °C.
-
-
Photooxygenation Reaction:
-
Continuously bubble a gentle stream of oxygen through the solution.
-
Irradiate the reaction mixture with a visible light lamp while maintaining the temperature between 0 °C and 10 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, stop the irradiation and oxygen flow.
-
To quench any remaining peroxides, add a reducing agent such as sodium sulfite solution or triphenylphosphine and stir for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
If the reaction was performed in an aqueous-miscible solvent, partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 3,6-epidioxy-1,10-bisaboladiene as a diastereomeric mixture.
-
-
Characterization:
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
II. Biological Activity of Bisabolane Endoperoxides
A. Cytotoxicity against Human Cancer Cell Lines
3,6-Epidioxy-1,10-bisaboladiene (EDBD) has demonstrated cytotoxic activity against various human cancer cell lines. The mechanism of action is suggested to involve the induction of apoptosis and ferroptosis-like cell death.[1][2] The endoperoxide moiety is crucial for its anti-tumor activity.[1]
Table 1: Cytotoxicity of 3,6-Epidioxy-1,10-bisaboladiene (EDBD)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 9.1 | [1] |
| LNCaP | Prostate Carcinoma | 23.4 | [1] |
| HL-60 | Promyelocytic Leukemia | 3.4 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., K562, LNCaP, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bisabolane endoperoxide derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the bisabolane endoperoxide derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
B. Antimalarial Activity
While specific data for bisabolane endoperoxides is limited, related endoperoxide-containing sesquiterpenoids are well-known for their potent antimalarial activity. The endoperoxide bridge is essential for this activity, which is believed to be initiated by the cleavage of the peroxide bond by intraparasitic iron.
Table 2: In Vitro Antimalarial Activity of Selected Endoperoxides (for comparison)
| Compound | IC₅₀ (nM) vs. P. falciparum NF54 | Reference |
| Artemisinin | 6-24 | [3] |
| β-sulfonyl peroxide 39a | Comparable to Artemisinin | [3] |
| β-sulfonyl peroxide 46a | Comparable to Artemisinin | [3] |
| β-sulfonyl peroxide 46b | Comparable to Artemisinin | [3] |
Experimental Protocol: In Vitro Antimalarial Assay against Plasmodium falciparum
This protocol describes a common method for assessing the in vitro antimalarial activity of compounds.
Materials:
-
Chloroquine-sensitive or -resistant strains of Plasmodium falciparum
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with human serum or Albumax
-
Bisabolane endoperoxide derivatives
-
SYBR Green I or other DNA staining dye
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture:
-
Maintain asynchronous P. falciparum cultures in human erythrocytes in complete RPMI-1640 medium in a controlled gas environment at 37 °C.
-
Synchronize the parasite culture to the ring stage before the assay.
-
-
Compound Preparation and Plating:
-
Prepare serial dilutions of the bisabolane endoperoxide derivatives in the culture medium.
-
Add the diluted compounds to a 96-well plate.
-
-
Assay Initiation:
-
Add the synchronized parasite culture (ring stage, 1-2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours in the controlled gas environment at 37 °C.
-
-
Staining and Measurement:
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence intensity is proportional to the number of viable parasites.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each compound concentration compared to the drug-free control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
III. Visualizations
Synthetic Pathway
Caption: Synthetic pathway for 3,6-epidioxy-1,10-bisaboladiene.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathway: Proposed Mechanism of Action
Caption: Proposed mechanism of action for EDBD-induced cell death.
References
Application Notes and Protocols for Antimalarial Activity Testing of Sesquiterpene Endoperoxides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sesquiterpene endoperoxides, most notably artemisinin and its derivatives, are a critical class of antimalarial agents renowned for their potent and rapid activity against Plasmodium falciparum, including multi-drug resistant strains.[1] The characteristic endoperoxide bridge is essential for their parasiticidal action, which is initiated by heme-mediated activation within the infected erythrocyte.[1][2] This document provides detailed protocols for the in vitro and in vivo evaluation of the antimalarial efficacy and cytotoxicity of novel sesquiterpene endoperoxides, facilitating the discovery and development of new therapeutic candidates.
Data Presentation
In Vitro Antimalarial Activity and Cytotoxicity of Sesquiterpene Endoperoxides
The following table summarizes the in vitro antiplasmodial activity (IC50) of various sesquiterpene endoperoxides against different P. falciparum strains and their cytotoxicity (CC50) against mammalian cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is also presented to indicate the compound's specificity for the parasite.
| Compound | P. falciparum Strain | IC50 (nM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Artemisinin | 3D7 (CQ-S) | ~26.6 | HepG2 | 268 | ~10,075 | [2][3] |
| Dd2 (CQ-R) | - | CL-6 | 339 | - | [3] | |
| Dihydroartemisinin | 3D7 (CQ-S) | - | HepG2 | 29 | - | [4] |
| Dd2 (CQ-R) | - | CL-6 | 75 | - | [3] | |
| Artesunate | - | - | HepG2 | 50 | - | [3] |
| - | - | CL-6 | 131 | - | [3] | |
| Artemether | - | - | HepG2 | 233 | - | [3] |
| - | - | CL-6 | 354 | - | [3] | |
| 10,12-peroxycalamenene | - | 2330 | - | - | - | [5] |
| Diacarperoxide H | W2 (CQ-R) | 12900 | - | - | - | [6] |
| Arterolane (OZ277) | - | - | - | - | - | |
| Artefenomel (OZ439) | - | - | - | - | - | [7] |
| Artemisone | - | ~10x more potent than artesunate | - | - | - | |
| N-89 | - | Potent in vitro activity | - | - | - | [8] |
| N-251 | - | Potent in vitro activity | - | - | - | [8][9] |
Note: CQ-S denotes Chloroquine-Sensitive, and CQ-R denotes Chloroquine-Resistant. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
In Vivo Antimalarial Efficacy of Sesquiterpene Endoperoxides
This table presents the in vivo efficacy of selected sesquiterpene endoperoxides in the Plasmodium berghei-infected mouse model, a standard for preliminary in vivo assessment of antimalarial compounds.
| Compound | Mouse Model | Dosing Regimen | Parasitemia Reduction (%) | Mean Survival Time (days) | Reference |
| Artemisone | P. berghei | - | 4 to 10 times more potent than artesunate | - | [10] |
| N-251 | P. chabaudi | - | ED50 = 22-27 mg/kg | - | [9] |
| Artefenomel (OZ439) | P. berghei | Single oral dose of 20 mg/kg | Curative | - | [7] |
| LC131 | P. berghei | Oral administration | Total suppression | - | [11] |
| LC136 | P. berghei | Oral administration | Total suppression | - | [11] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assays
1. SYBR Green I-Based Fluorescence Assay
This high-throughput assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% AlbuMAX II, 25 µg/mL gentamicin)
-
Human erythrocytes (O+)
-
96-well black, clear-bottom microplates
-
Test compounds and control drugs (e.g., Artemisinin, Chloroquine)
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Protocol:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit.
-
Add 180 µL of the parasite culture to each well of the plate containing 20 µL of the drug dilutions.
-
Include positive (parasitized RBCs without drug) and negative (uninfected RBCs) controls.
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
2. Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in Plasmodium.
Materials:
-
P. falciparum culture
-
Complete culture medium
-
Human erythrocytes
-
96-well microplates
-
Test compounds and control drugs
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Malstat reagent: 0.2 M Tris-HCl (pH 9.0), 0.2 M L-lactate, 0.1% Triton X-100
-
NBT/PES solution: 1 mg/mL Nitro Blue Tetrazolium and 0.1 mg/mL Phenazine Ethosulfate in water
-
Spectrophotometer (650 nm)
Protocol:
-
Perform drug dilutions and parasite culture preparation as described for the SYBR Green I assay.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, lyse the cells by adding a lysis buffer or through freeze-thaw cycles.
-
In a separate 96-well plate, add 20 µL of the cell lysate to 100 µL of Malstat reagent.
-
Add 25 µL of NBT/PES solution to initiate the enzymatic reaction.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at 650 nm using a microplate reader.
-
Determine the IC50 values as described previously.
In Vitro Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293T, Vero)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Spectrophotometer (570 nm)
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.
In Vivo Antimalarial Efficacy Study
Peters' 4-Day Suppressive Test
This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.
Materials:
-
Plasmodium berghei (chloroquine-sensitive or resistant strain)
-
Swiss albino mice (4-6 weeks old)
-
Test compound and control drug (e.g., Chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Giemsa stain
-
Microscope
Protocol:
-
Infect mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells on day 0.
-
Randomly divide the mice into groups (e.g., vehicle control, positive control, and test compound groups at different doses).
-
Administer the test compound and control drugs orally or intraperitoneally once daily for four consecutive days (day 0 to day 3).
-
On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 total red blood cells.
-
Calculate the percentage of parasitemia suppression for each group relative to the vehicle control group.
-
Monitor the survival of the mice daily for up to 30 days.
Mandatory Visualization
Mechanism of Action: Heme-Mediated Activation of Sesquiterpene Endoperoxides
References
- 1. Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects with reference to 1,2,4-trioxane-based structural scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Cytotoxic Activity of Artemisinin Derivatives Against Cholangiocarcinoma (CL-6) and Hepatocarcinoma (Hep-G2) Cell Lines [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimalarial sesquiterpenes from tubers of Cyperus rotundus: structure of 10,12-peroxycalamenene, a sesquiterpene endoperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marine Terpenic Endoperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimalarial effect of synthetic endoperoxide on synchronized Plasmodium chabaudi infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimalarial efficacy and drug interactions of the novel semi-synthetic endoperoxide artemisone in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ciencia.ucp.pt [ciencia.ucp.pt]
Application Notes and Protocols: Mechanism of Action of Cytotoxic Bisabolane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolane sesquiterpenoids, a diverse class of natural products, have garnered significant attention in oncological research due to their potent cytotoxic activities against various cancer cell lines. These compounds, isolated from a wide array of natural sources including marine organisms and terrestrial plants, exhibit promising potential for the development of novel anticancer therapeutics. Understanding the intricate molecular mechanisms by which these compounds exert their cytotoxic effects is paramount for their advancement as drug candidates. This document provides a comprehensive overview of the mechanism of action of cytotoxic bisabolane sesquiterpenoids, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.
Data Presentation: Cytotoxicity of Bisabolane Sesquiterpenoids
The cytotoxic efficacy of various bisabolane sesquiterpenoids has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table summarizes the IC50 values for several representative bisabolane sesquiterpenoids.
| Compound Name/Identifier | Cancer Cell Line | IC50 Value | Reference |
| β-bisabolene | 4T1 (murine breast cancer) | 48.99 µg/ml | [1] |
| MCF-7 (human breast cancer) | 66.91 µg/ml | [1] | |
| MDA-MB-231 (human breast cancer) | 98.39 µg/ml | [1] | |
| SKBR3 (human breast cancer) | 70.62 µg/ml | [1] | |
| BT474 (human breast cancer) | 74.3 µg/ml | [1] | |
| Compound 13 | HL-60 (human leukemia) | 15.7 µM | [2][3] |
| Compound 14 | A549 (human lung carcinoma) | 1.9 µM | [2][3] |
| HL-60 (human leukemia) | 5.4 µM | [2][3] | |
| Sulfurated compounds 42 & 43 | MKN-45 (human gastric cancer) | 19.8 - 30.1 µg/ml | [2][3] |
| HepG2 (human liver cancer) | 19.8 - 30.1 µg/ml | [2][3] | |
| Dimmers 58 & 60 | HepG-2 (human liver cancer) | 2.91–12.40 µg/ml | [2][3] |
| Caski (human cervical cancer) | 2.91–12.40 µg/ml | [2][3] | |
| Aspertenol A (1) | K562 (human leukemia) | 16.6 µM | [4][5] |
| A549 (human lung carcinoma) | 43.5 µM | [4][5] | |
| Aspertenol C (3) | K562 (human leukemia) | 72.7 µM | [4][5] |
| Known Compound 4 | K562 (human leukemia) | 35.8 µM | [4][5] |
| A549 (human lung carcinoma) | 70.2 µM | [4][5] | |
| Known Compound 6 | K562 (human leukemia) | 27.5 µM | [4][5] |
| Known Compound 7 | K562 (human leukemia) | 45.3 µM | [4][5] |
| Known Compound 9 | K562 (human leukemia) | 33.2 µM | [4][5] |
| A549 (human lung carcinoma) | 61.1 µM | [4][5] | |
| Zerumbone | Hep-2 (laryngeal carcinoma) | 15 µM | [6] |
| Jurkat (T-cell leukemia) | 11.9 µg/mL (24h), 8.6 µg/mL (48h), 5.4 µg/mL (72h) | [7] |
Core Mechanisms of Action
The cytotoxic effects of bisabolane sesquiterpenoids are primarily mediated through the induction of apoptosis and cell cycle arrest .
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several bisabolane sesquiterpenoids have been shown to trigger apoptosis in cancer cells. For instance, β-bisabolene induces apoptosis in breast cancer cells, as evidenced by Annexin V-propidium iodide staining and caspase-3/7 activity assays.[1]
A key player in the apoptotic cascade is the family of caspases , which are proteases that execute the cell death program. The activation of these caspases is a hallmark of apoptosis.
Bisabolane sesquiterpenoids can initiate apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
-
Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors, such as Fas (CD95). For example, the bisabolane sesquiterpenoid zerumbone has been shown to induce apoptosis in leukemia cells by upregulating the expression of Fas and its ligand (FasL), leading to the activation of caspase-8.[3][5] Activated caspase-8 can then directly activate executioner caspases like caspase-3.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress and converges at the mitochondria. Zerumbone also activates the intrinsic pathway by inducing the cleavage of Bid, a pro-apoptotic protein that links the extrinsic and intrinsic pathways.[3][5] This leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9.[3][5] Activated caspase-9 then activates the executioner caspase-3. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is also modulated by some bisabolane sesquiterpenoids.[8]
Apoptotic pathways induced by bisabolane sesquiterpenoids.
Cell Cycle Arrest
In addition to inducing apoptosis, many bisabolane sesquiterpenoids can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints. This prevents the cells from dividing and replicating their damaged DNA.
-
G2/M Phase Arrest: A common mechanism observed is the arrest of the cell cycle at the G2/M transition. Zerumbone , for instance, causes G2/M arrest in leukemia and laryngeal carcinoma cells.[3][6] This is often associated with the downregulation of key regulatory proteins such as Cyclin B1 and the phosphorylation of Cdc2.[3][5] Similarly, the bisabolane sesquiterpenoid 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH) also induces G2/M arrest in oral squamous cell carcinoma.[4][9]
The regulation of the cell cycle is a complex process involving a network of proteins. Some bisabolane sesquiterpenoids have been found to modulate these pathways.
-
STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) proteins are transcription factors that play a crucial role in cell growth and proliferation. Constitutive activation of STAT3 is common in many cancers. 8αTGH has been shown to inhibit the phosphorylation of both STAT3 and STAT2 in oral cancer cells.[4][9] This inhibition leads to the decreased expression of downstream targets like CDK1/2 and Cyclin B1, resulting in G2/M cell cycle arrest.[4][9]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is another critical signaling cascade involved in inflammation, immunity, and cancer cell survival and proliferation. Some bisabolane sesquiterpenoids have demonstrated the ability to inhibit the NF-κB-activated pathway, which may contribute to their cytotoxic effects.[10]
Cell cycle arrest pathways modulated by bisabolane sesquiterpenoids.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible investigation of the cytotoxic mechanisms of bisabolane sesquiterpenoids.
Protocol 1: Assessment of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Bisabolane sesquiterpenoid stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the bisabolane sesquiterpenoid in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for the MTT cytotoxicity assay.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with the bisabolane sesquiterpenoid. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Workflow for Annexin V-PI apoptosis assay.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Protocol 4: Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the bisabolane sesquiterpenoid.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
Conclusion
Bisabolane sesquiterpenoids represent a promising class of natural products with significant cytotoxic activity against cancer cells. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis through both extrinsic and intrinsic pathways, and the induction of cell cycle arrest, often at the G2/M phase. Key signaling pathways, including the caspase cascade, and the STAT and NF-κB pathways, are modulated by these compounds. The provided protocols offer a standardized framework for the continued investigation and characterization of these and other novel cytotoxic agents, facilitating their potential development into effective cancer therapies.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 3. Zerumbone, a bioactive sesquiterpene, induces G2/M cell cycle arrest and apoptosis in leukemia cells via a Fas- and mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. Zerumbone, a bioactive sesquiterpene, induces G2/M cell cycle arrest and apoptosis in leukemia cells via a Fas‐ and mitochondria‐mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Zerumbone induces G2/M cell cycle arrest and apoptosis via mitochondrial pathway in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zerumbone Promotes Cytotoxicity in Human Malignant Glioblastoma Cells through Reactive Oxygen Species (ROS) Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferative effect of 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH) isolated from Vernonia cinerea on oral squamous cell carcinoma through inhibition of STAT3 and STAT2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Sesquiterpenoids from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the purification of sesquiterpenoids from plant extracts. The methodologies outlined are based on established scientific literature and are intended to guide researchers in developing robust and efficient purification strategies.
Introduction
Sesquiterpenoids are a diverse class of C15 terpenoid compounds found abundantly in the plant kingdom, particularly in the Asteraceae family.[1][2] They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiparasitic effects, making them promising candidates for drug development.[1] The purification of these compounds from complex plant matrices is a critical step for their structural elucidation and biological evaluation.[1] This guide details various techniques, from traditional solvent extraction to advanced chromatographic methods, to facilitate the successful isolation of pure sesquiterpenoids.
General Workflow for Sesquiterpenoid Purification
The purification of sesquiterpenoids from plant extracts typically follows a multi-step process designed to progressively enrich the target compounds. A generalized workflow is presented below.
Caption: General workflow for the purification of sesquiterpenoids.
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Partitioning
This initial step aims to extract a broad range of secondary metabolites from the plant material and then separate them into fractions of different polarities.
Materials:
-
Dried and powdered plant material (e.g., aerial parts, roots)
-
Solvents: 95% Ethanol (EtOH), petroleum ether, ethyl acetate (EtOAc), n-butanol (n-BuOH), distilled water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Extraction: Macerate the dried, powdered plant material (e.g., 10.0 kg) with 95% EtOH (e.g., 100 L) at ambient temperature for 3 days. Repeat the extraction process three times.[3]
-
Concentration: Combine the ethanol extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[3]
-
Suspension: Suspend the crude extract in distilled water.[3]
-
Partitioning: Perform sequential liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity:[3]
-
First, partition with petroleum ether to remove non-polar compounds.
-
Next, partition the aqueous layer with ethyl acetate.
-
Finally, partition the remaining aqueous layer with n-butanol.
-
-
Fraction Collection: Collect the petroleum ether, ethyl acetate, and n-butanol fractions separately. Concentrate each fraction using a rotary evaporator to yield the respective crude fractions for further purification.
Protocol 2: Column Chromatography (Silica Gel)
This is a common method for the initial fractionation of the crude extracts.
Materials:
-
Silica gel (for column chromatography)
-
Glass column
-
Solvents: n-hexane, ethyl acetate, chloroform, methanol
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude fraction (e.g., the ethyl acetate fraction) in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is from n-hexane to ethyl acetate or chloroform to methanol.[4]
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
TLC Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots (e.g., under UV light or by staining).[5]
-
Pooling Fractions: Combine the fractions that show similar TLC profiles. Concentrate the pooled fractions to obtain semi-pure fractions.
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.[6]
Materials:
-
HSCCC instrument
-
Two-phase solvent system (e.g., n-hexane–ethyl acetate–methanol–water or n-hexane-methanol-silver nitrate solution)[6][7]
-
HPLC for purity analysis
Procedure:
-
Solvent System Selection: Select a suitable two-phase solvent system where the target sesquiterpenoids have an appropriate partition coefficient (K), typically between 0.5 and 2.0.[6]
-
HSCCC Preparation: Fill the multiplayer coiled column of the HSCCC instrument with the stationary phase (typically the upper phase of the solvent system).[6]
-
Equilibration: Rotate the column at a specific speed (e.g., 900 rpm) and pump the mobile phase (typically the lower phase) through the column until hydrodynamic equilibrium is established.[6]
-
Sample Injection: Dissolve a known amount of the semi-pure fraction (e.g., 540 mg) in a small volume of the two-phase solvent system and inject it into the column.[6]
-
Elution and Fraction Collection: Continue pumping the mobile phase at a constant flow rate (e.g., 2.0 mL/min) and collect the effluent in fractions.[6]
-
Purity Analysis: Analyze the purity of the collected fractions containing the target compounds by HPLC.[6][7]
A visual representation of the HSCCC process is provided below.
Caption: Workflow for HSCCC purification of sesquiterpenoids.
Protocol 4: Crystallization
Crystallization is a powerful technique for the final purification of compounds that are crystalline in nature.
Materials:
-
Purified sesquiterpenoid fraction
-
A suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile)[8][9]
-
Heating and cooling apparatus
Procedure:
-
Solvent Selection: Choose a solvent in which the sesquiterpenoid is sparingly soluble at room temperature but readily soluble upon heating.[8] Alternatively, use a binary solvent system where the compound is soluble in one solvent and insoluble in the other.[8]
-
Dissolution: Dissolve the purified fraction in the minimum amount of the hot solvent to create a saturated solution.
-
Cooling: Slowly cool the solution to allow for the formation of crystals. The cooling rate can influence crystal size and purity.
-
Crystal Collection: Collect the formed crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities and then dry them.
Data Presentation
The following tables summarize quantitative data from published studies on sesquiterpenoid purification.
Table 1: Purification of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by HSCCC [6]
| Compound | Amount from 540 mg n-butanol fraction | Purity (by HPLC) |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 10.8 mg | 91.8% |
| Eupalinolide A | 17.9 mg | 97.9% |
| Eupalinolide B | 19.3 mg | 97.1% |
Table 2: Purification of Sesquiterpenoids from Germacrene A Fermentation Broth by [Ag+]-HSCCC and Prep-HPLC [7]
| Compound | Amount from 500 mg crude sample | Purity (by HPLC) |
| β-elemene | 54.1 mg | 97.1% |
| Germacrene A | 28.5 mg | 95.2% |
| γ-selinene | 4.6 mg | 98.2% |
| β-selinene | 3.4 mg | 96.3% |
| α-selinene | 1.3 mg | 98.5% |
Table 3: Large-Scale Purification of Sesquiterpene Lactones from Cichorium intybus L. Roots [10][11]
| Compound | Amount from 750 g dried root powder | Yield (mg/g dry matter) |
| 11,13-dihydrolactucin (DHLc) | 642.3 ± 76.3 mg | 0.86 ± 0.10 |
| Lactucin (Lc) | 175.3 ± 32.9 mg | 0.23 ± 0.04 |
Table 4: Comparison of Recovery Rates for Sesquiterpenoids from Tussilago farfara using CCC-DCI and Open Column Chromatography [12]
| Compound | Average Recovery (CCC-DCI) | Average Recovery (Open Column Chromatography) |
| Tussilagone | 96.1% | 77.7% |
| 14-acetoxy-7β-(3'-ethyl cis-crotonoyloxy)-1α-(2'-methylburyryloxy)-notonipetranone | 96.9% | 66.5% |
| 7β-(3'-ethyl cis-crotonoyloxy)-1α-(2'-methylburyryloxy)-3, 14-dehydro-Z-notonipetranone | 94.6% | 58.4% |
Conclusion
The successful purification of sesquiterpenoids from plant extracts relies on a systematic approach that combines appropriate extraction, partitioning, and chromatographic techniques. The choice of methodology will depend on the specific physicochemical properties of the target sesquiterpenoids and the nature of the plant matrix. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their purification strategies for these valuable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iscientific.org [iscientific.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of an efficient fractionation method for the preparative separation of sesquiterpenoids from Tussilago farfara by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Drug Leads from Bisabolane Sesquiterpenoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies and key considerations for developing drug leads from bisabolane sesquiterpenoids. These naturally occurring monocyclic sesquiterpenoids, found in a variety of terrestrial and marine organisms, have demonstrated a wide range of promising biological activities, making them attractive candidates for drug discovery programs.[1][2][3][4] This guide includes a summary of their therapeutic potential, detailed experimental protocols for evaluating their bioactivity, and visual representations of the key signaling pathways they modulate.
Therapeutic Potential of Bisabolane Sesquiterpenoids
Bisabolane-type sesquiterpenoids exhibit a diverse array of pharmacological properties, with the most prominent being anti-inflammatory, enzyme inhibitory, cytotoxic, and antimicrobial activities.[1][2] Their therapeutic potential stems from their ability to modulate key signaling pathways and inhibit specific enzymes involved in various disease processes.
Anti-inflammatory Activity
A significant number of bisabolane sesquiterpenoids have been shown to possess potent anti-inflammatory effects.[1][2] Their mechanisms of action often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the suppression of key signaling pathways like NF-κB and PI3K/AKT.[4][5][6][7] For instance, certain compounds have been observed to inhibit the production of NO and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[5][6] Furthermore, some bisabolanes can reduce the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[7]
Enzyme Inhibitory Activity
Bisabolane sesquiterpenoids have also been identified as inhibitors of various enzymes. Notably, some have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, and α-glucosidase, a target for type 2 diabetes management. This enzyme inhibitory action highlights their potential for development into drugs for neurodegenerative and metabolic disorders.
Cytotoxic and Antimicrobial Activities
Several bisabolane sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[1][2] Additionally, their antimicrobial properties against a range of bacteria and fungi indicate their potential for development as novel anti-infective drugs.[1][2]
Quantitative Data Summary
The following table summarizes the reported biological activities of selected bisabolane sesquiterpenoids, providing a comparative overview of their potency.
| Compound/Extract | Biological Activity | Assay System | Quantitative Data (IC50/EC50/MIC) | Reference |
| Morincitrinoid A (1) and analogues (2-6) | Anti-inflammatory (NO production inhibition) | LPS-stimulated RAW 264.7 macrophages | IC50: 0.98 ± 0.07 to 6.32 ± 0.11 μM | [8] |
| Morincitrinoid A (1) and analogues (2-6) | Anti-HIV-1 Reverse Transcriptase | In vitro | EC50: 0.16 to 6.29 μM | [8] |
| Amygdanoids A-F | Anti-inflammatory (COX-2 protein secretion) | Not specified | Constrained secretion | [5] |
| Amygdanoid E | Anti-inflammatory (NO production, iNOS expression) | Not specified | Clear inhibition | [5] |
| Curbisabolanone D (4) | Anti-inflammatory (NO, IL-1β, IL-6, TNF-α, PGE2 production) | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [7] |
| Chlospicate E (18) | Cytotoxic | Various cancer cell lines | IC50: 10.21 - 25.34 μM | [9] |
| 1β, 6α-dihydroxy-4α (15)-epoxyeudesmane (41) | Cytotoxic | Various cancer cell lines | IC50: 4.63 - 18.25 μM | [9] |
| Guaianediol (45) | Cytotoxic | Various cancer cell lines | IC50: 8.64 - 15.22 μM | [9] |
| 10β,15-hydroxy-α-cadinol (56) | Cytotoxic | Various cancer cell lines | IC50: 3.28 - 10.11 μM | [9] |
| 15-hydroxy-t-muurolol (58) | Cytotoxic | Various cancer cell lines | IC50: 2.36 - 7.32 μM | [9] |
| 10α-hydroxycadin-4-en-15-al (59) | Cytotoxic | Various cancer cell lines | IC50: 4.20 - 6.87 μM | [9] |
| 10β-hydroxyisodauc-6-en-14-al (79) | Cytotoxic | Various cancer cell lines | IC50: 5.49 - 15.23 μM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the bioactivity of bisabolane sesquiterpenoids.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of bisabolane sesquiterpenoids on cell viability and to determine their cytotoxic potential.[10][11][12][13]
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages, cancer cell lines)
-
Complete cell culture medium
-
96-well plates
-
Bisabolane sesquiterpenoid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the bisabolane sesquiterpenoid in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10] Incubate for 3-4 hours at 37°C.[10][13]
-
Formazan Solubilization: After the incubation with MTT, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Anti-inflammatory Activity (Nitric Oxide Production Assay)
This protocol measures the ability of bisabolane sesquiterpenoids to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16][17]
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
24-well or 96-well plates
-
Lipopolysaccharide (LPS)
-
Bisabolane sesquiterpenoid stock solution
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 12-24 hours.[14]
-
Pre-treatment: Treat the cells with various concentrations of the bisabolane sesquiterpenoid for 1-4 hours before LPS stimulation.[14][16]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[14]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate and incubate at room temperature for 10 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[14]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can then be calculated relative to the LPS-stimulated control.
Protocol 3: Measurement of Inflammatory Cytokines (ELISA)
This protocol is for quantifying the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[18][19][20]
Materials:
-
Cell culture supernatants (from Protocol 2 or a similar experiment)
-
Commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, IL-6, TNF-α)
-
Microplate reader
Procedure:
-
Follow Kit Instructions: Perform the ELISA according to the manufacturer's protocol provided with the specific kit. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Blocking the plate to prevent non-specific binding.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubating and washing.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
Protocol 4: Enzyme Inhibition Assays
This assay, based on the Ellman method, determines the ability of bisabolane sesquiterpenoids to inhibit AChE activity.[1]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the bisabolane sesquiterpenoid solution (at various concentrations), and 10 µL of AChE solution.[1]
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[1]
-
DTNB Addition: Add 10 µL of DTNB solution to the mixture.[1]
-
Reaction Initiation: Start the reaction by adding 10 µL of ATCI solution.[1]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic mode) or after a specific incubation time (e.g., 10 minutes).[1]
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
This assay evaluates the potential of bisabolane sesquiterpenoids to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.[21][22][23]
Materials:
-
α-Glucosidase enzyme
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) to stop the reaction
-
96-well plate
-
Microplate reader
Procedure:
-
Pre-incubation: In a 96-well plate, mix the α-glucosidase enzyme solution with the bisabolane sesquiterpenoid solution (at various concentrations) and incubate at 37°C for 15 minutes.[21]
-
Reaction Initiation: Add the pNPG substrate to the mixture to start the reaction and incubate for an additional 20 minutes at 37°C.[21]
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution.[21]
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition by comparing the absorbance of the samples with that of the control (without inhibitor).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by bisabolane sesquiterpenoids and a general workflow for their bioactivity screening.
Caption: General workflow for developing drug leads from bisabolane sesquiterpenoids.
Caption: Inhibition of the NF-κB signaling pathway by bisabolane sesquiterpenoids.
Caption: Inhibition of the PI3K/AKT signaling pathway by bisabolane sesquiterpenoids.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bisabolane-type sesquiterpenes from Vernonia amygdalina: Absolute configuration and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. Bisabolane-type sesquiterpenoids from Curcuma longa L. exert anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES [thermofisher.com]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thaiscience.info [thaiscience.info]
- 18. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. IL-1β and TNF-α Modulation of Proliferated and Committed Myoblasts: IL-6 and COX-2-Derived Prostaglandins as Key Actors in the Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 21. α-Glucosidase inhibition assay [bio-protocol.org]
- 22. In vitro α-glucosidase inhibitory assay [protocols.io]
- 23. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
Application of 1,4-Epidioxybisabola-2,10-dien-9-one in Cancer Research: Current Landscape
A comprehensive review of publicly available scientific literature reveals a significant lack of specific studies on the application of 1,4-Epidioxybisabola-2,10-dien-9-one in cancer research. At present, there are no detailed investigations into its mechanism of action, efficacy against cancer cell lines, or specific signaling pathways it may modulate. Consequently, the creation of detailed application notes and experimental protocols as requested is not feasible based on the current body of scientific evidence.
While research on the specific compound this compound is not available, studies on structurally related bisabolane sesquiterpenes and their derivatives have shown some promise in the field of oncology. It is important to note that the findings for these related compounds are not directly transferable to this compound, as small structural modifications can lead to significant changes in biological activity.
Research on Related Bisabolane Derivatives
Some research has been conducted on other bisabolane derivatives, which may offer a broader context for the potential, yet uninvestigated, role of this class of compounds in cancer therapy. For instance, α-bisabolol, a structurally related sesquiterpene alcohol, and its synthesized derivatives have been investigated for their anticancer properties.
One study focused on the development of novel α-bisabolol derivatives and their effects on pancreatic cancer cells.[1] The research indicated that certain derivatives exhibited more potent inhibitory effects on the proliferation of pancreatic cancer cell lines than the parent compound.[1] Furthermore, these derivatives were found to induce apoptosis in these cancer cells and inhibit tumor growth in xenograft models.[1] The proposed mechanism of action for one of the potent derivatives was the suppression of AKT expression, a key protein in cell survival and proliferation pathways.[1]
This research on related compounds underscores the potential of the bisabolane scaffold in the development of new anticancer agents. However, without direct experimental evidence, the specific applications and mechanisms of this compound remain unknown.
Future Directions
The absence of data on this compound highlights a gap in the current cancer research landscape. Future investigations could focus on:
-
In vitro cytotoxicity screening: Initial studies would be required to assess the cytotoxic effects of this compound against a panel of human cancer cell lines to determine its potential as an anticancer agent.
-
Mechanism of action studies: Should the compound exhibit significant cytotoxicity, further research would be necessary to elucidate its mechanism of action, including its effects on cell cycle progression, apoptosis, and key signaling pathways.
-
In vivo efficacy studies: Promising in vitro results would warrant further investigation in animal models to evaluate the compound's antitumor efficacy and safety profile.
Until such studies are conducted and published, any discussion on the application of this compound in cancer research would be purely speculative. Researchers, scientists, and drug development professionals interested in this specific compound would need to initiate foundational research to explore its potential therapeutic value.
References
Application Notes and Protocols: Antiprotozoal Activity of Natural Endoperoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural endoperoxides are a class of organic compounds characterized by a peroxide bridge within a cyclic structure. These molecules, isolated from various natural sources including plants, fungi, and marine invertebrates, have garnered significant attention for their potent biological activities.[1][2][3][4] Of particular interest is their remarkable efficacy against a wide range of protozoan parasites, the causative agents of devastating diseases such as malaria, leishmaniasis, and trypanosomiasis.[1][2][3][5][6] The most prominent member of this class is artemisinin, a sesquiterpene lactone derived from the plant Artemisia annua, and its derivatives, which are now frontline treatments for malaria.[1][7][8][9][10]
These application notes provide a comprehensive overview of the antiprotozoal activity of natural endoperoxides, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel antiprotozoal agents.
Data Presentation: In Vitro Antiprotozoal Activity of Natural Endoperoxides
The following tables summarize the in vitro efficacy of various natural endoperoxides against different protozoan parasites. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting parasite growth.
Table 1: Antiplasmodial Activity of Natural Endoperoxides
| Compound | Parasite Strain | IC50 (µM) | Source Organism | Reference |
| Artemisinin | Plasmodium falciparum | 0.005 - 0.03 | Artemisia annua | [1] |
| Dihydroartemisinin | Plasmodium falciparum | 0.001 - 0.006 | Semisynthetic | [6] |
| Artesunate | Plasmodium falciparum | 0.002 - 0.01 | Semisynthetic | [6] |
| Artemether | Plasmodium falciparum | 0.003 - 0.012 | Semisynthetic | [6] |
| Diacarperoxide H | Plasmodium falciparum (W2 clone) | 12.9 | Diacarnus megaspinorhabdosa | [11] |
| Manadoperoxide B | Plasmodium falciparum | 2.30 µg/mL | Marine Sponge | [12] |
| Peroxyplakoric ester B3 | Plasmodium falciparum | 0.040 µg/mL | Marine Sponge | [12] |
| Dorisenone D | Plasmodium falciparum | 0.43 µg/mL | Marine Sponge | [13] |
Table 2: Antileishmanial Activity of Natural Endoperoxides
| Compound | Parasite Species | IC50 (µM) | Source Organism | Reference |
| Artemisinin | Leishmania donovani | 5 - 20 | Artemisia annua | [14][15] |
| Artesunate | Leishmania donovani | 1 - 10 | Semisynthetic | [16] |
| Ascaridole | Leishmania spp. | Not specified | Dysphania ambrosioides | [17] |
| 11β-acetoxyspongi-12-en-16-one | Leishmania donovani | 0.75 µg/mL | Marine Sponge | [13] |
Table 3: Antitrypanosomal Activity of Natural Endoperoxides
| Compound | Parasite Species | IC50 (µM) | Source Organism | Reference |
| Manadoperoxide I | Trypanosoma brucei rhodesiense | 0.062 µg/mL | Marine Sponge | [12] |
| Manadoperoxide K | Trypanosoma brucei rhodesiense | 0.087 µg/mL | Marine Sponge | [12] |
| Manadoperoxide B | Trypanosoma brucei rhodesiense | 0.003 µg/mL | Marine Sponge | [12] |
| 4-hydroxy-3-tetraprenyl-phenylacetic acid | Trypanosoma brucei rhodesiense | 0.60 µg/mL | Marine Sponge | [13] |
| Heptaprenyl-p-quinol | Trypanosoma cruzi | ~4 µg/mL | Marine Sponge | [13] |
| 11β-acetoxyspongi-12-en-16-one | Trypanosoma cruzi | ~4 µg/mL | Marine Sponge | [13] |
Experimental Protocols
Protocol 1: In Vitro Antiprotozoal Susceptibility Assay (SYBR Green I-based Fluorescence Assay for P. falciparum)
This protocol is adapted from standard methods for assessing the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strains)
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate), supplemented with 10% human serum or Albumax.
-
Test compounds (natural endoperoxides) dissolved in DMSO.
-
SYBR Green I dye (10,000x stock in DMSO).
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods like sorbitol lysis.
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Include a drug-free control and a positive control (e.g., chloroquine or artemisinin).
-
Parasite Seeding: Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of the drug plate.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.
-
After incubation, carefully remove the supernatant from each well.
-
Add 100 µL of SYBR Green I lysis buffer to each well and mix gently.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cells).
-
Plot the fluorescence intensity against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the toxicity of the test compounds against a mammalian cell line (e.g., HeLa, HepG2, or J774 macrophages) to determine their selectivity.[18][19][20]
Materials:
-
Mammalian cell line.
-
Complete cell culture medium (e.g., DMEM or RPMI 1640) with 10% fetal bovine serum.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well clear microplates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
Calculate the Selectivity Index (SI) as CC50 (mammalian cells) / IC50 (parasite). A higher SI value indicates greater selectivity for the parasite.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of antiprotozoal endoperoxides, particularly artemisinin and its derivatives, is believed to involve the cleavage of the endoperoxide bridge.[7][16] This process is catalyzed by ferrous iron (Fe²⁺), which is present in high concentrations within the parasite, primarily from the digestion of host hemoglobin in the case of Plasmodium.[7][21]
The cleavage of the endoperoxide bridge generates highly reactive carbon-centered free radicals.[1][7] These radicals are potent alkylating agents that can damage a wide range of essential biomolecules within the parasite, including proteins, lipids, and nucleic acids.[15][21] This indiscriminate damage leads to widespread cellular dysfunction and ultimately, parasite death.
Key targets and downstream effects include:
-
Heme Alkylation: The carbon-centered radicals can alkylate heme, preventing its detoxification into hemozoin, which is toxic to the parasite.[7]
-
Protein Damage: A number of parasite proteins have been identified as targets, including the translationally controlled tumor protein (TCTP) and the Plasmodium falciparum calcium ATPase (PfATP6).[21]
-
Oxidative Stress: The generation of free radicals contributes to a state of severe oxidative stress within the parasite.[16] This is particularly effective against parasites like Leishmania which have a compromised antioxidant defense system.[15]
-
Mitochondrial Dysfunction: Endoperoxides can disrupt the mitochondrial electron transport chain, leading to a decrease in mitochondrial membrane potential and ATP depletion.[15]
-
Apoptosis-like Cell Death: The culmination of these damaging events can trigger a programmed cell death pathway in the parasite.[15]
Visualizations
Caption: Proposed mechanism of action of natural endoperoxides against protozoan parasites.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Trypanocidal Activity of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin and its derivatives in treating protozoan infections beyond malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects with reference to 1,2,4-trioxane-based structural scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marine Terpenic Endoperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural diversity and chemical synthesis of peroxide and peroxide-derived polyketide metabolites from marine sponges - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00142K [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Natural endoperoxides as promising anti-leishmanials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity of artemisinin-related endoperoxides to Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Structure-Activity Relationships of Bisabolane Endoperoxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of bisabolane endoperoxides, focusing on their cytotoxic and antimalarial activities. Detailed protocols for key experiments are included to facilitate further research and drug discovery efforts in this area.
Introduction to Bisabolane Endoperoxides
Bisabolane-type sesquiterpenoids are a class of natural products characterized by a C15 skeleton.[1] The introduction of an endoperoxide bridge into the bisabolane scaffold often imparts significant biological activity, including anticancer and antimalarial effects. The endoperoxide moiety is widely considered the key pharmacophore, with its activity generally attributed to the iron-mediated cleavage of the peroxide bond, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
A prime example of a bioactive bisabolane endoperoxide is 3,6-epidioxy-1,10-bisaboladiene (EDBD), which has been isolated from plants such as Cacalia delphiniifolia. EDBD has demonstrated cytotoxicity against various cancer cell lines and also exhibits antiparasitic properties. Understanding the relationship between the chemical structure of bisabolane endoperoxides and their biological activity is crucial for the design and development of novel therapeutic agents with improved potency and selectivity.
Structure-Activity Relationships
The biological activity of bisabolane endoperoxides is intrinsically linked to their chemical structure. The endoperoxide bridge is a critical feature for cytotoxicity and antimalarial activity. The presence and positioning of other functional groups on the bisabolane skeleton, as well as the stereochemistry of the molecule, can significantly influence the biological profile.
Cytotoxicity Data
The following table summarizes the cytotoxic activity of 3,6-epidioxy-1,10-bisaboladiene (EDBD) and a related bisabolane sesquiterpene, α-curcumene, which lacks the endoperoxide moiety.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3,6-Epidioxy-1,10-bisaboladiene (EDBD) | K562 (Human chronic myelogenous leukemia) | 9.1 | [2] |
| 3,6-Epidioxy-1,10-bisaboladiene (EDBD) | LNCaP (Human prostate carcinoma) | 23.4 | [2] |
| 3,6-Epidioxy-1,10-bisaboladiene (EDBD) | HL-60 (Human promyelocytic leukemia) | 3.4 | |
| α-Curcumene | K562 (Human chronic myelogenous leukemia) | >91 | [2] |
| α-Curcumene | LNCaP (Human prostate carcinoma) | >234 | [2] |
Note: The cytotoxicity of α-curcumene was observed at over a 10-times higher dose than that of EDBD, highlighting the importance of the endoperoxide group for potent cytotoxic activity.[2]
Antimalarial and Antischistosomal Activity
Furthermore, EDBD has demonstrated significant in vitro activity against Schistosoma mansoni, with an EC50 value of 4.1 µM.[2][4]
Mechanisms of Action
The biological effects of bisabolane endoperoxides are primarily mediated by the reactivity of the endoperoxide bridge. The proposed mechanism involves the intracellular activation of the endoperoxide by ferrous iron (Fe²⁺), which is abundant in cancer cells and malaria parasites. This interaction leads to the generation of cytotoxic carbon-centered radicals and other reactive oxygen species (ROS), which can damage a variety of cellular macromolecules, including proteins and lipids, ultimately leading to cell death.
Bisabolane endoperoxides have been shown to induce cell death through at least two distinct pathways: apoptosis and a ferroptosis-like mechanism.
Apoptosis Induction
EDBD has been observed to induce apoptosis in human cancer cells.[2] This process is characterized by hallmarks such as DNA fragmentation and chromatin condensation.[2] The signaling cascade leading to apoptosis upon treatment with bisabolane endoperoxides can be visualized as follows:
Caption: Apoptotic signaling pathway induced by bisabolane endoperoxides.
Ferroptosis-like Cell Death
Recent studies have indicated that EDBD can also induce a form of regulated cell death with features resembling ferroptosis. This iron-dependent process is characterized by extensive lipid peroxidation. Key events in this pathway include the downregulation of glutathione peroxidase 4 (GPX4), a crucial enzyme involved in detoxifying lipid peroxides, and the depletion of intracellular glutathione (GSH).
Caption: Ferroptosis-like cell death pathway induced by bisabolane endoperoxides.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the structure-activity relationships of bisabolane endoperoxides.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of bisabolane endoperoxides on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562, LNCaP, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bisabolane endoperoxide compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the bisabolane endoperoxide compounds in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 2: In Vitro Antimalarial Assay (Plasmodium falciparum)
This protocol is used to assess the in vitro activity of bisabolane endoperoxides against the erythrocytic stages of P. falciparum.
Materials:
-
Chloroquine-sensitive or -resistant strain of P. falciparum (e.g., NF54)
-
Human erythrocytes (O⁺)
-
Complete culture medium (RPMI-1640 supplemented with 10% human serum or 0.5% Albumax, hypoxanthine, and gentamicin)
-
Bisabolane endoperoxide compounds
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
96-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage.
-
Assay Setup: Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Compound Plating: Prepare serial dilutions of the bisabolane endoperoxide compounds in complete medium and add 100 µL to a 96-well plate.
-
Parasite Addition: Add 100 µL of the parasite suspension to each well. Include a parasite-only control and an uninfected erythrocyte control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1 hour and then measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Calculate the percentage of parasite growth inhibition relative to the parasite-only control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: Experimental workflow for the in vitro antimalarial assay.
Protocol 3: Synthesis of a Bisabolane Endoperoxide Analogue (Conceptual)
Conceptual Steps:
-
Starting Material: A suitable bisabolane-type olefin.
-
Radical Initiator: A radical initiator (e.g., AIBN) is used to initiate the reaction.
-
Thiol and Oxygen: The olefin is reacted with a thiol in the presence of oxygen.
-
Cyclization: The resulting peroxyl radical undergoes an intramolecular cyclization to form the endoperoxide bridge.
-
Further Modifications: The initial endoperoxide product can be further modified to generate a library of analogues for SAR studies.
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A short synthesis and biological evaluation of potent and nontoxic antimalarial bridged bicyclic beta-sulfonyl-endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EDBD-3,6-Epidioxy-1,10-Bisaboladiene-An Endoperoxide Sesquiterpene Obtained from Drimys brasiliensis (Winteraceae) Exhibited Potent Preclinical Efficacy against Schistosoma mansoni Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Sesquiterpene Endoperoxides for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sesquiterpene endoperoxides, a class of natural products renowned for the potent antimalarial drug artemisinin and its derivatives, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The therapeutic potential of these compounds is driven by their characteristic endoperoxide bridge, which, upon activation by heme or ferrous iron, generates reactive oxygen species (ROS) that induce cellular damage and apoptosis in target cells.[4][5][6]
A significant challenge in the preclinical and clinical development of sesquiterpene endoperoxides is their poor aqueous solubility and low oral bioavailability, which can limit their efficacy in vivo.[7][8] This necessitates the development of advanced formulation strategies to enhance solubility, improve pharmacokinetic profiles, and ensure effective delivery to the target site. These application notes provide an overview of common formulation approaches and detailed protocols for preparing and evaluating sesquiterpene endoperoxide formulations for in vivo research.
Formulation Strategies for In Vivo Delivery
The primary goal of formulating sesquiterpene endoperoxides is to overcome their lipophilicity. The choice of formulation depends on the specific compound, the intended route of administration (e.g., oral, intravenous), and the experimental model.
Common Approaches:
-
Co-solvent Systems: Simple formulations for parenteral administration can be achieved by using a mixture of aqueous and organic solvents. Excipients like ethanol, propylene glycol, and polyethylene glycol (PEG) can be used to dissolve the compound.[9] However, the concentration of organic solvents must be carefully controlled to avoid toxicity.[10]
-
Lipid-Based Formulations: Liposomes and self-microemulsifying drug delivery systems (SMEDDS) can encapsulate lipophilic drugs, improving their solubility and bioavailability.[11][12] These formulations can protect the drug from degradation and modify its pharmacokinetic profile.
-
Nanoparticle Systems: Polymeric nanoparticles can encapsulate sesquiterpene endoperoxides, offering controlled release and the potential for targeted delivery.[11] Dihydroartemisinin (DHA) nanoparticles are an example of this approach to enhance pharmaceutical properties.[11]
-
Suspensions: For oral administration, micronized drug particles can be suspended in an aqueous vehicle with the help of suspending and wetting agents.
Quantitative Data on Sesquiterpene Endoperoxide Formulations
Successful formulation development is guided by quantitative analysis of physicochemical properties and pharmacokinetic parameters. The following tables summarize representative data from studies on sesquiterpene formulations.
Table 1: Pharmacokinetic Parameters of Sesquiterpene Formulations in Animal Models
| Compound | Formulation | Animal Model | Route | Cmax | Tmax | Oral Bioavailability (%) | Reference(s) |
| α-Humulene | Pure Compound | Mice | Oral (150 mg/kg) | Peak at 15 min | 15 min | 18% | [13] |
| α-Humulene | Essential Oil | Mice | Oral (1 g/kg) | Peak at 30 min | 30 min | N/A | [13] |
| Artemisinin Derivatives | General | Animals | Oral | Variable | Variable | 19 - 35% | [7] |
| Dihydroartemisinin (DHA) | Compared to Artemisinin | Humans | Oral | N/A | N/A | >10x higher than Artemisinin | [11] |
| Artemisone | N/A | N/A | Oral | 2.6-fold higher (composite) | N/A | N/A | [14] |
Table 2: In Vitro / Ex Vivo Efficacy of Novel Endoperoxides
| Compound Class | Species | Assay | Median IC50 (nM) | Reference(s) |
| Novel Endoperoxides | P. falciparum | Ex Vivo | 1.9 - 3.6 | [15] |
| Novel Endoperoxides | P. vivax | Ex Vivo | 0.7 - 4.6 | [15] |
| Dihydroartemisinin (DHA) | P. falciparum 3D7 | In Vitro | 133 | [16] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation and evaluation of sesquiterpene endoperoxide formulations.
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Injection
This protocol describes a basic method for solubilizing a lipophilic sesquiterpene endoperoxide for parenteral administration in animal studies.
Materials:
-
Sesquiterpene endoperoxide (e.g., Artemether)
-
Ethanol (USP grade)
-
Propylene glycol (USP grade)
-
Water for Injection (WFI)
-
Sterile vials, syringes, and 0.22 µm syringe filters
Procedure:
-
Compound Dissolution: In a sterile vial, dissolve the accurately weighed sesquiterpene endoperoxide in ethanol. Use the minimum volume of ethanol required for complete dissolution. Vortex briefly if necessary.
-
Addition of Co-solvent: Add propylene glycol to the solution and mix thoroughly. A common starting ratio is 1:1 ethanol to propylene glycol.
-
Aqueous Dilution: Slowly add WFI to the organic solution while gently mixing to reach the final desired concentration. The final concentration of organic solvents should be kept to a minimum (typically <10-20% of the total volume) to ensure physiological compatibility.[17]
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Quality Control: Visually inspect the final solution for any precipitation or particulate matter.[17] Store at 4°C in a dark container and use within a validated stability period.[18]
Protocol 2: Preparation of a Liposomal Formulation via Thin-Film Hydration
This protocol outlines the preparation of liposomes to encapsulate a sesquiterpene endoperoxide, which can improve its stability and pharmacokinetic profile.
Materials:
-
Sesquiterpene endoperoxide
-
Soy phosphatidylcholine (SPC) or similar lipid
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extrusion equipment with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Accurately weigh the sesquiterpene endoperoxide, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio).
-
Dissolve the mixture in a sufficient volume of a chloroform:methanol (e.g., 2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Evaporate the organic solvents under vacuum at a controlled temperature (e.g., 30-40°C) until a thin, dry lipid film forms on the flask wall.
-
-
Film Hydration:
-
Add sterile PBS (pH 7.4) to the flask.
-
Hydrate the film by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid's phase transition temperature for approximately 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To reduce the size of the MLVs, sonicate the suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the milky suspension becomes translucent.
-
-
Size Homogenization (Extrusion):
-
For a uniform size distribution, pass the liposome suspension through an extruder equipped with stacked polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform 10-20 passes to obtain small unilamellar vesicles (SUVs).
-
-
Purification:
-
To remove any unencapsulated drug, the liposome suspension can be purified by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Analyze the formulation for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the liposomes and quantifying the drug concentration in both fractions using HPLC.
-
Protocol 3: General In Vivo Efficacy Study in a Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of a formulated sesquiterpene endoperoxide. This example uses a malaria model, but the principles can be adapted. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[17]
Materials:
-
Appropriate mouse strain (e.g., ICR mice)
-
Parasite strain (e.g., Plasmodium berghei)
-
Test formulation of sesquiterpene endoperoxide
-
Vehicle control and positive control (e.g., a known antimalarial drug)
-
Dosing equipment (e.g., oral gavage needles, injection syringes)
-
Blood collection supplies (e.g., heparinized capillary tubes)
Procedure:
-
Animal Acclimatization: Acclimate animals to the facility for at least one week before the experiment.[19][20]
-
Infection: Inoculate mice with the parasite (e.g., via intraperitoneal injection of infected red blood cells).
-
Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle Control, Positive Control, Test Formulation Group).
-
Treatment Administration:
-
Begin treatment at a specified time post-infection (e.g., 24 hours).
-
Administer the formulation via the intended route (e.g., oral gavage or intravenous injection) according to the dosing regimen (e.g., once daily for 4 days).[21]
-
-
Monitoring:
-
Monitor animal health daily (weight, clinical signs).
-
Monitor parasitemia daily by collecting a small blood sample (e.g., from the tail vein) and examining Giemsa-stained thin blood smears under a microscope.
-
-
Data Collection:
-
Record daily parasitemia levels for each mouse.
-
Record survival data.
-
-
Endpoint and Analysis:
-
The primary endpoint may be parasite clearance or mean survival time.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier survival analysis) to compare the efficacy of the test formulation against the control groups.
-
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological mechanisms and experimental processes.
Caption: Mechanism of action for sesquiterpene endoperoxides against malaria parasites.[5][22]
Caption: General workflow for the formulation and preclinical testing of a new compound.[23][24]
Caption: Standardized workflow for conducting an in vivo efficacy study in an animal model.[19][25]
Caption: Anti-inflammatory signaling pathway modulated by sesquiterpene endoperoxides.[3][26]
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin | PPTX [slideshare.net]
- 7. Pharmacokinetics and pharmacodynamics of endoperoxide antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. criver.com [criver.com]
- 11. Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetics and tissue distribution of the sesquiterpene alpha-humulene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 18. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. PREPARE: guidelines for planning animal research and testing [pubmed.ncbi.nlm.nih.gov]
- 21. Artemisinin derivatives for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. Sesquiterpene fractions of Artemisia plants as potent inhibitors of inducible nitric oxide synthase and cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sesquiterpene Endoperoxides
Welcome to the technical support center for the synthesis of sesquiterpene endoperoxides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the endoperoxidation step, and how can I improve them?
A1: Low yields during the formation of the 1,2-dioxane ring are a primary challenge. The key factors and troubleshooting steps are:
-
Purity of Precursor: The starting sesquiterpene must be of high purity. Impurities can quench the reactive oxygen species or lead to side reactions.
-
Troubleshooting: Re-purify the precursor using column chromatography or preparative HPLC. Confirm purity via NMR and GC-MS analysis.[1]
-
-
Source of Singlet Oxygen (¹O₂): The efficiency of the photosensitizer and the light source are critical for reactions involving photooxidation.
-
Troubleshooting: Ensure the photosensitizer (e.g., Rose Bengal, Methylene Blue) is fresh and used at the correct concentration. Verify that the wavelength of your light source is optimal for exciting the sensitizer. Ensure vigorous oxygen bubbling through the solution during the reaction.
-
-
Reaction Conditions: Temperature, solvent, and reaction time significantly impact yield. Elevated temperatures can accelerate the reaction but may also lead to decomposition of the sensitive endoperoxide product.[2]
-
Troubleshooting: Run small-scale optimization reactions to screen various solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)).[2] Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to minimize degradation. Monitor the reaction progress closely using TLC or LC-MS to avoid over-running the reaction.
-
Q2: I am struggling with poor stereoselectivity in my synthesis. What strategies can I employ to control the stereochemistry of the final product?
A2: Achieving the desired stereoisomer is a well-documented difficulty in synthesizing complex, multi-chiral center molecules like sesquiterpenes.[3] Consider the following approaches:
-
Chiral Starting Materials: Whenever possible, begin the synthesis with an enantiopure starting material.
-
Asymmetric Catalysis: Employ chiral ligands with metal catalysts to induce stereoselectivity during key bond-forming reactions. For example, using a chiral ligand during a zinc enolate alkylation step has been successful in the synthesis of artemisinin precursors.[3]
-
Enzymatic Resolutions: Lipases are highly effective for resolving racemic mixtures of alcohols or their esters, which are common intermediates.[4] For instance, lipase PS-catalyzed acetylation can separate enantiomers of allylic alcohols with high selectivity.[4]
-
Substrate-Controlled Diastereoselectivity: The inherent stereochemistry of a complex intermediate can direct the stereochemical outcome of a subsequent reaction. Analyze your intermediate's conformation to predict and leverage these effects.
Q3: My purified endoperoxide product degrades quickly. What are the best practices for handling and storage?
A3: The endoperoxide bridge is often the most labile part of the molecule. Stability is highly dependent on environmental conditions.
-
pH Sensitivity: Endoperoxides can be sensitive to both acidic and basic conditions.[5] Sesquiterpene lactones, a related class, have shown degradation at physiological pH (7.4), especially at 37°C.[6]
-
Best Practice: Maintain a neutral pH during workup and purification. Use buffered solutions if necessary. Store the final compound in a non-protic, anhydrous solvent.
-
-
Temperature Sensitivity: Thermal instability is a major concern. A study on sesquiterpene lactones in Arnica tincture showed a 37% decrease in active compounds after three years of storage at 30°C, compared to only 13% at 4°C.[7]
-
Best Practice: Store the purified compound at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen) to minimize thermal decomposition and oxidation.
-
-
Light Sensitivity: For compounds synthesized via photooxidation, continued exposure to light can promote decomposition.
-
Best Practice: Protect the compound from light at all stages of purification and storage by using amber vials or wrapping containers in aluminum foil.
-
Q4: Purification of the final endoperoxide from reaction byproducts is proving difficult. What purification techniques are most effective?
A4: The non-polar nature of many sesquiterpenes and the presence of closely related byproducts make purification challenging.[1]
-
Initial Workup: A two-phase partition (e.g., alkane/alkaline 50% MeOH) can be effective for an initial cleanup, separating the hydrophobic compounds from more polar impurities.[1]
-
Column Chromatography: This is the most common method.
-
Troubleshooting: Use a high-quality silica gel. A shallow polarity gradient during elution is crucial for separating isomers and closely related compounds. If the compound is unstable on silica, consider using a less acidic stationary phase like alumina or a bonded phase (e.g., Diol).
-
-
Countercurrent Chromatography (CCC): This technique avoids solid stationary phases, minimizing the risk of product degradation. It has been used successfully for the gram-scale purification of sesquiterpene lactones.[8]
-
Preparative HPLC: Reversed-phase preparative HPLC is an excellent final polishing step to achieve high purity, especially for removing stubborn isomers.[1][8]
Data and Optimization Tables
Table 1: Optimization of a DAST-Induced Rearrangement Reaction
This table summarizes the optimization of reaction conditions for a key rearrangement step in a synthetic pathway, illustrating the impact of reagent equivalents, temperature, and solvent on product yield.
| Entry | DAST (Equivalents) | Temperature (°C) | Solvent | Yield (%) |
| 1 | 2 | 25 | DCM | 31 |
| 2 | 3 | 25 | DCM | 40 |
| 3 | 5 | 25 | DCM | 57 |
| 4 | 10 | 25 | DCM | 80 |
| 5 | 15 | 25 | DCM | 75 |
| 6 | 10 | 40 | DCM | 62 |
| 7 | 10 | 25 | THF | 45 |
| 8 | 10 | 25 | MeCN | 33 |
| 9 | 10 | 25 | DMF | 25 |
| 10 | 10 | 25 | DMSO | 21 |
| 11 | 10 | 25 | Acetone | Trace |
(Data adapted from a study on oridonin modification, relevant to complex natural product synthesis)[2]
Key Experimental Protocols
Protocol 1: Photooxidative Cyclization for Endoperoxide Formation
This protocol describes a general method for forming the endoperoxide ring on a suitable sesquiterpene diene precursor, such as dihydroartemisinic acid, a key step in semi-synthetic artemisinin production.[9][10]
Materials:
-
Sesquiterpene diene precursor
-
Photosensitizer (e.g., Rose Bengal or Methylene Blue)
-
High-purity, anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Oxygen gas (high purity)
-
Photo-reactor equipped with a suitable lamp (e.g., high-pressure sodium lamp) and cooling system
Procedure:
-
Preparation: Dissolve the sesquiterpene precursor in the chosen anhydrous solvent in the photo-reactor vessel. Add the photosensitizer (typically 0.05-0.1 molar equivalents). The solution should be dilute to allow for efficient light penetration.
-
Reaction Setup: Seal the reactor and place it in the cooling bath, maintaining a low temperature (e.g., -10°C to 10°C) to improve stability. Begin bubbling a steady, fine stream of oxygen gas through the solution.
-
Irradiation: Turn on the lamp to initiate the reaction. Ensure the entire solution is evenly irradiated.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or LC-MS. The disappearance of the starting material indicates reaction completion. Be cautious not to let the reaction run for too long, as this can lead to product degradation.
-
Workup: Once the reaction is complete, turn off the lamp and stop the oxygen flow. Purge the system with an inert gas like nitrogen. Remove the solvent under reduced pressure at low temperature.
-
Purification: Immediately purify the crude product using flash column chromatography on silica gel, using a pre-cooled solvent system to minimize on-column degradation.
Visualized Workflows and Pathways
Caption: High-level workflow for the total synthesis of sesquiterpene endoperoxides.
Caption: A decision tree for troubleshooting low product yields during synthesis.
Caption: Simplified pathway for the conversion of a diene to an endoperoxide.
References
- 1. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic chemistry fuels interdisciplinary approaches to the production of artemisinin - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of the Endoperoxide Bridge in Bisabolanes
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the endoperoxide bridge in bisabolane sesquiterpenoids. The content is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor driving the degradation of the endoperoxide bridge in bisabolanes like yingzhaosu A?
A1: The primary driver of degradation for the endoperoxide bridge in many bioactive bisabolanes, such as yingzhaosu A, is the presence of ferrous iron (Fe(II)).[1][2] The interaction with Fe(II), often from a heme source in biological systems, catalyzes the reductive cleavage of the O-O bond. This process generates cytotoxic carbon-centered free radicals, which is the basis for the antimalarial activity of these compounds.[1][2]
Q2: How does pH affect the stability of the endoperoxide bridge?
A2: While some endoperoxides exhibit remarkable stability across a range of acidic and basic conditions, their stability can be compromised by strong bases. Base-catalyzed decomposition can occur, particularly if there is an α-proton adjacent to the peroxide linkage, leading to a Kornblum-DeLaMare rearrangement to form 4-hydroxy ketones. The rate of this decomposition is dependent on the strength of the base.
Q3: What are the recommended storage conditions for bisabolane endoperoxides?
A3: To ensure maximum stability, bisabolane endoperoxides should be stored in sealed, air-impermeable, light-resistant containers.[1] It is crucial to keep them away from light and sources of heat, as these can initiate peroxide formation and degradation.[1][3] For long-term storage, refrigeration in an explosion-proof refrigerator is recommended. Always label containers with the date of receipt and the date first opened to track their age.[4]
Q4: Can I use standard purification techniques like column chromatography for bisabolane endoperoxides?
A4: Yes, column chromatography on silica gel is a common method for purifying endoperoxides. However, care must be taken to use neutral, high-purity solvents and to avoid prolonged exposure to potentially acidic silica gel, which could promote degradation. The process should be performed relatively quickly.
Q5: Are there any solvents I should avoid when working with these compounds?
A5: Avoid using solvents that are themselves prone to forming peroxides (e.g., old, uninhibited diethyl ether or THF), as this can create a hazardous environment. Additionally, during synthesis and workup, avoid strong reducing agents and strong acids or bases, as these are incompatible with the peroxide function.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield during synthesis | 1. Degradation of the endoperoxide bridge by reagents. 2. Inefficient oxygenation or cyclization. 3. Presence of contaminants that quench reactive intermediates. | 1. Ensure all reagents are pure and free of metal contaminants. Avoid strong reducing agents, acids, or bases after the endoperoxide is formed.[1] 2. Optimize reaction conditions (e.g., light source intensity for photosensitized oxygenation, catalyst concentration). 3. Use high-purity, dry solvents. |
| Compound decomposes during storage | 1. Exposure to light, heat, or air. 2. Contamination with metals (especially iron). 3. Inappropriate storage container. | 1. Store in an amber vial, flushed with an inert gas (e.g., argon or nitrogen), and place in a refrigerator or freezer.[1][3] 2. Use high-purity solvents and glassware. Avoid metal spatulas where possible. 3. Use air-tight containers with secure caps. Avoid ground glass stoppers.[5] |
| Inconsistent results in biological assays | 1. Degradation of the compound in the assay medium. 2. Variable levels of free iron in the media or serum. | 1. Prepare solutions of the compound fresh before each experiment. 2. The activity is iron-dependent. Ensure consistent and controlled levels of iron or heme in your assay conditions to get reproducible results. Consider the iron content of your basal media and serum supplements. |
| Broad or unexpected peaks in NMR spectrum | 1. Sample degradation during preparation or analysis. 2. Presence of paramagnetic impurities (e.g., dissolved oxygen, metal ions). | 1. Prepare the NMR sample fresh in a high-purity deuterated solvent and acquire the spectrum promptly. 2. Filter the sample directly into the NMR tube.[6] For sensitive samples, degas the solvent using the freeze-pump-thaw technique. |
Data on Factors Influencing Stability
While specific kinetic data for the stability of most bisabolane endoperoxides is not extensively published, the following table summarizes the key factors known to influence the stability of the endoperoxide bridge based on studies of yingzhaosu A and related compounds.
| Factor | Effect on Stability | Mechanism / Notes |
| Ferrous Iron (Fe(II)) | Strongly Decreases Stability | Catalyzes the reductive cleavage of the O-O bond, leading to carbon-centered radicals. This is the basis of their biological activity.[1][2] |
| Heat | Decreases Stability | Thermal energy can promote the homolytic cleavage of the weak O-O bond, initiating decomposition. Store at low temperatures.[3] |
| UV/Visible Light | Decreases Stability | Light can provide the energy to initiate radical reactions and peroxide formation/decomposition. Store in the dark or in amber vials.[1] |
| Strong Bases | Decreases Stability | Can catalyze rearrangement reactions (e.g., Kornblum-DeLaMare) if an adjacent α-proton is present. |
| Strong Acids | May Decrease Stability | Can catalyze rearrangement or decomposition pathways, though many endoperoxides show moderate stability to mild acidic conditions. |
| Reducing Agents | Strongly Decreases Stability | The peroxide bond is readily reduced, leading to the destruction of the endoperoxide bridge. |
| Oxygen | May Decrease Stability | While oxygen is a reactant in the synthesis, its presence during storage can facilitate autoxidation and degradation pathways, especially for precursors like limonene.[1] |
Experimental Protocols
Protocol 1: Synthesis of a Bisabolane Endoperoxide (Illustrative Example based on Yingzhaosu A Synthesis)
This protocol is an illustrative guide based on multi-step total synthesis approaches and should be adapted and optimized for specific laboratory conditions.[1]
-
Preparation of Starting Material: Begin with a suitable bisabolane precursor, such as (S)-limonene.
-
Multicomponent Radical Reaction:
-
In a reaction vessel protected from light, dissolve the precursor in a suitable solvent (e.g., acetonitrile).
-
Add a thiol, such as thiophenol, and an aldehyde.
-
Introduce a radical initiator (e.g., AIBN or via air/Et3SiH).
-
The reaction proceeds as a domino sequence involving hydroperoxidation and cyclization to form the core 2,3-dioxabicyclo[3.3.1]nonane system.
-
-
Subsequent Transformations:
-
The initially formed endoperoxide may require further chemical modifications to achieve the final structure of the target bisabolane. These steps must be compatible with the sensitive peroxide bridge.
-
For example, selective hydrogenation of a C=C double bond in the presence of the peroxide can be achieved using specific catalysts under controlled conditions.[7]
-
Aldol reactions to build side chains must be performed under mild, buffered conditions to avoid base-catalyzed decomposition.[7]
-
-
Purification:
-
Quench the reaction carefully.
-
Perform an aqueous workup with cooled, deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo at low temperature.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Protocol 2: General Procedure for Monitoring Thermal Stability by HPLC
-
Sample Preparation:
-
Prepare a stock solution of the purified bisabolane endoperoxide of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a relevant buffer).
-
Dispense aliquots of the solution into several sealed HPLC vials.
-
-
Incubation:
-
Place the vials in a calibrated oven or heating block set to the desired test temperature (e.g., 40°C, 60°C).
-
Keep a control set of vials at a low temperature (e.g., 4°C) in the dark.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from the high temperature and one from the control condition.
-
Immediately cool the heated vial in an ice bath to quench any further degradation.
-
Analyze the samples by HPLC immediately.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: UV detector set to a wavelength where the compound has absorbance (e.g., ~210 nm for compounds without strong chromophores).
-
Quantification: Inject a standard volume (e.g., 10 µL) for each sample. Record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the concentration (or peak area) versus time. If the degradation follows first-order kinetics, the plot will be linear.
-
The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Protocol 3: General Procedure for Monitoring Stability by ¹H NMR
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the bisabolane endoperoxide (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.[6]
-
Add a known amount of a stable internal standard with a simple, non-overlapping signal (e.g., mesitylene or 1,4-dioxane).
-
Acquire an initial ¹H NMR spectrum (T=0).
-
-
Incubation:
-
The NMR tube can be stored under the desired conditions (e.g., at room temperature on the benchtop, or in a heated bath for accelerated studies).
-
-
Time-Point Analysis:
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 6, 12, or 24 hours) directly on the same sample.
-
-
Data Analysis:
-
Identify a well-resolved, characteristic proton signal for the parent endoperoxide and for the internal standard.
-
Integrate both signals in each spectrum.
-
Calculate the relative amount of the endoperoxide at each time point by normalizing its integral to the integral of the stable internal standard.
-
Plot the relative amount versus time to determine the degradation profile.
-
Visualizations
Caption: Iron(II)-mediated decomposition pathway of a bisabolane endoperoxide.
Caption: Experimental workflow for assessing the stability of bisabolane endoperoxides.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of prostaglandin endoperoxide synthase and its compound I with hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of endoperoxides by domino reactions of ketones and molecular oxygen - RSC Advances (RSC Publishing) DOI:10.1039/C5RA13476E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The Biosynthesis of Artemisinin (Qinghaosu) and the Phytochemistry of Artemisia annua L. (Qinghao) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-Term Preservation of Fungal Isolates in Commercially Prepared Cryogenic Microbank Vials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolation of 1,4-Epidioxybisabola-2,10-dien-9-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4-Epidioxybisabola-2,10-dien-9-one isolation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
This compound is a bisabolane-type sesquiterpenoid endoperoxide. It has been isolated from the roots and rhizomes of Notopterygium incisum, a plant used in traditional Chinese medicine.[1][2] The genus Notopterygium is known to be a rich source of various bioactive compounds, including sesquiterpenoids.[1][3]
Q2: What are the main challenges in isolating this compound?
The primary challenges in isolating this compound include its relatively low abundance in the natural source, potential for degradation during extraction and purification, and co-elution with other structurally similar sesquiterpenoids. The endoperoxide bridge, while reported to be relatively stable, can be susceptible to certain conditions, potentially leading to lower yields.
Q3: What factors can influence the overall yield of the isolation process?
Several factors can impact the final yield, starting from the plant material itself to the final purification steps. These include:
-
Plant Material: The geographical source, harvesting time, and post-harvest handling of Notopterygium incisum can significantly affect the concentration of the target compound.[1]
-
Extraction Method: The choice of solvent and extraction technique (e.g., maceration, sonication, heating) plays a crucial role in efficiently extracting the compound from the plant matrix.
-
Purification Strategy: The selection of chromatographic techniques and the optimization of mobile phases are critical for separating the target compound from a complex mixture of other phytochemicals.[4]
-
Compound Stability: Exposure to high temperatures, strong acids or bases, and certain reactive surfaces can potentially degrade the endoperoxide, thus reducing the yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper grinding of plant material. | 1. Use a solvent of appropriate polarity, such as ethyl acetate or methanol, which have been successfully used for extracting sesquiterpenoids from Notopterygium incisum.[4] 2. Increase extraction time or use methods like ultrasonication to enhance extraction efficiency. Avoid excessive heat to prevent degradation of thermolabile compounds. 3. Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. |
| Low Yield of Target Compound after Chromatography | 1. Poor separation from other compounds. 2. Degradation on the stationary phase (e.g., silica gel). 3. Inappropriate mobile phase composition. 4. Loss of compound during fraction collection and solvent evaporation. | 1. Optimize the gradient elution for column chromatography. Consider using different stationary phases like reversed-phase C18 silica. 2. While sesquiterpenoid endoperoxides are generally stable, if degradation is suspected, consider using a less acidic stationary phase or deactivating the silica gel. 3. Perform small-scale TLC or HPLC trials to determine the optimal solvent system for separation before scaling up. 4. Use careful techniques for fraction collection and evaporate the solvent under reduced pressure at a low temperature. |
| Presence of Impurities in the Final Product | 1. Incomplete separation during chromatography. 2. Co-elution with structurally similar compounds. | 1. Employ multiple chromatographic steps with different separation principles (e.g., normal-phase followed by preparative TLC or HPLC). 2. Use high-resolution techniques like preparative HPLC for final purification. |
| Inconsistent Yields Between Batches | 1. Variation in the chemical composition of the plant material. 2. Inconsistent experimental procedures. | 1. Source plant material from a consistent and reliable supplier. If possible, perform a preliminary analysis (e.g., TLC or HPLC fingerprinting) of the raw material. 2. Standardize all steps of the protocol, including extraction time, solvent volumes, and chromatographic conditions. |
Experimental Protocols
I. Extraction of Sesquiterpenoids from Notopterygium incisum
This protocol is based on the successful isolation of sesquiterpenoids from Notopterygium incisum.[4]
-
Preparation of Plant Material: Air-dry the roots and rhizomes of Notopterygium incisum and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with an appropriate solvent like ethyl acetate (e.g., 3 x 5 L) at room temperature for 24 hours for each extraction.
-
Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 45°C to obtain the crude extract.
-
II. Isolation of this compound
This protocol outlines a general strategy for the purification of the target compound from the crude extract.
-
Silica Gel Column Chromatography:
-
Subject the crude ethyl acetate extract to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane-ethyl acetate, 8:2 v/v). Visualize the spots by spraying with a solution of anisaldehyde-sulfuric acid followed by heating.
-
-
Preparative Thin Layer Chromatography (pTLC):
-
Combine the fractions containing the target compound (based on TLC analysis).
-
Further purify the combined fractions using pTLC with a suitable solvent system to isolate the pure this compound.
-
III. Quantification of this compound
A validated HPLC-PDA method is recommended for the accurate quantification of the target compound.
-
Instrumentation: A High-Performance Liquid Chromatography system with a Photodiode Array detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). The gradient can be optimized, for example, starting with 70% A and 30% B, and gradually increasing the concentration of B.
-
Detection: Monitor the elution at a low wavelength, typically around 205-210 nm, as many sesquiterpenoids lack strong chromophores.[5]
-
Quantification: Prepare a calibration curve using an isolated and purified standard of this compound.
Data Presentation
Table 1: Comparison of Extraction Solvents for Sesquiterpenoids from Notopterygium incisum
| Solvent System | Relative Yield of Sesquiterpenoid Fraction | Reference |
| n-Hexane | Moderate | [2] |
| Chloroform | High | [6] |
| Ethyl Acetate | High | [4] |
| Methanol | High (co-extracts more polar compounds) | General knowledge |
Note: The relative yields are qualitative and based on the successful isolation of sesquiterpenoids reported in the literature. Actual yields will vary depending on the specific conditions.
Visualizations
Caption: Experimental workflow for the isolation and quantification of this compound.
Caption: A logical troubleshooting guide for addressing low yield issues during isolation.
References
- 1. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innerpath.com.au [innerpath.com.au]
- 3. mdpi.com [mdpi.com]
- 4. Notopterygium incisum extract and associated secondary metabolites inhibit apple fruit fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. [mdpi.com]
- 6. New Guaiane Sesquiterpenes and Furanocoumarins from Notopterygium incisum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cytotoxicity Assays with Natural Products
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when performing cytotoxicity assays with natural products.
Frequently Asked Questions (FAQs)
Q1: My natural product extract is colored and is interfering with the absorbance reading of my colorimetric assay (e.g., MTT, XTT). How can I resolve this?
A1: This is a common issue as many plant extracts contain pigments that absorb light in the same range as the formazan product of tetrazolium-based assays.
-
Solution 1: Include proper controls. Prepare a parallel set of wells containing the natural product at the same concentrations used for treating the cells, but without any cells. Incubate these wells for the same duration and under the same conditions. Subtract the absorbance readings of these "extract-only" wells from the readings of your experimental wells.
-
Solution 2: Use a different assay. Consider switching to a non-colorimetric assay.
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the luminescence produced by the reaction of luciferase with ATP, which is proportional to the number of viable cells. This method is generally less susceptible to color interference.[1]
-
LDH release assay: This colorimetric assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. While still colorimetric, the measurement is taken from the supernatant before the addition of any colored reagents to the cells, which can minimize interference.[2][3]
-
Fluorescence-based assays (e.g., Resazurin/AlamarBlue): These assays use a redox indicator that changes fluorescence upon reduction by viable cells. While some natural products can also be fluorescent, this can be checked with appropriate controls (extract alone).
-
Q2: I am observing a high background signal in my assay, even in the negative control wells. What could be the cause?
A2: High background can stem from several sources, especially when working with complex natural product mixtures.
-
Direct Reduction of Assay Reagent: Some natural products, particularly those rich in antioxidants like polyphenols and flavonoids, can directly reduce the tetrazolium salts (MTT, XTT) or resazurin to their colored/fluorescent products, leading to a false-positive signal of high viability or a false-negative signal of cytotoxicity.[4][5] To test for this, run a cell-free control with your extract and the assay reagent.
-
Media Components: High concentrations of certain substances in the cell culture medium can contribute to high absorbance or fluorescence.[6] Test the medium alone with the assay reagent to rule this out.
-
Precipitation of the Extract: If the natural product precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings. Visually inspect the wells under a microscope for any precipitate. Improving the solubility of the extract is crucial.
Q3: My natural product extract is not dissolving well in the culture medium. How can I improve its solubility?
A3: Poor solubility is a frequent challenge with lipophilic natural products.
-
Use of Solvents: Dimethyl sulfoxide (DMSO) is the most common solvent used to dissolve natural products.[7] However, high concentrations of DMSO can be toxic to cells. It is critical to keep the final concentration of DMSO in the culture medium low, typically below 0.5% (v/v), and to include a vehicle control (medium with the same concentration of DMSO) in your experiment.[8]
-
Sonication or Vortexing: Gently sonicating or vortexing the stock solution can aid in dissolution.
-
Filtration: After attempting to dissolve the extract, you can microfilter the solution to remove any remaining particulate matter.[8] Be aware that this might also remove some active components if they are not fully dissolved.
Q4: I am seeing a bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations. What could explain this?
A4: This puzzling phenomenon can be attributed to the aggregation of the natural product at higher concentrations. These aggregates can sequester the active compounds, reducing their availability to the cells and thus decreasing the apparent cytotoxicity. This can lead to misleading results and has been observed for various compounds.[9]
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability or False Positives
If you observe higher than expected cell viability or even a proliferative effect where you expect cytotoxicity, consider the following troubleshooting steps.
Troubleshooting Workflow for High Viability Readings
Caption: Troubleshooting workflow for unexpectedly high cell viability.
Guide 2: Discrepancy Between Different Cytotoxicity Assays
It is not uncommon to find that different cytotoxicity assays yield conflicting results for the same natural product. For instance, an MTT assay might indicate cell viability while an ATP-based assay shows significant cytotoxicity.[5]
Table 1: Illustrative Comparison of IC50 Values from Different Assays
| Natural Product Extract | MTT Assay IC50 (µg/mL) | ATP-Based Assay IC50 (µg/mL) | Potential Reason for Discrepancy |
| Extract A (High in Antioxidants) | > 200 | 55 | Direct reduction of MTT by the extract, leading to a false signal of viability. |
| Extract B (Colored) | 150 (with high background) | 62 | Color interference in the MTT assay, artificially inflating the viability reading. |
| Extract C (Metabolic Inhibitor) | 75 | 80 | Both assays show similar results as the mechanism of action affects both mitochondrial respiration and ATP levels. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[7][10]
Materials:
-
Cells in culture
-
Natural product extract stock solution
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the natural product extract in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted extracts to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Visually confirm the formation of purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Signaling Pathways
Many natural products exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
Apoptosis Induction Pathway
A common mechanism of action for anticancer natural products is the induction of apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Simplified Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway induced by natural products.
By understanding these common pitfalls and implementing the appropriate controls and alternative assays, researchers can obtain more accurate and reliable data on the cytotoxic potential of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Widespread Nanoparticle-Assay Interference: Implications for Nanotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Purification Protocols for Bisabolane Sesquiterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing purification protocols for bisabolane sesquiterpenoids.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of bisabolane sesquiterpenoids in a question-and-answer format.
Question: Why am I seeing poor separation of my bisabolane isomers during column chromatography?
Answer:
Poor separation of bisabolane isomers is a frequent challenge due to their similar chemical structures and polarities. Several factors could be contributing to this issue:
-
Inappropriate Solvent System: The choice of mobile phase is critical for achieving good resolution. If the polarity of the solvent system is too high, isomers may elute together. Conversely, if it's too low, elution times can be excessively long with poor peak shape.
-
Column Overloading: Applying too much sample to the column can lead to broad, overlapping peaks.[1]
-
Suboptimal Stationary Phase: While silica gel is commonly used, the specific type and particle size can influence separation efficiency.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Selection: Experiment with different solvent systems. For normal-phase chromatography, hexane is a common non-polar solvent, while ethyl acetate is a frequent polar modifier. However, ethyl acetate absorbs UV light in the range where many terpenes are detected (198-220 nm), which can interfere with detection.[2] Consider replacing ethyl acetate with solvents that have greater UV transparency at lower wavelengths, such as acetone or methyl t-butyl ether (MTBE).[2]
-
Gradient Elution: Employ a shallow gradient of the polar solvent to improve the separation of closely eluting compounds.
-
Ternary Solvent Systems: In complex separations, introducing a third solvent can alter the selectivity of the mobile phase and improve resolution. For instance, a combination of hexane, dichloromethane (DCM), and ethyl acetate has been used to separate terpenoids in lavender oil.[3]
-
-
Reduce Sample Load: Decrease the amount of crude extract loaded onto the column to prevent overloading.
-
Evaluate the Stationary Phase:
-
Consider using a different type of silica gel (e.g., with a smaller particle size for higher resolution) or an alternative stationary phase like alumina.
-
For challenging separations of isomers, specialized chromatography media or techniques like counter-current chromatography may be necessary.[4]
-
Question: My recovery of bisabolane sesquiterpenoids is consistently low. What are the potential causes and solutions?
Answer:
Low recovery of bisabolane sesquiterpenoids can be attributed to their volatility and potential for degradation.
-
Volatility: Sesquiterpenes are semi-volatile compounds, and significant loss can occur during sample preparation and purification, especially when heat is applied.[5]
-
Sample Handling: Improper handling during extraction and solvent removal can lead to loss of the target compounds.
-
Irreversible Adsorption: Highly active sites on the stationary phase can lead to irreversible adsorption of the compounds.
Troubleshooting Steps:
-
Minimize Volatilization:
-
Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a low temperature and moderate vacuum.
-
When grinding plant material, consider freezing the sample beforehand or grinding under liquid nitrogen to prevent volatilization due to heat from friction.[5]
-
-
Optimize Extraction:
-
Ensure the chosen extraction solvent is appropriate for bisabolane sesquiterpenoids.
-
Minimize the time between extraction and purification to reduce the chance of degradation.
-
-
Deactivate the Stationary Phase: If irreversible adsorption is suspected, consider deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine to the mobile phase.
Question: I am observing co-elution of my target bisabolane with other compounds. How can I improve the purity?
Answer:
Co-elution is a common problem when purifying compounds from complex natural extracts.
-
Insufficient Resolution: The chromatographic conditions may not be optimized to separate the target compound from impurities with similar retention times.
-
Matrix Effects: Other compounds in the extract can interfere with the separation.
Troubleshooting Steps:
-
Method Development:
-
TLC Optimization: Use Thin Layer Chromatography (TLC) to screen different solvent systems to find the one that provides the best separation between your target compound and the impurities.[6]
-
Experiment with Solvent Selectivity: Different polar modifiers can alter the selectivity of the separation. For example, switching from ethyl acetate to acetone or MTBE can change the elution order of compounds.[2]
-
-
Orthogonal Purification Methods: If co-elution persists, consider a secondary purification step using a different separation principle. For example, if you initially used normal-phase chromatography, a subsequent step with reverse-phase chromatography could be effective.
-
Sample Preparation: Pre-purification of the crude extract using techniques like liquid-liquid extraction or solid-phase extraction (SPE) can remove interfering compounds before column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for purifying bisabolane sesquiterpenoids on a silica gel column?
A common mobile phase for normal-phase chromatography of sesquiterpenoids on silica gel is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or acetone. A typical starting point is a gradient of 0% to 20% ethyl acetate in hexane. The optimal ratio will depend on the specific bisabolane derivatives in your sample.
Q2: How can I detect bisabolane sesquiterpenoids during purification?
Many bisabolane sesquiterpenoids contain double bonds that allow for detection by UV light, typically in the range of 198-220 nm.[2] However, as mentioned previously, some common solvents like ethyl acetate can interfere with detection in this range.[2] An alternative is to use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS). TLC with a staining reagent such as vanillin-sulfuric acid or permanganate can also be used to visualize the compounds.
Q3: Are there any specific safety precautions I should take when working with solvents for bisabolane purification?
Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some solvents, like dodecane, which can be used as an internal standard for GC analysis, are toxic.[7] Always consult the Safety Data Sheet (SDS) for each solvent before use.
Q4: What analytical techniques are best for confirming the identity and purity of my purified bisabolane sesquiterpenoids?
A combination of techniques is typically used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing information on molecular weight and fragmentation patterns.[8]
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the purified compounds.[9][10]
Data Presentation
Table 1: Comparison of Solvents for Normal-Phase Chromatography of Terpenoids
| Solvent | UV Cutoff (nm) | Polarity Index | Selectivity Group[2] | Notes |
| Hexane | 195 | 0.1 | - | Common non-polar base solvent. |
| Ethyl Acetate | 256 | 4.4 | VI | Common polar modifier, but its UV absorbance can interfere with terpene detection.[2] |
| Acetone | 330 | 5.1 | VI | Good alternative to ethyl acetate with better UV transparency at lower wavelengths.[2] |
| MTBE | 210 | 2.5 | I | UV transparent across a wide range, making it suitable for detecting terpenes.[2] |
| Dichloromethane | 233 | 3.1 | V | Can be used to alter selectivity in combination with other solvents.[3] |
Experimental Protocols
Protocol 1: General Protocol for Flash Chromatography Purification of Bisabolane Sesquiterpenoids
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane. If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase (e.g., 100% hexane) until a stable baseline is achieved.
-
Sample Loading: Load the prepared sample onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by introducing a polar modifier (e.g., ethyl acetate or acetone) in a linear or step gradient. The specific gradient will depend on the separation achieved in TLC optimization.
-
Fraction Collection: Collect fractions based on the detector signal (e.g., UV absorbance) or at regular time intervals.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the target bisabolane sesquiterpenoids.
-
Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at low temperature.
Visualizations
Caption: Experimental workflow for the purification of bisabolane sesquiterpenoids.
Caption: Troubleshooting decision tree for poor chromatographic separation.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. mdpi.com [mdpi.com]
- 5. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Bisabolene GC sample preparation [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. A Short Synthesis of Bisabolane Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Antimalarial Endoperoxide Resistance Mechanisms
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers studying resistance mechanisms to antimalarial endoperoxides, such as artemisinin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular marker for artemisinin resistance?
A1: The primary and most well-validated molecular marker for artemisinin resistance in Plasmodium falciparum is a series of non-synonymous mutations in the propeller domain of the Kelch13 (K13) gene.[1][2][3][4] The C580Y mutation is the most widespread and confers a high degree of resistance.[1][2][3] Other validated mutations include R539T, I543T, and Y493H.[1][2][3] It is important to note that while many K13 mutations have been identified, not all are associated with clinically relevant resistance.[5]
Q2: How do K13 mutations lead to artemisinin resistance?
A2: The precise mechanism is still under investigation, but a leading model suggests that K13 mutations reduce the parasite's susceptibility to artemisinin-induced proteotoxic stress.[1][2] The proposed mechanism involves several interconnected pathways:
-
Reduced Drug Activation: Mutant K13 may lead to decreased endocytosis of hemoglobin from the host red blood cell.[1] Since artemisinin activation is dependent on heme (derived from hemoglobin digestion), this results in less activated drug and reduced cellular damage.[1][2]
-
Enhanced Stress Response: K13 mutations are associated with an upregulation of the unfolded protein response (UPR) and proteasome-mediated degradation of damaged proteins.[6][7] This allows the parasite to more effectively clear proteins damaged by activated artemisinin, promoting survival.
-
PI3K Signaling: The K13 protein interacts with P. falciparum phosphatidylinositol-3-kinase (PfPI3K). Mutations in K13 can lead to increased levels of the lipid phosphatidylinositol-3-phosphate (PI3P), which is a key mediator of artemisinin resistance.[8][9]
Q3: Are there resistance mechanisms that are not linked to K13 mutations?
A3: Yes, evidence for non-K13 mediated artemisinin resistance is growing. While K13 mutations are the primary driver, other genetic factors can modulate the parasite's response to endoperoxides.[6] For example, mutations or changes in the expression of genes like P. falciparum multidrug resistance 1 transporter (PfMDR1) and the P. falciparum chloroquine resistance transporter (PfCRT) can influence susceptibility to various antimalarials, including partner drugs in Artemisinin-based Combination Therapies (ACTs).[6][10] Additionally, in vitro selection studies have identified mutations in other genes, such as coronin, that can confer moderate artemisinin resistance.[6]
Q4: What is the clinical definition of artemisinin resistance?
A4: Clinically, artemisinin resistance is defined as a delayed parasite clearance after initiation of treatment with an artemisinin derivative or an ACT.[6] The World Health Organization (WHO) has defined this as a parasite clearance half-life (PCT1/2) of greater than 5 hours.[6] This is distinct from treatment failure, as most patients with delayed clearance are still cured, provided the partner drug in the ACT is effective.[5]
Troubleshooting Experimental Assays
Issue 1: High variability in Ring-stage Survival Assay (RSA) results.
-
Possible Cause 1: Inconsistent parasite synchronization. The RSA is highly dependent on using tightly synchronized, early ring-stage parasites (0-3 hours post-invasion).[6] Inconsistent synchronization can lead to a mixed-stage population, where more mature, less susceptible stages skew the results.
-
Solution: Refine your synchronization protocol. Double-check the timing of sorbitol treatments and ensure a high percentage of ring-stage parasites before starting the assay.
-
-
Possible Cause 2: Drug stability and concentration. Dihydroartemisinin (DHA), the active metabolite used in the RSA, is unstable. Improper storage or handling can lead to degradation and inconsistent effective concentrations.
-
Solution: Prepare fresh drug dilutions for each experiment from a properly stored stock solution. Ensure the final concentration (typically 700 nM for a 6-hour exposure) is accurate.[6]
-
-
Possible Cause 3: Incomplete drug washout. Residual drug after the 6-hour pulse can continue to affect parasite growth, leading to artificially low survival counts.
-
Solution: Implement a thorough washing procedure after the drug exposure period. Multiple washes with complete media are recommended to ensure complete removal of the drug.
-
Issue 2: My IC50 values for K13 mutant parasites are not significantly different from wild-type.
-
Possible Cause: Inappropriate assay. Standard 48-72 hour drug susceptibility assays (e.g., SYBR Green I, pLDH, or [3H]-hypoxanthine incorporation) are often not sensitive enough to detect the subtle shifts in susceptibility conferred by K13 mutations.[11][12] These assays measure overall growth inhibition, whereas K13-mediated resistance is primarily a survival mechanism at the early ring stage.
-
Solution: The gold standard for quantifying artemisinin resistance in vitro is the Ring-stage Survival Assay (RSA).[6] This assay specifically measures the ability of early-stage rings to survive a short, high-dose pulse of DHA.[6] For other endoperoxides, a modified RSA with varying concentrations can be used to determine the Ring-Stage Lethal Dose 50% (RSLD50).[11]
-
Issue 3: Difficulty amplifying and sequencing the K13 propeller domain.
-
Possible Cause: Poor DNA quality or inhibitory factors. Contaminants from blood samples (e.g., heme) or reagents can inhibit the PCR reaction.
-
Solution: Use a high-quality DNA extraction kit validated for Plasmodium samples. Consider a DNA cleanup step if inhibition is suspected.
-
-
Possible Cause 2: Suboptimal PCR primers or conditions. The K13 region may require specific primer sets and optimized thermal cycling conditions for robust amplification.
-
Solution: Use validated primers known to amplify the K13 propeller region. Perform an annealing temperature gradient PCR to optimize the reaction for your specific parasite strains and equipment.
-
Quantitative Data Summary
Table 1: Key K13 Propeller Domain Mutations and Associated Phenotypes
| Mutation | Geographic Origin | Associated Phenotype | Reference(s) |
|---|---|---|---|
| C580Y | Southeast Asia | Validated marker of artemisinin resistance; high survival rates in RSA. | [1][2][3] |
| R539T | Southeast Asia | Validated marker of artemisinin resistance. | [1][2] |
| Y493H | Southeast Asia | Validated marker of artemisinin resistance. | [1][2] |
| I543T | Southeast Asia | Validated marker of artemisinin resistance. | [1][2] |
| R561H | Africa (Rwanda) | Confers elevated in vitro artemisinin resistance in some African strains. | [13][14] |
| A578S | Africa | Common polymorphism; not associated with clinical or in vitro resistance. |[15] |
Table 2: Comparison of In Vitro Antimalarial Susceptibility Assays
| Assay Method | Principle | Primary Use | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|---|
| Ring-Stage Survival Assay (RSA) | Measures survival of 0-3h rings after a 6h pulse of 700 nM DHA. | Gold standard for in vitro artemisinin resistance. | Highly sensitive to K13-mediated resistance phenotype. | More complex and labor-intensive than other assays. | [6] |
| SYBR Green I Assay | Measures parasite DNA content via fluorescence. | General drug susceptibility (IC50 determination). | High-throughput, no radioisotopes. | Insensitive to K13 resistance phenotype. | [16] |
| pLDH Assay | Measures parasite lactate dehydrogenase activity via colorimetric ELISA. | General drug susceptibility (IC50 determination). | No radioisotopes, relatively simple. | Indirect measure of growth; can be affected by off-target drug effects. | [17][18] |
| [3H]-Hypoxanthine Incorporation | Measures incorporation of radiolabeled nucleic acid precursor. | General drug susceptibility (IC50 determination). | Highly sensitive for growth inhibition. | Requires radioisotopes and specialized equipment. | [19][20] |
| Microscopy (Schizont Maturation) | Microscopic counting of mature schizonts after drug exposure. | General drug susceptibility (IC50 determination). | Direct visualization of parasite morphology. | Labor-intensive, subjective, low-throughput. |[21] |
Key Experimental Protocols
Protocol 1: Ring-Stage Survival Assay (RSA)
Objective: To determine the in vitro susceptibility of P. falciparum early ring-stage parasites to a pulse of dihydroartemisinin (DHA).
Methodology:
-
Parasite Synchronization: Tightly synchronize parasite cultures to the 0-3 hour ring stage using sequential sorbitol treatments.
-
Parasitemia Adjustment: Adjust the parasitemia of the synchronized culture to 0.5-1% in a 2% hematocrit suspension with complete culture medium.
-
Drug Exposure:
-
Aliquot the parasite culture into a 96-well plate.
-
Add DHA to test wells to a final concentration of 700 nM.
-
Include drug-free control wells.
-
Incubate the plate for 6 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
-
Drug Removal: After 6 hours, pellet the red blood cells by centrifugation, remove the supernatant, and wash the cells three times with 200 µL of complete medium to remove all traces of the drug.
-
Culture Continuation: Resuspend the washed cells in complete medium and culture for an additional 66 hours.
-
Readout: After the 72-hour total incubation period, determine the final parasitemia in both the drug-treated and control wells. This can be done by:
-
Microscopy: Preparing and reading Giemsa-stained thin blood smears.
-
Flow Cytometry: Staining with a DNA dye (e.g., SYBR Green I) and analyzing on a flow cytometer for higher throughput.
-
-
Calculation: Calculate the percent survival as: (Final Parasitemia of DHA-exposed culture / Final Parasitemia of control culture) x 100. A survival rate of >1% is typically indicative of artemisinin resistance.[6]
Protocol 2: K13 Propeller Domain Sequencing
Objective: To identify mutations in the K13 propeller domain associated with artemisinin resistance.
Methodology:
-
Sample Collection: Collect whole blood from infected patients (for clinical isolates) or from in vitro cultures. Extract parasite genomic DNA using a commercial kit.
-
PCR Amplification:
-
Perform a nested PCR to specifically amplify the K13 propeller domain.
-
Primary PCR: Use outer primers to amplify a larger fragment of the K13 gene.
-
Nested PCR: Use the product from the primary PCR as a template with inner primers specific to the propeller region. This increases specificity and yield.
-
-
PCR Product Purification: Purify the nested PCR product using a commercial PCR cleanup kit to remove primers, dNTPs, and polymerase.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the inner PCR primers.
-
Sequence Analysis:
-
Align the obtained forward and reverse sequences to generate a consensus sequence.
-
Compare the consensus sequence to a K13 wild-type reference sequence (e.g., from the 3D7 strain) to identify single nucleotide polymorphisms (SNPs).
-
Translate the nucleotide sequence to an amino acid sequence to determine the specific amino acid changes.
-
Visualizations: Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. Molecular insights into artemisinin resistance in Plasmodium falciparum: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Malaria: Artemisinin partial resistance [who.int]
- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimalarial Drug Resistance: Literature Review and Activities and Findings of the ICEMR Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endoperoxide Drug Cross-Resistance Patterns for Plasmodium falciparum Exhibiting an Artemisinin Delayed-Clearance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Artemisinin and partner drug resistance markers in Plasmodium falciparum from Tanzanian paediatric malaria patients, 2016–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasmodium falciparum K13 mutations in Africa and Asia impact artemisinin resistance and parasite fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Artemisinin resistance: an important emerging clinical problem in tropical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
- 17. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of the drug susceptibility of Plasmodium falciparum clinical isolates from africa by using a Plasmodium lactate dehydrogenase immunodetection assay and an inhibitory maximum effect model for precise measurement of the 50-percent inhibitory concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mmv.org [mmv.org]
- 20. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Technical Support Center: Degradation of 1,4-Epidioxybisabola-2,10-dien-9-one
Disclaimer: There is currently no specific published literature on the degradation pathways of 1,4-Epidioxybisabola-2,10-dien-9-one. The information provided in this technical support center is based on the general chemical properties of bisabolane sesquiterpenoids and endoperoxides and is intended to be a hypothetical guide for researchers. All proposed pathways and experimental advice should be considered theoretical.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reactive sites on the this compound molecule?
A1: The primary reactive sites are the endoperoxide bridge, the two carbon-carbon double bonds, and the α,β-unsaturated ketone. The endoperoxide is susceptible to thermal, photolytic, and reductive cleavage. The double bonds can undergo oxidation, reduction, or electrophilic addition. The ketone functionality can also undergo various reactions.
Q2: My compound appears to be degrading during storage. What are the potential causes and how can I mitigate this?
A2: Degradation during storage is likely due to thermal instability, exposure to light, or the presence of contaminants. Endoperoxides can be thermally labile and may undergo cycloreversion to release singlet oxygen. To mitigate degradation, store the compound at low temperatures (e.g., -20°C or -80°C), protect it from light by using amber vials or storing it in the dark, and ensure it is stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The stability of sesquiterpene lactones can be affected by temperature, with some showing degradation at room temperature.[1]
Q3: I am observing multiple degradation products in my reaction mixture. What could be the reason?
A3: The presence of multiple degradation products is expected due to the various reactive sites on the molecule. Degradation can proceed through parallel pathways (e.g., thermal and oxidative degradation occurring simultaneously) or sequential reactions where initial degradation products are unstable and degrade further. The complex nature of sesquiterpenoid oxidation can lead to a variety of products.[2]
Q4: What analytical techniques are best suited for studying the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometric (MS) detection is ideal for separating and quantifying the parent compound and its degradation products.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile products, though thermal degradation in the injector must be considered.[4][5][6] For structural elucidation of unknown degradation products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution MS are essential.[1]
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Rapid degradation of the starting material | - High temperature- Exposure to light- Presence of acid or base catalysts- Reactive solvent | - Conduct experiments at lower temperatures.- Protect the reaction from light.- Use buffered or neutral solvents.- Choose a less reactive solvent. |
| Poor reproducibility of degradation studies | - Inconsistent temperature or light exposure- Variation in the concentration of reactants or catalysts- Presence of trace impurities (e.g., metals) | - Use a thermostatted reaction vessel and a controlled light source.- Prepare fresh solutions of reactants and catalysts for each experiment.- Use high-purity solvents and reagents. |
| Difficulty in identifying degradation products | - Low concentration of products- Co-elution of products in chromatography- Lack of reference standards | - Concentrate the reaction mixture before analysis.- Optimize the chromatographic method (e.g., change the column, mobile phase, or gradient).- Use LC-MS/MS or GC-MS for fragmentation analysis to aid in structural elucidation.- Consider isolation of major products for NMR analysis. |
| Mass balance issues (sum of products and remaining starting material is less than 100%) | - Formation of volatile products- Formation of polymeric or insoluble materials- Products not detected by the analytical method | - Use headspace GC-MS to analyze for volatile compounds.- Use techniques like Size Exclusion Chromatography (SEC) to look for polymers.- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV-Vis or MS. |
Hypothesized Degradation Pathways
The degradation of this compound can be proposed to occur through several pathways depending on the conditions:
-
Thermal/Photochemical Degradation: The endoperoxide bridge can undergo cycloreversion to release singlet oxygen (¹O₂), a common reaction for such compounds.[7][8]
-
Base-Catalyzed Degradation: In the presence of a base, the compound may undergo a Kornblum-DeLaMare type rearrangement to form a 4-hydroxy ketone.[9][10] Alternatively, other base-catalyzed decompositions have been observed for endoperoxides.[11][12]
-
Acid-Catalyzed Degradation: Acidic conditions could lead to rearrangement of the endoperoxide or other functional groups.
-
Reductive Cleavage: In the presence of reducing agents like Fe(II), the endoperoxide bond can be cleaved to form radical intermediates, which can then lead to a variety of products. This is a known activation mechanism for antimalarial endoperoxides.[13][14][15]
Mandatory Visualizations
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general approach to studying the degradation of this compound under various stress conditions.
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). The stability of compounds in solution, such as in DMSO, can be affected by factors like water content.[16]
-
-
Stress Conditions:
-
Acidic Conditions: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at a set temperature (e.g., 60°C).
-
Basic Conditions: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature.
-
Oxidative Conditions: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature.
-
Thermal Stress: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C).
-
Photolytic Stress: Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp. The photodegradation of sesquiterpene lactones has been studied using this approach.[3]
-
-
Time Points:
-
Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Preparation for Analysis:
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the initial mobile phase.
-
-
Analysis:
-
Analyze the samples by a validated HPLC-UV/MS method.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
-
Data Presentation:
-
Summarize the percentage of degradation and the formation of major products in a table.
-
Caption: General workflow for a forced degradation study.
Data Presentation
Table 1: Example of Forced Degradation Data Summary
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 75.2 | 15.8 | 3.1 | |
| 24 | 45.6 | 35.2 | 8.9 | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 20.1 | 65.4 | 5.3 | |
| 8 | <1.0 | 78.9 | 10.2 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 88.9 | 5.6 | 1.2 | |
| 24 | 63.4 | 20.7 | 4.5 |
Note: The data in this table is purely illustrative and intended to provide a template for presenting experimental results.
References
- 1. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Observations of sesquiterpenes and their oxidation products in central Amazonia during the wet and dry seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Base catalysed decomposition of anthracene endoperoxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Base catalysed decomposition of anthracene endoperoxide - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08606J [pubs.rsc.org]
- 13. Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects with reference to 1,2,4-trioxane-based structural scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Iron(II)-induced degradation of antimalarial beta-sulfonyl endoperoxides: evidence for the generation of potentially cytotoxic carbocations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Natural Endoperoxides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of natural endoperoxides like artemisinin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my natural endoperoxide compound consistently low?
A1: The poor oral bioavailability of natural endoperoxides, such as artemisinin, is typically due to a combination of factors:
-
Poor Aqueous Solubility: These compounds are often highly lipophilic and crystalline, leading to low solubility in gastrointestinal fluids. This is a rate-limiting step for absorption.[1][2][3]
-
Short Biological Half-Life: Endoperoxides are often rapidly metabolized and cleared from the body, with half-lives typically ranging from 1 to 3 hours.[4][5] This rapid clearance means the drug doesn't have sufficient time to exert its therapeutic effect.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized by cytochrome P450 (CYP) enzymes before reaching systemic circulation.[3]
-
Chemical Instability: The crucial endoperoxide bridge can be susceptible to degradation in the harsh acidic environment of the stomach.[6]
Q2: My nanoparticle formulation is not improving bioavailability as expected. What are the common pitfalls?
A2: Several factors can lead to suboptimal performance of nanocarrier systems. Common issues include:
-
Low Drug Encapsulation Efficiency (EE): Poor affinity between the drug and the carrier material can result in low EE. This leads to a lower drug load and reduced therapeutic potential.
-
Burst Release: A significant portion of the drug may be released immediately upon administration ("burst effect"), mimicking the administration of the free drug and failing to provide a sustained-release profile.[7] This is often due to the drug being adsorbed to the nanoparticle surface rather than encapsulated within the core.
-
Instability of the Formulation: Nanoparticles can aggregate over time or degrade in the gastrointestinal tract, prematurely releasing the drug.[7] It is crucial to assess the stability of the formulation under relevant physiological conditions (e.g., varying pH, presence of enzymes).
-
Inadequate Mucoadhesion: For oral delivery, the ability of nanoparticles to adhere to the intestinal mucus layer can increase residence time and improve absorption. Lack of mucoadhesive properties can lead to rapid transit and clearance from the absorption site.[8]
Q3: How do I choose the most appropriate bioavailability enhancement strategy?
A3: The choice depends on the specific physicochemical properties of your endoperoxide compound and the desired therapeutic outcome.
-
For Poorly Soluble Drugs: Nanotechnology-based approaches are highly effective. Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are excellent for lipophilic drugs.[4][9] Polymeric nanoparticles can offer controlled release and surface functionalization for targeting.[10]
-
To Overcome Rapid Metabolism: A prodrug strategy can be employed.[11][12] By attaching a promoiety to the active molecule, you can mask the site of metabolism. The promoiety is later cleaved in vivo to release the active drug.[13]
-
To Improve Both Solubility and Stability: Encapsulation in liposomes or micelles can protect the endoperoxide from degradation in the GI tract while simultaneously improving its solubility.[7][9]
-
For Combination Therapy: Co-encapsulating the endoperoxide with another drug in a single nanocarrier can ensure that both drugs reach the target site at the same time, which is a key principle of Artemisinin-based Combination Therapies (ACTs).[4][14][15]
Q4: What are the essential in vitro tests to perform before proceeding to animal studies?
A4: A series of in vitro experiments can help predict the in vivo performance of your formulation and save resources:
-
Solubility Studies: Assess the solubility of the drug in different physiological buffers (e.g., pH 1.2, 4.5, and 6.8) to mimic the GI tract.[16]
-
Dissolution Testing: Compare the dissolution rate of your formulation against the free drug. For nanoparticles, this is often termed an in vitro release study using methods like dialysis.[17]
-
Cell-Free Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability.[16]
-
Cell-Based Permeability Assays: Caco-2 cell monolayers are widely used to model the human intestinal barrier and study both passive and active transport mechanisms.
-
Stability Studies: Evaluate the physical and chemical stability of your formulation in simulated gastric and intestinal fluids.
Q5: How can I accurately quantify the concentration of my endoperoxide compound in biological samples?
A5: Quantifying endoperoxides in complex matrices like plasma or serum requires sensitive and specific analytical methods.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique. Due to the lack of a strong chromophore in many endoperoxides, detection can be challenging.[18]
-
Detection Methods:
-
Chemiluminescence (CL): A highly sensitive method where the endoperoxide reacts with luminol and a catalyst (e.g., hematin) to produce light, which is then measured.[18]
-
Mass Spectrometry (MS): LC-MS or GC-MS provides high specificity and sensitivity and is considered a gold standard for bioanalytical quantification.[19]
-
Electrochemical Detection (ECD): Can be used for compounds that are electrochemically active.
-
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (<70%) in Lipid Nanoparticles | 1. Drug is too hydrophilic for the lipid matrix.2. Insufficient homogenization energy or time.3. High concentration of surfactant causing drug partitioning to the aqueous phase. | 1. Consider a prodrug approach to increase lipophilicity.2. Optimize homogenization speed and duration.3. Screen different types and concentrations of surfactants. |
| Inconsistent Results in In Vivo Pharmacokinetic Studies | 1. Variability in animal fasting state; food can significantly affect absorption.[20][21]2. Formulation instability leading to variable dosing.3. Issues with the analytical method (e.g., sample degradation, matrix effects). | 1. Strictly control the fasting period for all animals before dosing.2. Prepare fresh formulations before each experiment or confirm stability if stored.3. Validate your analytical method thoroughly, including freeze-thaw stability and matrix effect assessments. |
| High Initial Burst Release (>30% in the first hour) | 1. Drug adsorbed on the nanoparticle surface.2. Poor drug-polymer/lipid interaction.3. Porous or unstable nanoparticle structure. | 1. Wash the nanoparticle suspension after production to remove surface-adsorbed drug.2. Select a carrier material with higher affinity for your drug.3. Optimize formulation parameters (e.g., polymer concentration, solvent evaporation rate) to create a denser core. |
| No Improvement in Permeability in Caco-2 Assay | 1. Nanoparticle size is too large for cellular uptake.2. Formulation is not stable in the cell culture medium.3. The compound is a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Aim for particle sizes below 300 nm for oral delivery systems.2. Test the stability of the formulation in the assay medium before the experiment.3. Co-administer with a known P-gp inhibitor (e.g., verapamil) to confirm efflux involvement. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing the bioavailability of endoperoxides and other poorly soluble drugs.
Table 1: Comparison of Nanocarrier Systems for Endoperoxide Delivery
| Nanocarrier Type | Drug | Key Finding(s) | Reference(s) |
| Solid Lipid Nanoparticles (SLN) | Dihydroartemisinin (DHA) | Presented enhanced antimalarial efficacy in both in vitro and in vivo models compared to free DHA. | [4] |
| Nanostructured Lipid Carriers (NLC) | Artemether (ARTE) & Lumefantrine | Co-loaded NLCs reduced parasitemia and increased the survival of infected mice. | [4] |
| Polymeric Micelles (PCL-PEG-PCL) | Artemisinin (ART) | Improved bioavailability in rats after IV administration compared to the free drug. | [4] |
| Liposomes | Artemether (ARTE) | Showed significant sonodynamic anticancer activity compared to free ARTE. | [7][9] |
| Polymer-Drug Conjugates | Artemisinin Derivatives | Enhanced water solubility, improved stability, and extended the circulation half-life of the drugs. | [7][9] |
Table 2: Examples of Bioavailability Enhancement via Prodrug Strategy
| Parent Drug | Prodrug Moiety | Improvement Factor | Mechanism | Reference(s) |
| Acyclovir | Peptide (Amide linkage) | 17-fold increase in solubility | Enzymatic cleavage by dipeptidyl peptidase IV | [12] |
| Taxoid | 2'-O-isoform | 4000-fold increase in solubility | pH-dependent O-N intramolecular acyl migration | [12] |
| 10-hydroxycamptothecin | Glucuronic acid | 80-fold increase in solubility | Enzymatic cleavage followed by 1,6-elimination | [12] |
Visualized Workflows and Pathways
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: Nanocarrier-mediated oral drug delivery pathway.
Key Experimental Protocols
1. Protocol: Preparation of Endoperoxide-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.
-
Materials:
-
Natural Endoperoxide (e.g., Artemisinin)
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
-
-
Methodology:
-
Lipid Phase Preparation: Weigh the solid lipid and the endoperoxide compound. Heat them together in a beaker at 5-10°C above the melting point of the lipid until a clear, uniform oil phase is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
Ultrasonication: Immediately subject the pre-emulsion to high-power probe ultrasonication (e.g., 70% amplitude, 15 minutes) to reduce the particle size to the nanometer range. Maintain the temperature throughout this process.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the drug encapsulated.
-
Purification (Optional): Centrifuge or dialyze the SLN suspension to remove excess surfactant and un-encapsulated drug.
-
Characterization: Analyze the formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
2. Protocol: In Vitro Drug Release Study using Dialysis Bag Method
This protocol assesses the rate at which the drug is released from the formulation in a simulated physiological environment.
-
Materials:
-
Endoperoxide-loaded formulation
-
Dialysis membrane (with appropriate molecular weight cut-off, e.g., 12 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4 (or simulated intestinal fluid)
-
Shaking water bath or incubator
-
-
Methodology:
-
Preparation: Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Loading: Accurately pipette a known volume (e.g., 1 mL) of the nanoparticle suspension into the dialysis bag. Securely close both ends.
-
Release: Submerge the sealed bag in a vessel containing a defined volume of release medium (e.g., 100 mL of PBS, pH 7.4). The volume should be sufficient to ensure "sink conditions" (where the concentration of the drug in the medium does not exceed 10% of its saturation solubility).
-
Incubation: Place the entire setup in a shaking water bath maintained at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. Immediately replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
Analysis: Quantify the concentration of the endoperoxide in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
-
3. Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a basic procedure to determine key pharmacokinetic parameters (Cmax, Tmax, AUC).[22] All animal experiments must be conducted in accordance with approved ethical guidelines.
-
Materials:
-
Test animals (e.g., Sprague-Dawley rats, fasted overnight)
-
Dosing gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes or syringes)
-
Centrifuge
-
Validated bioanalytical method
-
-
Methodology:
-
Grouping: Divide animals into groups (e.g., n=6 per group). One group receives the free drug suspension (control), and the other groups receive the test formulations.
-
Dosing: Administer the formulations orally via gavage at a predetermined dose. Record the exact time of administration.
-
Blood Sampling: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dosing), collect blood samples (approx. 100-200 µL) from the tail vein or retro-orbital plexus into heparinized tubes.
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Extract the drug from the plasma samples and quantify the concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time for each group. Use pharmacokinetic software to calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration). Relative bioavailability can be calculated by comparing the AUC of the test formulation to the control.
-
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Pharmacokinetics and pharmacodynamics of endoperoxide antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Artemisinin resistance and malaria elimination: Where are we now? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Design of Drug Delivery Systems Containing Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemiluminescent detection of artemisinin. Novel endoperoxide analysis using luminol without hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods for determination of lipid peroxidation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of food on the bioavailability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. fda.gov [fda.gov]
Technical Support Center: Addressing Inconsistencies in Bioactivity of Natural Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with natural extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of inconsistent bioactivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variations in the bioactivity of different batches of the same natural extract?
A1: Inconsistent bioactivity across different batches of the same natural extract is a frequent issue stemming from several factors. The chemical composition of plants can be influenced by genetic differences, the geographical location of cultivation, and varying environmental conditions such as climate and soil composition.[1][2] The specific time of harvesting and subsequent post-harvest handling and storage conditions also play a critical role in the final phytochemical profile.[2][3][4] To mitigate this, it is crucial to implement robust quality control measures and standardize the entire process from raw material sourcing to final extract production.[2][5][6]
Q2: How does the chosen extraction method impact the bioactivity of my extract?
A2: The extraction method is a critical determinant of the phytochemical profile and, consequently, the bioactivity of a natural product mixture.[7][8] Different methods, such as maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE), have varying efficiencies and selectivities for different types of compounds.[7][9][10] Factors within each method, including the choice of solvent, temperature, pressure, and extraction time, can significantly alter the composition and stability of the bioactive compounds in the final extract.[7][9][11][12] For instance, high temperatures can lead to the degradation of thermolabile compounds.[7][9]
Q3: Can the presence of multiple compounds in an extract lead to inconsistent results?
A3: Yes, the complex nature of natural extracts, which can contain hundreds or thousands of individual compounds, is a major contributor to inconsistent bioactivity.[13] These compounds can interact in synergistic, additive, or antagonistic ways, and the overall biological effect of the extract is a result of these complex interactions.[13] Minor variations in the ratios of these compounds between batches can lead to significant differences in the observed bioactivity.
Q4: What are Pan-Assay Interference Compounds (PAINS) and how can they affect my results?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in high-throughput screening assays, not because of a specific interaction with the biological target, but due to non-specific activities like chemical reactivity, aggregation, or fluorescence interference.[14][15] The presence of PAINS in a natural extract can lead to false-positive results, contributing to irreproducible bioactivity data.[14][15] It is important to perform secondary assays and control experiments to rule out such interferences.
Q5: What are "Invalid Metabolic Panaceas" (IMPs) and how do they relate to inconsistencies in bioactivity?
A5: "Invalid Metabolic Panaceas" (IMPs) is a term used to describe natural products that are frequently reported to have a wide range of biological activities across numerous, often unrelated, assays.[14][15] This apparent broad activity is often due to non-specific mechanisms or assay interference, similar to PAINS. Relying on initial screening data for these compounds without further validation can lead to wasted resources and contribute to the "reproducibility crisis" in preclinical research.[14][16]
Troubleshooting Guides
Guide 1: Inconsistent Bioactivity Between Extract Batches
Problem: You observe significant differences in the biological effect of different batches of the same plant extract in your assays.
Possible Causes & Troubleshooting Steps:
-
Variability in Raw Plant Material:
-
Action: Source your plant material from a single, reputable supplier who can provide information on the geographical origin, harvesting time, and post-harvest processing. If possible, obtain a voucher specimen for botanical authentication.[17]
-
Rationale: The chemical profile of plants is heavily influenced by their genetics, growing conditions, and handling.[1][4][18]
-
-
Inconsistent Extraction Protocol:
-
Action: Strictly standardize your extraction protocol. Document every parameter, including solvent-to-solid ratio, particle size of the plant material, extraction time, temperature, and agitation speed.
-
Rationale: Minor deviations in the extraction process can lead to significant differences in the chemical composition of the extract.[7][9][11]
-
-
Lack of Chemical Standardization:
-
Action: Perform phytochemical profiling for each batch using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[19] Quantify one or more marker compounds to ensure consistency between batches.
-
Rationale: Chemical analysis provides a quantitative measure of the consistency of your extracts.[6][19]
-
Guide 2: Lower-Than-Expected or No Bioactivity
Problem: Your natural extract shows lower bioactivity than reported in the literature or no activity at all.
Possible Causes & Troubleshooting Steps:
-
Degradation of Bioactive Compounds:
-
Action: Review your extraction and storage conditions. Avoid high temperatures and exposure to light and oxygen, which can degrade sensitive compounds.[2] Store extracts at low temperatures in airtight, dark containers.
-
Rationale: Many bioactive compounds are labile and can be easily degraded by heat, light, or oxidation.[2]
-
-
Suboptimal Extraction Method:
-
Action: The chosen solvent may not be optimal for extracting the target bioactive compounds. Experiment with solvents of different polarities. Consider using more advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction, which can improve efficiency.[7][9][10]
-
Rationale: The efficiency of extraction and the types of compounds extracted are highly dependent on the solvent and method used.[20][21]
-
-
Incorrect Plant Part or Harvest Time:
-
Action: Verify that you are using the correct part of the plant (e.g., leaves, root, flower) and that it was harvested at the optimal time for the desired bioactivity, as reported in the literature.
-
Rationale: The concentration of bioactive compounds can vary significantly between different plant parts and throughout the plant's life cycle.[3][22]
-
Data Presentation
Table 1: Impact of Extraction Method on Yield and Bioactivity of Pomegranate By-Products
| Extraction Method | Solvent | Total Phenolics (mg GAE/mg extract) | Total Flavonoids (mg CATE/mg extract) | Antioxidant Activity (IC50, mg/mL) | Antimicrobial Activity (Inhibition Halo, mm) |
| Conventional | EtOH 50% | 0.16–0.73 | - | - | - |
| Sonication-Assisted | EtOH 50% | - | 0.019–0.068 | 0.01–0.20 | 8.7 to 11.4 |
Data summarized from a study on pomegranate by-products, demonstrating that conventional extraction yielded higher total phenolics, while sonication-assisted extraction resulted in higher flavonoid content, antioxidant activity, and antimicrobial potential.[23]
Experimental Protocols
Protocol 1: General Procedure for Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material to a uniform fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.
-
Add a specific volume of the chosen solvent (e.g., 100 mL of 70% ethanol) to achieve a defined solid-to-solvent ratio.
-
Place the flask in an ultrasonic bath.
-
Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Conduct the extraction for a specified time (e.g., 30 minutes) at a controlled temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50 °C).
-
-
Drying and Storage:
-
Dry the concentrated extract to a constant weight, for example, by freeze-drying or in a vacuum oven.
-
Store the dried extract in an airtight, light-protected container at low temperature (e.g., -20 °C).
-
This is a general protocol. The specific parameters (solvent, time, temperature, etc.) should be optimized for each specific plant material and target bioactive compounds.[23][24]
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent bioactivity in natural extracts.
Caption: Key factors influencing the final bioactivity of natural extracts.
Caption: A simplified signaling pathway illustrating potential synergistic or antagonistic effects of extract components.
References
- 1. researchgate.net [researchgate.net]
- 2. masi.eu [masi.eu]
- 3. scielo.br [scielo.br]
- 4. Naturally Complex: Perspectives and Challenges Associated with Botanical Dietary Supplement Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facts about standardization of herbal medicine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Major Phytochemicals: Recent Advances in Health Benefits and Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interactions between Medical Plant-Derived Bioactive Compounds: Focus on Antimicrobial Combination Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 17. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 19. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 20. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wjpmr.com [wjpmr.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. rjptonline.org [rjptonline.org]
Technical Support Center: Enhancing the Selectivity of Cytotoxic Sesquiterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the selectivity of cytotoxic sesquiterpenoids. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Cytotoxicity in Normal Cell Lines
-
Question: My sesquiterpenoid compound shows potent cytotoxicity against cancer cells, but also exhibits high toxicity in my normal (non-cancerous) control cell lines, resulting in a low selectivity index. What are the possible reasons and how can I address this?
-
Answer: High cytotoxicity in normal cells is a common challenge, indicating a narrow therapeutic window. Here are potential causes and troubleshooting steps:
-
Inherent Lack of Selectivity: The native structure of the sesquiterpenoid may target pathways essential for both normal and cancer cell survival.
-
Solution: Structural Modification. Consider synthesizing derivatives. For example, adding amino groups to the α-methylene-γ-lactone moiety can increase solubility and improve selectivity by reducing non-specific binding to biological thiols.
-
-
Off-Target Effects: The compound might be interacting with unintended molecular targets.
-
Solution 1: Dose-Response Analysis. Perform a more detailed dose-response curve to identify a narrower effective concentration range that is toxic to cancer cells but spares normal cells.
-
Solution 2: Target Identification Studies. Employ techniques like proteomics or genetic screening to identify the specific targets of your compound in both cancer and normal cells.
-
-
Poor Bioavailability and Non-Specific Distribution: The compound may have poor solubility, leading to aggregation and non-specific toxicity.
-
Solution: Formulation Strategies. Encapsulate the sesquiterpenoid in a drug delivery system like liposomes or poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This can improve solubility, control release, and potentially enhance targeting to tumor tissues.
-
-
Issue 2: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
-
Question: I am getting high variability in my MTT assay results when testing my sesquiterpenoid. What could be causing this and how can I improve reproducibility?
-
Answer: Variability in MTT assays can arise from several factors. Here’s a checklist of potential issues and solutions:
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method and be precise with your pipetting. Allow cells to adhere and stabilize for 24 hours before adding the compound.
-
-
Compound Solubility: Poorly dissolved compound can lead to uneven exposure in the wells.
-
Solution: Ensure your sesquiterpenoid is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. The final concentration of the vehicle should be consistent across all wells and non-toxic to the cells.
-
-
Incubation Times: Inconsistent incubation times with the compound or the MTT reagent will affect the results.
-
Solution: Standardize all incubation periods. Use a multi-channel pipette for simultaneous addition of reagents where possible.
-
-
Formazan Crystal Dissolution: Incomplete dissolution of the purple formazan crystals is a common source of error.
-
Solution: After adding the solubilization solution (e.g., DMSO or a specialized buffer), ensure complete dissolution by shaking the plate on an orbital shaker for at least 15 minutes. Visually inspect the wells to confirm no crystals remain.
-
-
Issue 3: Difficulty in Interpreting Apoptosis Assay Results
-
Question: My flow cytometry results for Annexin V/Propidium Iodide (PI) staining are ambiguous, with a large population of cells in the Annexin V-positive/PI-positive quadrant. How do I distinguish between late apoptosis and necrosis?
-
Answer: A large double-positive population can indeed be challenging to interpret. Here are some considerations and solutions:
-
Time-Course Experiment: The observed population might be cells that have progressed through apoptosis to secondary necrosis.
-
Solution: Perform a time-course experiment, analyzing cells at earlier time points after treatment. This may allow you to capture a larger population in the early apoptotic stage (Annexin V-positive/PI-negative).
-
-
Mechanism of Cell Death: Your compound may be inducing both apoptosis and necrosis.
-
Solution: Complement your Annexin V/PI assay with other methods. For example, a caspase activity assay (e.g., Caspase-3/7) can confirm the involvement of apoptotic pathways. Western blotting for key apoptosis-related proteins like cleaved PARP or Bax/Bcl-2 can also provide mechanistic insights.
-
-
Experimental Artifacts: Over-trypsinization or harsh cell handling can damage cell membranes, leading to false PI-positive signals.
-
Solution: Handle cells gently. Use a non-enzymatic cell dissociation buffer if possible. Ensure all buffers are at the correct temperature.
-
-
Frequently Asked Questions (FAQs)
1. How can I improve the selectivity of my cytotoxic sesquiterpenoid?
There are three primary strategies to enhance selectivity:
-
Structural Modification: Synthesizing derivatives of the parent compound to alter its physicochemical properties and biological activity. This can involve modifying key functional groups to enhance interactions with cancer-specific targets or reduce off-target effects.
-
Targeted Drug Delivery: Encapsulating the sesquiterpenoid in nanocarriers such as liposomes or nanoparticles. These systems can improve the compound's solubility and bioavailability, and can be further modified with targeting ligands (e.g., antibodies, peptides) to specifically recognize and bind to cancer cells.
-
Combination Therapy: Using the sesquiterpenoid in conjunction with other chemotherapeutic agents. Sesquiterpenoids can sensitize cancer cells to conventional drugs, allowing for lower, less toxic doses of one or both agents. For instance, parthenolide has shown synergistic effects with docetaxel in breast cancer models.[1][2]
2. What is a Selectivity Index (SI) and how is it calculated?
The Selectivity Index (SI) is a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. It is a crucial parameter in the early stages of drug discovery.
-
Calculation: SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells) or SI = CC₅₀ (normal cells) / IC₅₀ (cancer cells)
Where:
-
IC₅₀ (50% inhibitory concentration): The concentration of the compound that inhibits the growth of 50% of the cancer cell population.
-
CC₅₀ (50% cytotoxic concentration): The concentration of the compound that is toxic to 50% of the normal cell population.
-
A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 3 is considered to indicate high selectivity.[3][4]
3. Which signaling pathways are commonly targeted by cytotoxic sesquiterpenoids to induce apoptosis?
Many cytotoxic sesquiterpenoids exert their effects by modulating key signaling pathways that regulate cell survival and apoptosis. Commonly affected pathways include:
-
NF-κB Pathway: Sesquiterpenoids like parthenolide are well-known inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In many cancers, NF-κB is constitutively active and promotes cell survival by upregulating anti-apoptotic genes. Inhibition of this pathway leads to apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some sesquiterpenoids can inhibit key components of this pathway, such as Akt, leading to cell cycle arrest and apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in transmitting extracellular signals to the nucleus to control various cellular processes. Dysregulation of this pathway is common in cancer. Sesquiterpenoids can modulate MAPK signaling to induce apoptosis.
-
p53 Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Some sesquiterpenoids can activate p53, leading to the transcription of pro-apoptotic genes like Bax.
4. What are the main challenges in the clinical development of sesquiterpenoids?
Despite their potent cytotoxic activity, several challenges hinder the clinical translation of sesquiterpenoids:
-
Poor Water Solubility: Many sesquiterpenoids are highly lipophilic, making them difficult to formulate for intravenous administration.
-
Low Bioavailability: Poor solubility and rapid metabolism can lead to low concentrations of the drug reaching the tumor site after oral administration.
-
Off-Target Toxicity: As discussed, some sesquiterpenoids can be toxic to healthy cells, leading to a narrow therapeutic index.
-
Lack of Specific Molecular Targets: For some sesquiterpenoids, the precise molecular mechanisms of action are not fully understood, which can complicate rational drug design and development.
Data Presentation
Table 1: Cytotoxicity and Selectivity of Selected Sesquiterpenoids
| Sesquiterpenoid | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | CC₅₀ / IC₅₀ (µM) | Selectivity Index (SI) |
| Parthenolide | A2058 (Melanoma) | 20 | L929 (Fibroblast) | 27 | 1.35 |
| A549 (Lung) | 4.3 | HUVEC | 2.8 | 0.65 | |
| SiHa (Cervical) | 8.42 ± 0.76 | - | - | - | |
| MCF-7 (Breast) | 9.54 ± 0.82 | - | - | - | |
| Alantolactone | KG1a (AML) | 2.75 | Normal Hematopoietic Cells | 26.37 | 9.6 |
| MDA-MB-231 (Breast) | 13.3 | - | - | - | |
| BT-549 (Breast) | 9.9 | - | - | - | |
| Costunolide | MDA-MB-231 (Breast) | 20-40 | MCF 10A (Normal Breast) | No significant change | >1 (Qualitative) |
| A431 (Skin) | ~0.4-0.8 | HEKn (Normal Skin) | >1 | >1.25-2.5 (Approx.) | |
| Zerumbone | MCF-7 (Breast) | 126.7 µg/ml (~580 µM) | MCF10A (Normal Breast) | Not cytotoxic at IC₅₀ | High |
| HeLa (Cervical) | 11.3 | - | - | - | |
| HepG2 (Liver) | 6.20 µg/ml (~28.4 µM) | WRL-68 (Normal Liver) | Not cytotoxic | High | |
| Artemisinin Derivative (5d) | HepG2 (Liver) | - | L-02 (Normal Liver) | No cytotoxicity | High |
Note: Data is compiled from multiple sources and experimental conditions may vary.[2][5][6][7][8][9][10][11][12][13][14][15]
Table 2: Improvement of Cytotoxicity with Nanoparticle Formulation
| Sesquiterpenoid | Formulation | Cancer Cell Line | IC₅₀ (µM) | Fold Improvement |
| Parthenolide | Free Drug | Panc-1 (Pancreatic) | 39 | - |
| fGn Nanoparticles | Panc-1 (Pancreatic) | 9.5 | 4.1 | |
| Parthenolide | Free Drug | HepG2 (Liver) | 50.89 | - |
| Nanocrystals | HepG2 (Liver) | 33.62 | 1.5 | |
| Eremantholide C | Liposomal | Caco-2 (Colon) | 0.28 | - |
| Goyazensolide | Liposomal | Caco-2 (Colon) | 0.96 | - |
Note: This table illustrates the potential of nanocarriers to enhance the cytotoxic potency of sesquiterpenoids. Data compiled from multiple sources.[16]
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the sesquiterpenoid compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as required and harvest approximately 1 x 10⁶ cells.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing. Fix on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale to determine the DNA content and cell cycle distribution (G0/G1, S, G2/M phases).
Visualizations
Caption: Workflow for improving and evaluating the selectivity of cytotoxic sesquiterpenoids.
Caption: Inhibition of the canonical NF-κB signaling pathway by sesquiterpenoids.
References
- 1. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 2. Synthesis and evaluation of cytotoxic activities of artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in silico evaluation of NF-κB targeted costunolide action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zerumbone mediates apoptosis and induces secretion of proinflammatory cytokines in breast carcinoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alantolactone selectively ablates acute myeloid leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parthenolide Inhibits Tumor Cell Growth and Metastasis in Melanoma A2058 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Emerging Potential of Parthenolide Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of pharmaceuticals, biologics, and chemical reagents during storage.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments related to sample and reagent degradation.
Issue: My compound is degrading despite being stored at the recommended temperature.
Possible Causes and Solutions:
-
Question: Have you considered the impact of humidity?
-
Answer: High humidity can lead to hydrolytic degradation of susceptible compounds, such as those containing ester or amide functional groups.[1][2][3] Ensure that the storage environment has a controlled relative humidity, ideally not exceeding 65%.[4] For highly sensitive materials, consider using desiccants in the storage container.[5]
-
-
Question: Is your compound sensitive to light?
-
Question: Could oxidation be the culprit?
-
Question: Have you experienced temperature fluctuations?
-
Answer: Even brief deviations from the recommended storage temperature can accelerate degradation.[6] Ensure your storage equipment (refrigerators, freezers) maintains a stable temperature and has a reliable temperature monitoring system with alarms.[6][8] Avoid storing samples in freezer doors where temperature fluctuations are more common.[9]
-
Issue: I am observing precipitation in my protein/antibody solution after thawing.
Possible Causes and Solutions:
-
Question: How many times has the sample been freeze-thawed?
-
Question: What was the freezing rate?
-
Answer: The rate of freezing can impact the stability of biologics. Controlled-rate freezers can provide consistency and prevent damage to the product.[8]
-
-
Question: Is a cryoprotectant included in the storage buffer?
-
Question: Is the antibody an IgG3 isotype?
-
Answer: Antibodies of the IgG3 isotype have a tendency to form aggregates upon thawing and should ideally be stored at 4°C.[11]
-
Issue: My chemical reagent is not performing as expected in my assay.
Possible Causes and Solutions:
-
Question: Has the reagent expired?
-
Answer: Always check the expiration date provided by the manufacturer. Using expired reagents can lead to unreliable and inaccurate experimental results.[14]
-
-
Question: How was the reagent stored after opening?
-
Question: Was the reagent exposed to contaminants?
-
Answer: Contamination can render a reagent unreliable. Use clean spatulas and pipette tips when handling reagents to prevent cross-contamination.[16]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the storage and stability of laboratory materials.
Q1: What are the main environmental factors that cause degradation?
A1: The primary environmental factors that contribute to the degradation of pharmaceuticals, biologics, and chemical reagents are temperature, humidity, light, and air (oxygen).[4] Each of these factors can initiate or accelerate chemical and physical degradation processes.[18]
Q2: What are the common chemical degradation pathways?
A2: The most common chemical degradation pathways are:
-
Hydrolysis: The breakdown of a substance by reaction with water. This is a major degradation pathway for compounds with functional groups like esters, amides, and lactams.[1][2][19]
-
Oxidation: The loss of electrons from a molecule, often initiated by exposure to oxygen, light, or heat.[1][2][3]
-
Photolysis: Degradation caused by exposure to light energy, which can break chemical bonds.[1][2][3]
-
Thermal Degradation: The breakdown of a compound due to exposure to high temperatures.[1]
Q3: How should I determine the appropriate storage conditions for a new compound?
A3: The appropriate storage conditions should be determined through stability testing.[20] This involves subjecting the compound to a variety of environmental conditions (e.g., different temperatures, humidity levels, and light exposures) over time and monitoring for any changes in its physical, chemical, and biological properties.[21]
Q4: What is the difference between "shelf life" and "expiration date"?
A4: "Shelf life" is the period during which a product is expected to remain stable and effective when stored under recommended conditions.[14] The "expiration date" is the date set by the manufacturer beyond which the quality and stability of the product are no longer guaranteed.[14][22]
Q5: Are expired drugs and reagents always unusable?
A5: While it is generally not recommended to use expired materials, a drug does not necessarily become unfit for consumption the day after its expiration date if stored under ideal conditions.[4] However, for drugs that require precise dosing or risk becoming toxic, expiration dates should be strictly followed.[4] For laboratory reagents, using expired products can compromise the integrity and reliability of experimental data.[14]
Data Presentation
Table 1: Recommended Storage Conditions for Different Product Types
| Product Type | Temperature Range | Humidity | Light Protection | Additional Considerations |
| Ambient Pharmaceuticals | 15°C to 25°C (or up to 30°C depending on climate)[6] | < 65% RH[4] | As required | Keep in original, sealed containers.[4] |
| Cool Chain Products (e.g., some insulins) | 8°C to 15°C[6] | Controlled | As required | Monitor temperature closely. |
| Cold Chain Products (e.g., vaccines, biologics) | 2°C to 8°C[6] | Controlled | Protect from light.[9] | Avoid freezing.[4] Do not store in refrigerator doors.[9] |
| Frozen Biologics (e.g., some antibodies, enzymes) | -20°C or -80°C[8][23] | N/A | Protect from light.[12] | Aliquot to avoid freeze-thaw cycles.[11] Use cryoprotectants.[12] |
| Ultra-Low/Cryogenic Biologics (e.g., cell therapies) | -80°C to -185°C[8] | N/A | Protect from light. | Requires specialized freezers or dewars.[8] |
| Light-Sensitive Chemicals | As per manufacturer's recommendation | As per manufacturer's recommendation | Store in opaque or amber containers.[6][14] | |
| Hygroscopic Chemicals | As per manufacturer's recommendation | Store in a dry environment with desiccants. | As required | Keep containers tightly sealed. |
Table 2: ICH Stability Testing Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Source: ICH Q1A(R2) Guideline[20] |
Experimental Protocols
Protocol 1: General Stability Testing of a New Drug Substance
Objective: To evaluate the stability of a new drug substance under various environmental conditions to establish a re-test period and recommend storage conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of the drug substance for the study.
-
Container Closure System: Store the samples in the proposed commercial packaging or a container that simulates it.
-
Storage Conditions: Place the samples in stability chambers set to the conditions outlined in the ICH guidelines (see Table 2).
-
Testing Frequency:
-
Analytical Tests: At each time point, test the samples for attributes susceptible to change, which may include:
-
Data Analysis: Analyze the data to identify any degradation trends and establish a re-test period during which the drug substance is expected to remain within its specifications.
Protocol 2: Forced Degradation (Stress Testing) Study
Objective: To identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of the analytical methods.[21]
Methodology:
-
Sample Preparation: Prepare solutions or suspensions of the drug substance.
-
Stress Conditions: Subject the samples to a variety of stress conditions more severe than those used in accelerated stability testing.[21] These typically include:
-
Acid Hydrolysis: e.g., 0.1 N HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 N NaOH at elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., 60°C.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique (e.g., HPLC) to separate and quantify the drug substance and any degradation products.
-
Mass Balance: Ensure that the decrease in the amount of the drug substance is balanced by the formation of degradation products to account for all material.[25]
Visualizations
Caption: Troubleshooting workflow for identifying the cause of sample degradation.
References
- 1. qingmupharm.com [qingmupharm.com]
- 2. moravek.com [moravek.com]
- 3. biofargo.com [biofargo.com]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. hfswitzerland.ch [hfswitzerland.ch]
- 7. revolutionized.com [revolutionized.com]
- 8. yourway.com [yourway.com]
- 9. Storage of Biologic Medication and Why it Matters — Finic Health [finichealth.com]
- 10. Antibody Storage and Antibody Shelf Life [labome.com]
- 11. abcam.cn [abcam.cn]
- 12. news-medical.net [news-medical.net]
- 13. k2sci.com [k2sci.com]
- 14. Atom Scientific Ltd | News | Safe, Accurate Labs: Chemical Reagent Storage [atomscientific.com]
- 15. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 16. Strategies for getting the longest use out of reagents and accessories | FUJIFILM Wako [wakopyrostar.com]
- 17. Why do your chemicals deteriorate so quickly_ [uhplcslab.com]
- 18. Pharmaceutical Degradation | PPTX [slideshare.net]
- 19. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 20. gmpinsiders.com [gmpinsiders.com]
- 21. Stability testing protocols | PPTX [slideshare.net]
- 22. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 23. precisionantibody.com [precisionantibody.com]
- 24. japsonline.com [japsonline.com]
- 25. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Signal Overlap in Bisabolane Structures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bisabolane-type sesquiterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR analysis, with a specific focus on resolving signal overlap.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your NMR experiments with bisabolane structures.
Question: My 1H NMR spectrum of a bisabolane derivative shows a crowded region of overlapping methylene and methine signals in the aliphatic region (approx. 1.0-2.5 ppm). How can I resolve these signals to assign the structure confidently?
Answer:
Signal overlap in the aliphatic region is a common challenge with bisabolane scaffolds due to the presence of multiple CH and CH2 groups in similar chemical environments.[1] To resolve this, a combination of 2D NMR experiments is highly recommended.[2][3]
Recommended Action Plan:
-
Run a 2D COSY (Correlation Spectroscopy) Experiment: This will help identify which protons are coupled to each other, allowing you to trace out the spin systems within the molecule. Even with overlap, cross-peaks in the COSY spectrum can reveal connectivities.
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment correlates each proton to the carbon it is directly attached to.[4][5] This is extremely powerful for resolving overlap, as it spreads the proton signals out in a second dimension based on the carbon chemical shifts.[6] Protons that overlap in the 1D spectrum will often be attached to carbons with different chemical shifts, and will therefore appear as distinct cross-peaks in the HSQC spectrum.
-
Perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This experiment shows correlations between protons and carbons that are two or three bonds away.[4][5] This is crucial for piecing together the different spin systems identified in the COSY and for connecting quaternary carbons to the rest of the structure.
dot
Caption: Troubleshooting workflow for resolving overlapping aliphatic signals.
Question: The methyl signals in my bisabolane sample are overlapping. How can I differentiate them?
Answer:
Bisabolane structures often contain several methyl groups (e.g., on the cyclohexane ring and the side chain) which may have very similar chemical shifts.
Recommended Action Plan:
-
Optimize Shimming and Use a High-Field Magnet: Ensure the spectrometer is well-shimmed to achieve the best possible resolution. If available, using a higher field NMR instrument (e.g., 600 MHz or higher) will increase the chemical shift dispersion and may resolve the overlapping signals.
-
Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[7] Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6, or methanol-d4) can alter the relative positions of the methyl signals, potentially resolving the overlap.
-
Use 2D HMBC: Even if the proton signals overlap, the methyl groups are likely bonded to different carbons. An HMBC experiment will show correlations from the methyl protons to adjacent carbons, allowing you to distinguish them based on their connectivity. For example, a methyl group on the cyclohexane ring will show different HMBC correlations than a methyl group on the aliphatic side chain.
dot
References
- 1. youtube.com [youtube.com]
- 2. NMR and ESIMS data for bisabolane-type sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
Unambiguous Structural Verification: A Comparative Guide to Analytical Techniques for Natural Product Elucidation
In the field of drug discovery and natural product chemistry, the precise determination of a molecule's three-dimensional structure is a critical step. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with other widely used spectroscopic techniques. While the focus is on the validation of complex natural products, such as the hypothetical 1,4-Epidioxybisabola-2,10-dien-9-one, the principles and data presented are broadly applicable to a wide range of small organic molecules.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of electron density within a crystal.[1][2] This allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and stereochemistry, including the absolute configuration of chiral molecules.[3] For this reason, it is often considered the ultimate method for structural validation.[4][5]
Key Advantages:
-
Provides a complete and unambiguous 3D structure.[4]
-
Determines absolute stereochemistry.[3]
-
High accuracy and precision.[1]
Limitations:
-
Requires a high-quality single crystal of sufficient size (typically >0.1 mm).[1][3]
-
Crystallization can be a major bottleneck, as many natural products are difficult to crystallize.[5]
-
The crystal structure represents a static state and may not fully represent the molecule's conformation in solution.
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a molecular structure by X-ray crystallography involves several key steps:
-
Crystallization: The first and often most challenging step is to grow a single crystal of the compound of interest that is of suitable quality and size.[1] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of spots of varying intensity.[1][2]
-
Structure Solution: The diffraction data is used to calculate an electron density map of the molecule. This initial map is then used to build a preliminary model of the structure.
-
Structure Refinement: The initial model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions and other parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.[2]
-
Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.
References
- 1. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 5. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Bisabolane Sesquiterpenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of various bisabolane sesquiterpenoids against cancer cell lines, supported by experimental data. This document summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds for potential therapeutic applications.
Bisabolane sesquiterpenoids, a diverse class of natural products, have garnered significant interest in oncology research due to their demonstrated cytotoxic effects against various cancer cell lines. This guide aims to provide a comparative analysis of their in vitro efficacy, drawing upon published experimental data.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several bisabolane sesquiterpenoids against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as incubation times and assay methods.
| Bisabolane Sesquiterpenoid | Cancer Cell Line | IC50 Value | Reference |
| β-Bisabolene | 4T1 (Murine Breast Cancer) | 48.99 µg/mL | [1][2] |
| MCF-7 (Human Breast Cancer) | 66.91 µg/mL | [1][2] | |
| MDA-MB-231 (Human Breast Cancer) | 98.39 µg/mL | [1][2] | |
| SKBR3 (Human Breast Cancer) | 70.62 µg/mL | [1][2] | |
| BT474 (Human Breast Cancer) | 74.3 µg/mL | [1][2] | |
| 3,6-Epidioxy-1,10-bisaboladiene | K562 (Human Chronic Myelogenous Leukemia) | 9.1 µM | [3] |
| LNCaP (Human Prostate Carcinoma) | 23.4 µM | [3] | |
| α-Curcumene | K562 (Human Chronic Myelogenous Leukemia) | >91 µM (>10x IC50 of 3,6-Epidioxy-1,10-bisaboladiene) | [3] |
| LNCaP (Human Prostate Carcinoma) | >234 µM (>10x IC50 of 3,6-Epidioxy-1,10-bisaboladiene) | [3] | |
| Aspertenol A (Compound 1) | A549 (Human Lung Carcinoma) | 43.5 µM | [4] |
| K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 µM (range for active compounds) | [4] | |
| Compound 3 (from A. tennesseensis) | K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 µM (range for active compounds) | [4] |
| Compound 4 (from A. tennesseensis) | A549 (Human Lung Carcinoma) | 70.2 µM | [4] |
| K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 µM (range for active compounds) | [4] | |
| Compound 6 (from A. tennesseensis) | K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 µM (range for active compounds) | [4] |
| Compound 7 (from A. tennesseensis) | K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 µM (range for active compounds) | [4] |
| Compound 9 (from A. tennesseensis) | A549 (Human Lung Carcinoma) | 61.1 µM | [4] |
| K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 µM (range for active compounds) | [4] |
Mechanisms of Cytotoxicity: Induction of Apoptosis
A primary mechanism by which bisabolane sesquiterpenoids exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Several studies have indicated the involvement of key signaling pathways in this process.
For instance, the cytotoxicity of β-bisabolene in breast cancer cells has been attributed to the induction of apoptosis, as evidenced by Annexin V-propidium iodide staining and the activation of caspase-3/7.[1][2] Similarly, 3,6-Epidioxy-1,10-bisaboladiene has been shown to induce hallmarks of apoptosis, such as DNA fragmentation and chromatin condensation, in K562 leukemia cells.[3] The cytotoxic activity of this compound was found to be significantly more potent than its analogue, α-curcumene , which lacks the endoperoxide moiety, highlighting the structural importance of this functional group for its anti-tumor activity.[3]
Signaling Pathways
The induction of apoptosis by bisabolane sesquiterpenoids often involves the modulation of complex intracellular signaling cascades. The diagram below illustrates a generalized apoptotic signaling pathway that can be triggered by these compounds.
Experimental Protocols
The following section outlines a generalized workflow for assessing the cytotoxicity of bisabolane sesquiterpenoids. Specific parameters such as cell density, compound concentration, and incubation time should be optimized for each experimental setup.
General Experimental Workflow for Cytotoxicity Assessment
Detailed Methodologies
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.[5]
2. Compound Preparation and Treatment:
-
Bisabolane sesquiterpenoids are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the test compounds or vehicle control (DMSO).
3. Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [5][6][7]
-
Following the incubation period with the test compound, MTT solution is added to each well and incubated for a further 2-4 hours.
-
Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6]
-
A solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[7]
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7]
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
CCK-8 (Cell Counting Kit-8) Assay: [4]
-
After the treatment period, CCK-8 solution, which contains a water-soluble tetrazolium salt (WST-8), is added to each well.[8][9]
-
Viable cells reduce WST-8 to a water-soluble formazan dye.[8]
-
This method is generally considered to have higher sensitivity and lower cytotoxicity than the MTT assay.[9]
-
4. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining: [10][11]
-
Cells are treated with the bisabolane sesquiterpenoid for the desired time.
-
Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).[12]
-
Cells are resuspended in Annexin V binding buffer.[10]
-
Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.[12]
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Conclusion
The available data suggest that bisabolane sesquiterpenoids represent a promising class of natural products with significant cytotoxic activity against a range of cancer cell lines. Their ability to induce apoptosis through various signaling pathways underscores their potential as lead compounds for the development of novel anticancer agents. Further research, particularly direct comparative studies under standardized conditions and in vivo investigations, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational overview to support such ongoing research efforts.
References
- 1. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxicity of Indonesian stingless bee products against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. apexbt.com [apexbt.com]
- 10. bosterbio.com [bosterbio.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potential of Bisabolane Sesquiterpenoids: A Comparative Analysis
For Immediate Release
A comprehensive review of recent experimental data reveals significant variations in the anti-inflammatory efficacy of different bisabolane-type sesquiterpenoids. This guide provides a comparative analysis of their effects on key inflammatory mediators and pathways, offering valuable insights for researchers and drug development professionals in the field of inflammation therapeutics.
Bisabolane sesquiterpenoids, a class of natural compounds found in various plant and marine sources, have garnered considerable attention for their diverse pharmacological activities, particularly their anti-inflammatory properties.[1] This comparison guide synthesizes findings from multiple studies to provide a clear overview of the anti-inflammatory effects of various bisabolanes, with a focus on their impact on nitric oxide (NO) production and the underlying signaling pathways.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potency of different bisabolane derivatives has been quantified in numerous studies, primarily through the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW 264.7. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for a range of bisabolanes, providing a direct comparison of their efficacy.
| Bisabolane Derivative | Source | Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| α-Bisabolol | - | IL-6 Inhibition | 3T3 | EC50: >50 µg/mL (converted from EC50 of β-bisabolol) | [2] |
| β-Bisabolol | Cotton Gin Trash | IL-6 Inhibition | 3T3 | EC50: 4.3 µg/mL | [2] |
| Compound from C. longa | Curcuma longa | NO Production | RAW 264.7 | EC50: 55.40 ± 14.01 | [3] |
| Dicyclic Compound from C. longa | Curcuma longa | NO Production | RAW 264.7 | IC50: 25.5 | [4][5] |
| Morincitrinoid A | Morinda citrifolia | NO Production | RAW 246.7 | IC50: 0.98 ± 0.07 | [6] |
| Bisabolane Analog 2 | Morinda citrifolia | NO Production | RAW 246.7 | IC50: 2.15 ± 0.09 | [6] |
| Bisabolane Analog 3 | Morinda citrifolia | NO Production | RAW 246.7 | IC50: 3.28 ± 0.12 | [6] |
| Bisabolane Analog 4 | Morinda citrifolia | NO Production | RAW 246.7 | IC50: 4.51 ± 0.15 | [6] |
| Bisabolane Analog 5 | Morinda citrifolia | NO Production | RAW 246.7 | IC50: 5.76 ± 0.18 | [6] |
| Bisabolane Analog 6 | Morinda citrifolia | NO Production | RAW 246.7 | IC50: 6.32 ± 0.11 | [6] |
| Clausemargic A | Clausena sanki | NO Production | RAW 264.7 | Comparable to Hydrocortisone | [7] |
| Penicibisabolane G | Penicillium citrinum | NO Production | RAW 264.7 | >50% inhibition at 20 µM | [8] |
| Known Analog 13 | Penicillium citrinum | NO Production | RAW 264.7 | >50% inhibition at 20 µM | [8] |
| Asperbisabolane G | Aspergillus sydowii | NO Secretion | BV-2 | >45% inhibition at 10 µM | |
| Asperbisabolane M | Aspergillus sydowii | NO Secretion | BV-2 | >45% inhibition at 10 µM | |
| Known Analog 25 | Aspergillus sydowii | NO Secretion | BV-2 | >45% inhibition at 10 µM | |
| Known Analog 26 | Aspergillus sydowii | NO Secretion | BV-2 | >45% inhibition at 10 µM | |
| Known Analog 27 | Aspergillus sydowii | NO Secretion | BV-2 | >45% inhibition at 10 µM | |
| Bisacurone D | Curcuma longa | NO Production | RAW 264.7 | Moderate Inhibition | [9] |
| Bisacurone E | Curcuma longa | NO Production | RAW 264.7 | Moderate Inhibition | [9] |
Key Experimental Protocols
The evaluation of the anti-inflammatory effects of bisabolanes typically involves in vitro cell-based assays. A standard experimental workflow is outlined below.
1. Cell Culture and Seeding:
-
Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
2. Treatment with Bisabolanes and LPS:
-
The culture medium is replaced with fresh medium containing various concentrations of the test bisabolane compounds.
-
After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (e.g., at a final concentration of 1 µg/mL) to induce an inflammatory response. Control groups include cells treated with vehicle only, LPS only, and a positive control anti-inflammatory agent.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-8): The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in the culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Signaling Pathways in Bisabolane-Mediated Anti-Inflammation
The anti-inflammatory effects of bisabolane sesquiterpenoids are often attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most prominent pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/NF-κB signaling cascade.
NF-κB and MAPK Signaling Pathways
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the MAPK and NF-κB pathways. The MAPK pathway involves a series of protein kinases that ultimately leads to the activation of the transcription factor AP-1. The NF-κB pathway is triggered by the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus. Both AP-1 and NF-κB are critical transcription factors that upregulate the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[10] Several bisabolane-type sesquiterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins and preventing the nuclear translocation of NF-κB.[10]
PI3K/Akt/NF-κB Signaling Pathway
The PI3K/Akt pathway is another crucial regulator of inflammation. Activation of this pathway can lead to the subsequent activation of the NF-κB pathway.[11] Some bisabolane compounds, such as amygdanoid E from Vernonia amygdalina, have been found to suppress the expression of iNOS and COX-2 by inhibiting the PI3K/Akt/NF-κB signaling pathway.[11][12]
Concluding Remarks
The presented data highlights the significant potential of bisabolane sesquiterpenoids as anti-inflammatory agents. However, their efficacy varies considerably depending on their specific chemical structure. Compounds like morincitrinoid A have demonstrated particularly potent inhibitory effects on NO production. The primary mechanisms of action appear to involve the downregulation of the NF-κB and MAPK signaling pathways, and in some cases, the PI3K/Akt pathway. Further comparative studies are warranted to fully elucidate the structure-activity relationships of this promising class of natural compounds and to identify the most promising candidates for future drug development.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 5. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisabolane-type sesquiterpenoids with potential anti-inflammatory and anti-HIV activities from the stems and leaves of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisabolane sesquiterpenes from Clausena sanki with their potential anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two pairs of bisabolane sesquiterpenoid stereoisomers, bisacurone D-G, from the rhizome of Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. carmellcosmetics.com [carmellcosmetics.com]
- 11. Bisabolane-type sesquiterpenes from Vernonia amygdalina: Absolute configuration and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Validating In Vitro Findings with In Vivo Models
In the landscape of drug discovery and development, the journey from a promising compound in a petri dish to a life-changing therapeutic is fraught with challenges. A critical juncture in this journey is the validation of in vitro findings in living organisms, or in vivo models. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this essential process, offering experimental data, detailed methodologies, and visual representations of key biological pathways to facilitate a smoother transition from bench to bedside.
The disconnect between promising in vitro results and their successful translation to in vivo efficacy is a significant hurdle in pharmaceutical research.[1] While in vitro assays offer cost-effective, high-throughput screening of potential drug candidates, they often fail to replicate the complex physiological environment of a living organism.[1][2][3] This can lead to false positives, where compounds appear effective in a simplified system but fail to deliver therapeutic benefits in a more complex biological context.[2] The success rate of drugs in development remains low, largely due to a lack of efficacy in target patient populations, underscoring the importance of robust in vitro to in vivo translation.[1]
This guide will explore the methodologies and data that underpin the successful validation of in vitro findings, with a focus on providing practical, data-driven insights.
Comparative Efficacy: In Vitro vs. In Vivo Models
A primary goal of preclinical research is to determine if the biological effects of a compound observed in vitro are reproducible in vivo. The following tables present a compilation of experimental data from various studies, comparing the efficacy of therapeutic agents in both settings.
Table 1: Comparison of Anti-Cancer Agent Efficacy in 2D In Vitro vs. Xenograft In Vivo Models
| Compound | Cancer Type | In Vitro Model | In Vitro IC50 (µM) | In Vivo Model | In Vivo Outcome (Tumor Growth Inhibition %) | Reference |
| Erlotinib | Penile Squamous Cell Carcinoma | 2D Cell Culture | 1.5 | PDX Mouse Model | 99% | [4] |
| Cediranib | Merkel Cell Carcinoma | 2D Cell Culture | 0.8 | PDX Mouse Model | 80% | [4] |
| Entinostat | Merkel Cell Carcinoma | 2D Cell Culture | >10 | PDX Mouse Model | 86% | [4] |
| Ipatasertib + Selumetinib | Breast Cancer | 3D Spheroids | Not Reported | PDX Mouse Model | Less effective than predicted by in vitro | [4] |
Table 2: Comparison of Gene Expression in Different Cancer Model Systems
| Culture Condition | Upregulated Biological Processes | Reference |
| 2D Monolayer | Proliferation, cell cycle progression, protein synthesis | [5] |
| 3D Spheroid | Extracellular matrix remodeling, adhesion, differentiation, hypoxia-induced gene expression | [5][6] |
| In Vivo (Allograft) | Cell migration, inflammatory response, angiogenesis | [5] |
These tables highlight that while there can be a correlation between in vitro and in vivo results, it is not always a direct one-to-one relationship. Notably, 3D in vitro models, such as spheroids, often better recapitulate the in vivo tumor microenvironment compared to traditional 2D cell cultures, leading to more predictive results.[5][6]
Experimental Protocols: Methodologies for Validation
The successful validation of in vitro findings relies on the rigorous application of well-defined experimental protocols. Below are detailed methodologies for key experiments commonly used in this process.
Cell Viability and Proliferation Assays (In Vitro)
-
Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Method (MTT Assay):
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
-
Tumor Xenograft Model (In Vivo)
-
Objective: To evaluate the anti-tumor efficacy of a drug in a living organism.
-
Method:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer the test compound or vehicle control to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) as a percentage.
-
Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To determine the effect of a compound on the protein expression and activation of key signaling pathways.
-
Method:
-
Treat cells (in vitro) or collect tumor tissue (in vivo) after treatment with the compound.
-
Lyse the cells or tissue to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software.
-
Visualizing the Molecular Mechanisms: Signaling Pathways and Workflows
Understanding the underlying molecular mechanisms is crucial for interpreting the translation from in vitro to in vivo models. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involved in this process.
Caption: A typical workflow for validating in vitro findings in vivo.
Caption: The PI3K/AKT/mTOR pathway is crucial in cancer.
Caption: The MAPK/ERK pathway regulates cell processes.
Conclusion
The validation of in vitro findings with in vivo models is a cornerstone of successful drug development. While in vitro assays provide essential initial data, they are a simplified representation of a complex biological system.[1] A comprehensive approach that integrates data from both in vitro and in vivo models, supported by robust experimental protocols and a deep understanding of the underlying molecular pathways, is critical for making informed decisions and ultimately, for advancing novel therapeutics to the clinic. The use of more physiologically relevant in vitro models, such as 3D cultures and organ-on-a-chip systems, holds promise for improving the predictive power of preclinical studies and bridging the gap between the laboratory and the patient.[6][7]
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
- 3. blog.biobide.com [blog.biobide.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In Vitro Tumor Models: Advantages, Disadvantages, Variables, and Selecting the Right Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
A Researcher's Guide to Cross-Referencing Spectroscopic Data for Bisabolane Identification
For researchers, scientists, and drug development professionals, the accurate identification of sesquiterpenoids like bisabolane is crucial for ensuring the quality, efficacy, and safety of natural products and therapeutic agents. This guide provides a comprehensive comparison of the spectroscopic data for bisabolane and its common isomers, offering a practical framework for confident identification. By cross-referencing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, researchers can effectively distinguish between these closely related compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for bisabolane and its common isomers, α-bisabolene, β-bisabolene, and γ-bisabolene. This side-by-side comparison highlights the subtle yet critical differences that enable accurate identification.
Table 1: 1H NMR Spectroscopic Data (δ, ppm)
| Proton | Bisabolane | α-Bisabolene | β-Bisabolene | γ-Bisabolene |
| CH3 (C1) | ~0.8-0.9 | ~1.6 | ~1.6 | ~1.6 |
| CH3 (C7) | ~0.8-0.9 | ~1.6 | ~1.6 | ~1.6 |
| CH3 (C11) | ~0.8-0.9 | ~1.6 | ~1.6 | ~1.6 |
| Vinyl-H | N/A | ~5.1-5.4 | ~4.6-4.7 | ~5.3 |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.
Table 2: 13C NMR Spectroscopic Data (δ, ppm)
| Carbon | Bisabolane | α-Bisabolene | β-Bisabolene | γ-Bisabolene |
| C1 | ~30-40 | ~131 | ~145 | ~134 |
| C7 | ~30-40 | ~124 | ~120 | ~124 |
| C11 | ~20-30 | ~25 | ~23 | ~25 |
| Olefinic C | N/A | ~120-135 | ~109, 149 | ~120, 135 |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.
Table 3: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M+) | Key Fragment Ions |
| Bisabolane | 210 | 195, 125, 109, 95, 81, 69, 55, 41 |
| α-Bisabolene | 204 | 189, 161, 133, 119, 109, 93, 81, 69, 41 |
| β-Bisabolene | 204 | 189, 161, 133, 119, 109, 93, 81, 69, 41[1][2][3] |
| γ-Bisabolene | 204 | 189, 161, 133, 119, 109, 93, 81, 69, 41 |
Table 4: Infrared (IR) Spectroscopy Data (cm-1)
| Functional Group | Bisabolane | α-Bisabolene | β-Bisabolene | γ-Bisabolene |
| C-H stretch (alkane) | ~2850-2960 | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C=C stretch (alkene) | N/A | ~1670 | ~1650, 888 | ~1670 |
Experimental Protocols
Accurate data acquisition is fundamental to successful compound identification. The following are generalized protocols for the key spectroscopic techniques used in the analysis of bisabolane and other terpenes.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH2, and CH3 groups.
-
-
2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable for establishing connectivity.[4]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane, ethyl acetate).[5]
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for terpene analysis.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at 60°C and ramp up to 240°C.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Data Acquisition: Scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).
-
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra to reference libraries (e.g., NIST, Wiley) and authentic standards.[6][7]
3. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl4) and place it in a solution cell.
-
ATR (Attenuated Total Reflectance): Place a drop of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm-1).
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Logical Workflow for Identification
The following diagram illustrates a systematic approach to identifying an unknown compound by cross-referencing its spectroscopic data with that of known standards like bisabolane.
By following this structured approach and utilizing the comparative data provided, researchers can significantly enhance the accuracy and efficiency of bisabolane identification, contributing to the advancement of natural product research and drug development.
References
- 1. Beta-Bisabolene | C15H24 | CID 10104370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Bisabolene [webbook.nist.gov]
- 3. β-Bisabolene [webbook.nist.gov]
- 4. NMR and ESIMS data for bisabolane-type sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
A Comparative Guide to the Mechanisms of Action of Cytotoxic Drugs
This guide provides a detailed comparison of the primary mechanisms of action for several major classes of cytotoxic drugs used in cancer therapy. It is intended for researchers, scientists, and drug development professionals. The information is supported by summaries of common experimental protocols used to assess cytotoxicity and includes visualizations of key pathways and workflows.
Comparison of Cytotoxic Drug Mechanisms
The following table summarizes the core mechanisms, molecular targets, and cell cycle specificity of four major classes of cytotoxic agents.
| Drug Class | Mechanism of Action | Primary Molecular Target | Cell Cycle Phase Specificity | Examples |
| Alkylating Agents | Covalently add alkyl groups to DNA, leading to the formation of DNA cross-links. This damages the DNA, preventing its replication and transcription, which ultimately triggers apoptosis.[1][2][3][4] | DNA (specifically, the N7 position of guanine) | Non-specific; effective in all phases of the cell cycle.[4][5][6] | Cyclophosphamide, Cisplatin, Carmustine, Temozolomide.[1][7] |
| Antimetabolites | Structurally similar to natural metabolites, they interfere with the synthesis of nucleic acids (DNA and RNA). They can inhibit enzymes essential for nucleotide production or be incorporated into DNA/RNA as fraudulent bases, leading to cell death.[8][9][10] | Enzymes in nucleotide synthesis (e.g., Dihydrofolate Reductase, Thymidylate Synthase).[6][10] | S-phase specific, as they primarily target DNA synthesis.[5][6][9] | Methotrexate, 5-Fluorouracil, Gemcitabine, Cytarabine.[9] |
| Topoisomerase Inhibitors | Interfere with the action of topoisomerase enzymes (Topoisomerase I or II), which are crucial for managing DNA topology during replication.[11] These drugs stabilize the transient DNA-enzyme complex, leading to DNA strand breaks and subsequent apoptosis.[12][13][14][15] | Topoisomerase I or Topoisomerase II enzymes.[14] | Primarily active during the S and G2 phases when DNA replication and segregation occur. | Topoisomerase I: Irinotecan, Topotecan.[11][13] Topoisomerase II: Etoposide, Doxorubicin.[7][11][13] |
| Microtubule Inhibitors | Disrupt the dynamics of microtubules, which are essential components of the mitotic spindle required for cell division.[16] Some agents prevent microtubule polymerization, while others prevent their depolymerization, both leading to mitotic arrest and apoptosis.[17][18] | Tubulin (the protein subunit of microtubules).[19] | M-phase specific, as they directly interfere with mitosis.[17] | Vinca Alkaloids (destabilizers): Vincristine, Vinblastine.[5][17] Taxanes (stabilizers): Paclitaxel, Docetaxel.[5][17] |
Signaling Pathway Diagrams
The following diagrams illustrate the general mechanism of action for each class of cytotoxic drugs.
Caption: Workflow of Alkylating Agent-induced cytotoxicity.
Caption: Antimetabolites disrupt nucleotide and nucleic acid synthesis.
Caption: Topoisomerase inhibitors create permanent DNA breaks.
Caption: Microtubule inhibitors disrupt mitotic spindle function.
Key Experimental Protocols
The cytotoxic effects of these drugs are commonly quantified using a variety of in vitro assays. Below are detailed methodologies for three fundamental experiments.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[20][21][22] The amount of formazan produced is proportional to the number of living cells.[21]
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cytotoxic drug and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution (typically 5 mg/ml in PBS) to each well to a final concentration of 0.5 mg/ml and incubate for 3-4 hours at 37°C.[20]
-
Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the insoluble purple formazan crystals.[20]
-
Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[20] The absorbance is directly proportional to the number of viable cells.
-
Caption: A typical workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)
-
Principle: This flow cytometry-based assay identifies cells in the early and late stages of apoptosis. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23][24] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these cells.[24] A vital dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, is used to distinguish early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[23][24][25]
-
Methodology:
-
Cell Culture and Treatment: Culture cells and treat them with the cytotoxic compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[23]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add fluorescently-labeled Annexin V and Propidium Iodide to the cell suspension.[23][25]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[26]
-
Analysis: Add additional 1X Binding Buffer and analyze the samples promptly using a flow cytometer.[26] The instrument will quantify the fluorescence intensity for each cell, allowing for the differentiation of viable, apoptotic, and necrotic populations.
-
Caption: Protocol for detecting apoptosis via Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This method uses flow cytometry to determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase (DNA synthesis) have an intermediate amount.
-
Methodology:
-
Cell Harvesting: Collect approximately 1x10^6 cells per sample.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet. While vortexing gently, add ice-cold 70% ethanol drop-by-drop to fix the cells and permeabilize their membranes.[27][28][29] Incubate for at least 30 minutes on ice or at -20°C.[28][29]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
RNase Treatment: To ensure that PI only stains DNA, resuspend the cells in a solution containing RNase A and incubate to degrade any RNA.[29]
-
PI Staining: Add a PI staining solution to the cells and incubate for at least 30 minutes at room temperature in the dark.[27]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence data on a linear scale. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Procedure for cell cycle analysis using propidium iodide.
References
- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. nursingcenter.com [nursingcenter.com]
- 5. education.eviq.org.au [education.eviq.org.au]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemotherapy drugs | Canadian Cancer Society [cancer.ca]
- 8. [Antimetabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimetabolite - Wikipedia [en.wikipedia.org]
- 10. Therapeutic drug monitoring of antimetabolic cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. DNA topoisomerase targeting drugs | Oncohema Key [oncohemakey.com]
- 13. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A new class of cytotoxic agents targets tubulin and disrupts microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 26. Apoptosis Protocols | USF Health [health.usf.edu]
- 27. medicine.uams.edu [medicine.uams.edu]
- 28. wp.uthscsa.edu [wp.uthscsa.edu]
- 29. ucl.ac.uk [ucl.ac.uk]
A Researcher's Guide to Reproducibility in Bioassays for Natural Product Screening
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds from natural sources is both promising and fraught with challenges. A critical, yet often underestimated, hurdle is the reproducibility of the bioassays used for screening. This guide provides an objective comparison of common bioassay platforms, supported by experimental data, to aid in the selection of robust and reliable screening methods.
The journey from a crude natural extract to a purified, active compound relies on a series of biological assays. The ability to consistently and accurately identify "hits" is paramount. Poor reproducibility not only leads to wasted resources and time but can also result in the premature dismissal of potentially valuable natural products. This guide delves into the key metrics for assessing assay performance, compares different bioassay types, and provides detailed experimental protocols to enhance the reproducibility of your natural product screening campaigns.
Key Performance Metrics: Z'-Factor and Coefficient of Variation
Two statistical parameters are indispensable for evaluating the quality and reproducibility of a high-throughput screening (HTS) assay: the Z'-factor and the coefficient of variation (CV).
-
Z'-Factor: This dimensionless parameter reflects the separation between the signals of the positive and negative controls in an assay. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation margin and high reproducibility. An assay with a Z'-factor below 0.5 may be prone to false positives and negatives.
-
Coefficient of Variation (CV%): The CV is a measure of the relative variability of data points within a sample group (e.g., replicates of a control). It is calculated as the standard deviation divided by the mean, expressed as a percentage. A lower CV% indicates less variability and therefore higher precision. Generally, a CV of less than 20% is considered acceptable for HTS assays.
Comparison of Common Bioassays for Natural Product Screening
The selection of a bioassay depends on the biological question being addressed, the nature of the natural product library, and the available resources. Here, we compare three commonly used categories of bioassays in natural product screening: cell-based cytotoxicity assays, antimicrobial assays, and enzyme inhibition assays.
| Bioassay Type | Sub-type / Target | Typical Z'-Factor Range | Typical CV% Range | Throughput | Cost |
| Cell-Based Assays | Cytotoxicity (e.g., MTS, MTT) | 0.44 - 0.91[1] | 5.8% - 12.4%[1][2] | High | Moderate |
| Caspase Activation | > 0.5[3] | < 20% | High | Moderate to High | |
| Antimicrobial Assays | Broth Microdilution | ≥ 0.7 | < 20% | High | Low to Moderate |
| Enzyme Inhibition Assays | Kinase (e.g., p38 MAP Kinase) | ~0.75 | < 10% | High | Moderate to High |
| Acyltransferase (ZDHHC3/7) | ~0.54 | < 15% | High | Moderate to High | |
| Bcl-2 Family Protein Inhibition | 0.71 - 0.91[1] | < 15% | High | High | |
| Kynurenine 3-Monooxygenase | ~0.80[2] | 5.8% - 7.3%[2] | High | Moderate to High |
Experimental Protocols
To facilitate the implementation of reproducible bioassays, detailed protocols for two common screening assays are provided below.
Cell-Based Cytotoxicity Assay: MTS Protocol
The MTS assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture media. The quantity of formazan is directly proportional to the number of living cells.
Materials:
-
96-well clear, flat-bottom microtiter plates
-
MTS reagent solution (containing an electron coupling solution)
-
Cells in appropriate culture medium
-
Natural product extracts or compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known cytotoxic compound)
-
Negative control (vehicle control, e.g., DMSO)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the natural product samples and controls. Add a small volume (e.g., 1 µL) of the diluted samples and controls to the respective wells. Ensure the final solvent concentration does not exceed a non-toxic level (typically ≤1%).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the media-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control wells.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for active compounds.
-
Antimicrobial Susceptibility Assay: Broth Microdilution Protocol
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
96-well sterile, clear, round-bottom microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Bacterial or fungal inoculum adjusted to a 0.5 McFarland standard
-
Natural product extracts or compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known antimicrobial agent)
-
Negative control (vehicle control, e.g., DMSO)
-
Growth control (inoculum in broth without any treatment)
-
Sterility control (broth only)
-
Resazurin solution (optional, as a growth indicator)
-
Microplate reader (if using an indicator dye)
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the natural product samples and controls in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination (Visual): After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the natural product that shows no visible growth.
-
MIC Determination (with Indicator): Alternatively, add a growth indicator like resazurin to each well and incubate for a further 2-4 hours. A color change (e.g., from blue to pink) indicates microbial growth. The MIC is the lowest concentration where no color change is observed.
-
Data Analysis: Record the MIC value for each tested sample.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate key aspects of natural product screening.
References
Unveiling the Molecular Target of 1,4-Epidioxybisabola-2,10-dien-9-one: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of 1,4-Epidioxybisabola-2,10-dien-9-one, a sesquiterpenoid found in Myrrh, and its potential molecular targets in the context of inflammation and cancer. While direct molecular target identification for this specific compound is still under investigation, its presence in Commiphora myrrha extracts, known for their anti-inflammatory and anti-cancer properties, strongly suggests its activity involves key signaling pathways. This guide will focus on the well-documented inhibitory effects of Myrrh on the NF-κB and STAT3 signaling pathways, comparing its activity to established inhibitors.
Performance Comparison
Extracts of Commiphora myrrha, containing this compound, have demonstrated significant biological activity. This section compares the inhibitory effects of Myrrh extract with well-characterized inhibitors of the NF-κB and STAT3 pathways: Parthenolide and Stattic, respectively.
| Compound/Extract | Target Pathway | Cell Line | IC50 Value | Reference |
| Commiphora myrrha n-hexane extract | Cyclin D1/CDK4-Rb (Downstream of NF-κB/STAT3) | MDA-MB-231 (Breast Cancer) | 14.48 µg/mL | [1][2] |
| Commiphora myrrha n-hexane extract | Cyclin D1/CDK4-Rb (Downstream of NF-κB/STAT3) | MCF-7 (Breast Cancer) | 26.50 µg/mL | [1][2] |
| Commiphora myrrha methanolic extract | General Cytotoxicity | HL60 (Leukemia) | 26.29 µg/mL | [3] |
| Commiphora myrrha methanolic extract | General Cytotoxicity | K562 (Leukemia) | 88.27 µg/mL | [3] |
| Commiphora myrrha methanolic extract | General Cytotoxicity | KAIMRC1 (Breast Cancer) | 95.73 µg/mL | [3] |
| Commiphora myrrha 50% methanol extract | General Cytotoxicity | HepG-2 (Liver Cancer) | 39.73 µg/mL | [4] |
| Commiphora myrrha 50% methanol extract | General Cytotoxicity | Hela (Cervical Cancer) | 29.41 µg/mL | [4] |
| Parthenolide | NF-κB | Gastric Cancer Cell Lines | Varies (enhances chemotherapy) | [5] |
| Stattic | STAT3 (SH2 domain) | Cell-free assay | 5.1 µM | [6][7] |
| Stattic | STAT3-DNA binding | Cell-free ELISA | 1.27 µM | [8] |
Signaling Pathway Diagrams
To visualize the potential mechanisms of action, the following diagrams illustrate the NF-κB and STAT3 signaling pathways, which are implicated as targets of Commiphora myrrha extracts.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the inhibition of the NF-κB and STAT3 signaling pathways.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
Objective: To quantify the transcriptional activity of NF-κB in response to an inhibitor.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
TNF-α (stimulant).
-
Test compound (e.g., Myrrh extract, Parthenolide).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.[9]
STAT3 Inhibition Assay (Western Blot for Phospho-STAT3)
Objective: To determine the effect of an inhibitor on the phosphorylation of STAT3.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231).
-
Cell culture medium.
-
Test compound (e.g., Myrrh extract, Stattic).
-
Lysis buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Culture the cancer cells to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and β-actin for normalization.[10]
Experimental Workflow for Target Identification
The following diagram outlines a general workflow for identifying the molecular target of a bioactive natural product like this compound.
References
- 1. Commiphora myrrha n-hexane extract suppressed breast cancer progression through induction of G0/G1 phase arrest and apoptotic cell death by inhibiting the Cyclin D1/CDK4-Rb signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Commiphora myrrha n-hexane extract suppressed breast cancer progression through induction of G0/G1 phase arrest and apoptotic cell death by inhibiting the Cyclin D1/CDK4-Rb signaling pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Stattic | Cell Signaling Technology [cellsignal.com]
- 8. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of STAT3 Inhibition on the Metabolic Switch in a Highly STAT3-activated Lymphoma Cell Line | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
A Researcher's Guide to the Statistical Analysis of Comparative Bioactivity Data
In the fields of pharmacology, drug discovery, and molecular biology, the rigorous comparison of bioactivity data is paramount for making informed decisions about the potential of therapeutic candidates. This guide provides an objective comparison of statistical methods and experimental protocols crucial for this analysis, complete with supporting data presentation formats and visualizations to enhance understanding for researchers, scientists, and drug development professionals.
Data Presentation: Summarizing Bioactivity Metrics
Quantitative bioactivity data is most effectively compared when presented in a structured format. Key parameters derived from dose-response curves, such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration), are fundamental for this comparison.[1][2] A lower IC50 or EC50 value generally indicates a higher potency of the compound.[1][2][3]
Table 1: Comparison of Bioactivity Metrics for Compounds A, B, and C
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Hill Slope | Efficacy (% Inhibition) |
| Compound A | Kinase X | Enzyme Inhibition | 15.2 ± 1.8 | - | 1.1 | 98.5 |
| Compound B | Kinase X | Enzyme Inhibition | 45.7 ± 3.2 | - | 0.9 | 95.2 |
| Compound C | GPCR Y | Cell-Based (Agonist) | - | 8.3 ± 0.9 | 1.2 | 100 (Activation) |
| Control | Kinase X | Enzyme Inhibition | 12.5 ± 1.5 | - | 1.0 | 99.1 |
Statistical Methods for Comparative Analysis
Table 2: Comparison of Statistical Tests for Bioactivity Data
| Statistical Test | Application | Advantages | Disadvantages |
| t-test | Comparing the means of two groups (e.g., IC50 of Compound A vs. Compound B). | Simple to perform and interpret. | Limited to two groups; assumes data is normally distributed. |
| ANOVA (Analysis of Variance) | Comparing the means of three or more groups. | Can analyze multiple groups simultaneously, reducing the risk of Type I errors from multiple t-tests. | Assumes homogeneity of variances; does not specify which groups are different. |
| Nonlinear Regression | Fitting dose-response curves to determine parameters like IC50 and EC50.[4] | Provides a mathematical model of the dose-response relationship. | The choice of model can influence the results; requires specialized software. |
| F-test (for curve comparison) | To determine if the dose-response curves of two or more compounds are significantly different. | Statistically robust method for comparing entire curves. | Can be complex to implement and interpret. |
| Parallel Line Analysis (PLA) | To assess whether the dose-response curves of a test and a standard compound are parallel, a key assumption for relative potency calculations.[5] | Provides a statistical basis for confirming parallelism.[5] | Requires specialized software and a good understanding of the underlying statistical principles.[5] |
Experimental Protocols
Detailed and consistent experimental protocols are the foundation of reliable and comparable bioactivity data. Below are outlines for common assays.
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[6]
Protocol Steps:
-
Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a serial dilution of the inhibitor compound.[4]
-
Pre-incubation: Add the enzyme and varying concentrations of the inhibitor to the wells of a microplate and incubate to allow for binding.[4]
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.[4]
-
Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).[4]
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data using nonlinear regression to determine the IC50 value.[4]
Ligand Binding Assay
This assay quantifies the binding of a ligand (e.g., a drug candidate) to its target receptor.[7]
Protocol Steps:
-
Immobilization: A capture antibody or the receptor is coated onto the surface of a microplate well.[8]
-
Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.[8]
-
Binding: The test ligand (analyte) and a labeled competing ligand are added to the wells and incubated.
-
Washing: Unbound ligands are washed away.[8]
-
Detection: The amount of labeled ligand bound to the receptor is measured. The signal is inversely proportional to the amount of test ligand in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of the unlabeled ligand, and the concentration of the test ligand is determined by interpolation.[8]
Cell-Based Bioassay
Cell-based assays measure the effect of a compound on a cellular process, providing more physiologically relevant data.[9]
Protocol Steps:
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.[10][11]
-
Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a specific period to allow the compound to exert its effect.
-
Lysis and Detection: Lyse the cells and measure the desired endpoint, such as cell viability, apoptosis, or the activation of a specific signaling pathway.[12] This can be done using various methods like colorimetric, fluorescent, or luminescent assays.[9]
-
Data Analysis: Plot the cellular response against the compound concentration and use nonlinear regression to calculate the EC50 or IC50.
Mandatory Visualizations
Experimental and Analytical Workflows
Visualizing the workflow of an experiment and the subsequent data analysis provides a clear and concise overview of the entire process.
Caption: A typical experimental workflow for determining compound bioactivity.
Caption: Logical flow for statistical comparison of bioactivity data.
Signaling Pathway Example: EGFR Signaling
Understanding the mechanism of action of a bioactive compound often involves elucidating its effect on specific cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target in cancer drug discovery.[13] Upon ligand binding, EGFR activates downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[14][15]
Caption: A simplified diagram of the EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug dose-response data analysis. How to analyze drug dose-response data… | by Guadalupe Gonzalez | TDS Archive | Medium [medium.com]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
- 7. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
Safety Operating Guide
Safe Disposal of 1,4-Epidioxybisabola-2,10-dien-9-one: A Procedural Guide
For Immediate Reference: Treat 1,4-Epidioxybisabola-2,10-dien-9-one as a peroxide-forming and potentially shock-sensitive chemical. Do not dispose of down the drain. All disposal must be conducted through your institution's designated hazardous waste program.
This document provides essential safety and logistical information for the proper disposal of this compound, a compound recognized as an endoperoxide and an unsaturated ketone. Due to its chemical structure, this compound is classified as a potential peroxide-former, which can form explosive peroxide crystals over time, especially when exposed to air and light. These peroxides are sensitive to shock, friction, and heat. The following procedures are designed to ensure the safe handling and disposal of this substance in a laboratory setting.
Key Safety and Handling Data
A summary of critical safety information for handling peroxide-forming chemicals like this compound is provided in the table below. This information is synthesized from general guidelines for handling such hazardous materials.
| Parameter | Guideline | Citation |
| Storage | Store in sealed, opaque, airtight containers with tight-fitting caps. Keep away from heat, sunlight, and sources of ignition. Store in a cool, dry place. | [1][2][3] |
| Labeling | Label containers with the date received, date opened, and assigned expiration date. | [1][2][4] |
| Shelf Life | Discard within 3-6 months of opening, or within one year if unopened. | [1][5] |
| Peroxide Testing | Test for peroxides periodically and before any concentration steps (e.g., distillation or evaporation). | [2][4][6] |
| Disposal Trigger | Dispose of immediately if peroxide levels approach 20-30 ppm, or if crystal formation is observed. | [2][4] |
| Emergency Action | If crystals are visible in the liquid or around the cap, DO NOT HANDLE. Contact your institution's Environmental Health & Safety (EHS) office immediately. | [1][2][5] |
Experimental Protocol: Peroxide Detection
Before proceeding with disposal, it is crucial to test for the presence of peroxides, especially if the compound has been stored for an extended period or exposed to air.
Materials:
-
Peroxide test strips (commercially available)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
A small sample of the this compound solution.
Procedure:
-
Ensure you are wearing the appropriate PPE.
-
In a well-ventilated area or fume hood, carefully open the container of this compound.
-
Dip the peroxide test strip into the solution for the duration specified by the manufacturer.
-
Remove the strip and compare the color change to the chart provided with the test kit to determine the peroxide concentration in parts per million (ppm).
-
Record the test date and results on the container's label.[4]
-
If the peroxide concentration is greater than 30 ppm, do not handle the material further and contact your EHS office for disposal.[2]
Step-by-Step Disposal Procedure
The following workflow outlines the decision-making process and steps for the safe disposal of this compound.
1. Initial Assessment:
- Visually inspect the container for any crystal formation, discoloration, or damage.[2] If crystals are present, do not proceed. Contact your EHS office immediately. [1][2]
- Check the dates on the label to determine the age of the compound.[1][5]
2. Peroxide Testing:
- If the container appears safe to handle, perform a peroxide test as described in the protocol above.
3. Segregation and Labeling for Disposal:
- Based on the assessment and test results, segregate the waste container in a designated satellite accumulation area.[7]
- Ensure the container is clearly labeled as hazardous waste, indicating the chemical name and the presence of peroxides if applicable.[8]
4. Requesting Waste Collection:
- Contact your institution's EHS or hazardous waste management office to request a pickup.[7][9] Provide them with all relevant information, including the chemical name and any peroxide test results.
- Do not transport hazardous waste yourself.[9]
5. Final Disposal:
- The hazardous waste team will collect the material and manage its final disposal in accordance with regulatory requirements.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. wcu.edu [wcu.edu]
- 3. orrchoward.com [orrchoward.com]
- 4. ehs.mit.edu [ehs.mit.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Protocols for Handling 1,4-Epidioxybisabola-2,10-dien-9-one
For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical guidance for the handling and disposal of 1,4-Epidioxybisabola-2,10-dien-9-one, a compound identified as an endoperoxide. Endoperoxides are a class of organic compounds known for their potential instability and must be handled with extreme caution.
The following procedures are designed to mitigate risks and ensure a safe laboratory environment for all personnel. Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals working with this and similar chemical entities.
Personal Protective Equipment (PPE) Requirements
Due to the hazardous nature of endoperoxides, which are sensitive to heat, shock, and friction, a comprehensive suite of personal protective equipment is required.[1] All personnel must be trained in the proper use and disposal of PPE.[2]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory at all times.[2] A full-face shield must be worn over safety goggles when handling the pure compound or concentrated solutions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always wear two pairs of gloves ("double-gloving"). Inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently, especially if contamination is suspected.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is essential due to the flammability of organic peroxides. The lab coat should have long sleeves and be fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. |
| Additional Protection | Explosion Shield | When conducting reactions or heating, a portable explosion shield must be placed between the apparatus and the researcher.[1] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from acquisition to disposal.
1. Preparation and Pre-Handling Checklist:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Clear the work area of all unnecessary chemicals, equipment, and combustible materials.
-
Have an appropriate fire extinguisher (Class B) readily accessible.
-
Prepare a designated waste container for peroxide-contaminated materials.
-
Ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE before entering the designated handling area.
-
Carefully inspect the container for any signs of crystallization or pressure buildup. If any are present, do not open the container and consult with a safety officer immediately.[1]
-
Use non-sparking tools for handling and transferring the compound.
-
Avoid any friction, grinding, or impact of the material.
-
Measure and dispense the smallest quantity of the compound necessary for the experiment.
-
Keep the container tightly closed when not in use.
-
Never return unused material to the original container to avoid contamination.[2]
3. During the Experiment:
-
If heating is required, use a water bath or an oil bath with a temperature controller. Avoid direct heating with a hot plate.
-
Maintain constant vigilance of the reaction and be prepared for any signs of decomposition, such as gas evolution or a rapid temperature increase.
-
Work behind an explosion shield.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent accidents.
1. Unused or Excess Material:
-
Do not attempt to dispose of the pure compound directly.
-
Contact your institution's Environmental Health and Safety (EHS) office for guidance on the disposal of reactive chemicals.
2. Contaminated Materials (e.g., gloves, absorbent pads):
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[2]
-
The contaminated absorbent material must be wetted with water before being placed in a designated, labeled waste container.[2]
-
Place all contaminated disposable PPE into a sealed bag and dispose of it as hazardous waste.
3. Empty Containers:
-
Rinse the empty container with a suitable solvent (e.g., the solvent used in the reaction) in the fume hood.
-
Collect the rinsate as hazardous waste.
-
Deface the label on the empty container before disposal.
Workflow and Safety Relationships
The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.
Caption: Experimental workflow from preparation to disposal.
Caption: Hierarchy of safety controls for handling hazardous chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
